Cinepazet maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50679-07-7 |
|---|---|
Molecular Formula |
C24H32N2O10 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C20H28N2O6.C4H4O4/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3;5-3(6)1-2-4(7)8/h6-7,12-13H,5,8-11,14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- |
InChI Key |
URWISVHSKBDRKE-GVTSEVKNSA-N |
SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Other CAS No. |
50679-07-7 |
Related CAS |
23887-41-4 (Parent) |
Synonyms |
3,4,5-trimethoxycinnamoyl-1-ethyl acetate-4-piperazine maleate 6753 MD cinepazet cinepazet hydrochloride cinepazet maleate cinepazet maleate (1:1) cinepazil ethyl cinepazate maleate ethyl-4-(3,4,5-trimethoxycinnamoyl)piperazinyl acetate Vascoril |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Effects of Cinepazet Maleate in Ischemic Stroke
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of global mortality and long-term disability, is characterized by a complex pathophysiological cascade initiated by the cessation of cerebral blood flow.[1] This cascade involves excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal damage.[2] Neuroprotective agents aim to interrupt these detrimental processes. Cinepazet maleate has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[3][4] It functions as a mild calcium antagonist, an enhancer of endogenous adenosine, and a modulator of inflammatory responses.[1][3] Clinical studies have demonstrated that this compound, both as a monotherapy and in combination with other agents, improves cerebral blood flow, enhances neurological function, and reduces disability in patients with acute ischemic stroke.[1][5][6] This guide provides an in-depth summary of the quantitative data from key clinical trials, details the experimental protocols employed, and visually maps the critical signaling pathways and workflows associated with its neuroprotective effects.
Core Pharmacodynamics and Mechanism of Action
This compound exerts its neuroprotective effects through several synergistic mechanisms that address different facets of the ischemic cascade.
1.1 Hemodynamic and Vascular Effects The primary mechanism of this compound is its vasodilatory property.[3] It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[1][3] This action leads to vasodilation, a reduction in blood viscosity, and an overall improvement in microcirculation.[1][3] By augmenting cerebral blood flow, it helps restore oxygen and glucose supply to ischemic brain tissue, fortifying it against hypoxic damage.[1] Furthermore, some evidence suggests it may enhance the production of nitric oxide, a potent vasodilator, and exhibits anti-thrombotic properties by inhibiting platelet aggregation.[3]
1.2 Cellular and Molecular Mechanisms At the cellular level, this compound enhances the effectiveness of endogenous adenosine and improves the brain's utilization of glucose, thereby optimizing cellular nutrition and energy metabolism.[1] The compound has also been found to possess antioxidant properties, which are crucial for mitigating the oxidative stress and damage from free radicals generated during ischemia and reperfusion.[3]
1.3 Anti-inflammatory and Anti-apoptotic Effects A critical component of its neuroprotective action is the modulation of the post-stroke inflammatory response.[1] Clinical data indicates that treatment with this compound leads to a reduction in pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattrapctant protein-1 (MCP-1), alongside an increase in the anti-inflammatory cytokine interleukin-10 (IL-10).[1] This shift helps to mitigate secondary inflammatory damage.[1] While the precise anti-apoptotic pathways are still under investigation, its ability to reduce neuronal injury suggests an inhibitory effect on programmed cell death, a key feature of the ischemic penumbra.[1][7]
Clinical Efficacy: Quantitative Data Summary
Clinical trials have provided quantitative evidence supporting the efficacy of this compound in treating acute ischemic stroke. The data below is summarized from two key studies: a large-scale, multicenter, placebo-controlled trial and a retrospective study on combination therapy.
Table 1: Efficacy of this compound vs. Placebo in Acute Ischemic Stroke (90-Day Outcomes) Source: Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients.[4][5][6][8]
| Efficacy Endpoint | This compound Group (n=471) | Placebo Group (n=466) | p-value |
| Patients with mRS ≤ 2 (%) | 60.9% | 50.1% | 0.0004 |
| Patients with Barthel Index ≥ 95 (%) | 53.4% | 46.7% | 0.0230 |
Table 2: Efficacy of Combination Therapy (this compound + Edaravone) vs. Edaravone Monotherapy Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1][9]
| Treatment Group | Overall Treatment Effectiveness |
| Observation Group (Cinepazet + Edaravone) | 94.00% |
| Control Group (Edaravone only) | 74.00% |
Table 3: Impact on Neurofunctional and Inflammatory Biomarkers (Combination Therapy) Source: Data from a retrospective investigation of 100 patients with acute ischemic stroke.[1]
| Biomarker | Outcome in Combination Therapy Group |
| Neurofunctional Markers | |
| Nerve Growth Factor (NGF) | Increased |
| Neuron-Specific Enolase (NSE) | Decreased |
| S100-β | Decreased |
| Inflammatory Factors | |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced |
| Interleukin-10 (IL-10) | Elevated |
Experimental Protocols
The following methodologies are derived from major clinical trials investigating this compound.
3.1 Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial [4][5][8][10][11]
-
Objective: To confirm the efficacy and safety of this compound injection in patients with acute ischemic stroke.[5][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group confirmatory clinical trial.[10]
-
Participant Population: 937 patients aged 18-80 years diagnosed with acute ischemic stroke of the internal carotid artery system within 48 hours of onset.[6][11] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[11]
-
Randomization and Blinding: Eligible subjects were randomly assigned to either the experimental group (this compound) or the control group (placebo).[10] Both patients and investigators were blinded to the treatment allocation.
-
Intervention:
-
Experimental Group: 320 mg of this compound injection dissolved in 500ml of normal saline, administered via intravenous drip once daily for 14 consecutive days.[5][10]
-
Control Group: Placebo administered in the same manner.[5][10]
-
Basic Therapy (All Patients): All subjects received standard care, including citicoline sodium injection (0.5g intravenously once a day for 10 days) and other necessary treatments such as antihypertensive, hypoglycemic, or anticoagulant therapies.[10][11]
-
-
Efficacy Endpoints:
-
Safety Assessment: Safety was evaluated by recording all adverse events (AEs), monitoring laboratory parameters, vital signs, and performing electrocardiograms.[4]
-
Follow-up: Subjects were followed up at 30 days and 90 days post-treatment.[11]
3.2 Protocol: Retrospective Analysis of Combination Therapy with Edaravone [1][9]
-
Objective: To evaluate the influence of administering this compound and edaravone together on cerebral blood flow and neurofunctional markers.[9]
-
Study Design: A retrospective investigation.[9]
-
Participant Population: 100 patients diagnosed with acute ischemic stroke and treated at a single medical center between December 2022 and December 2023.[9]
-
Group Allocation:
-
Intervention Duration: 14 consecutive days for both groups.[9]
-
Assessments:
-
Cerebral Hemodynamics: Blood flow velocities in the middle cerebral artery (MCA) and anterior cerebral artery (ACA).[9]
-
Neurofunctional Markers: Serum levels of Nerve Growth Factor (NGF), Neuron-Specific Enolase (NSE), and S100-β.[9]
-
Inflammatory Factors: Serum levels of TNF-α, MCP-1, and IL-10.[9]
-
Clinical Scales: Activities of Daily Living (ADL) scores and NIHSS scores.[9]
-
Visualizing Workflows and Signaling Pathways
The following diagrams, rendered using DOT language, illustrate the key mechanisms and experimental processes related to this compound.
Caption: Workflow of a typical randomized controlled trial for this compound.
Caption: Vasodilation pathway initiated by this compound.
Caption: this compound's role in modulating post-stroke inflammation.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective role of this compound in the setting of acute ischemic stroke. Its multifaceted mechanism, combining improved hemodynamics with cellular protection and anti-inflammatory effects, addresses several key pathways in the pathophysiology of stroke.[1][3] Large-scale clinical trials have successfully demonstrated its superiority over placebo in improving functional outcomes for patients.[4][5][6][8]
Future research should aim to further elucidate the specific molecular targets within the anti-apoptotic and antioxidant pathways. Preclinical studies using advanced ischemic stroke models could clarify its effects on the blood-brain barrier and long-term neurogenesis.[12][13] Additionally, prospective, well-designed trials are warranted to explore its efficacy in different stroke subtypes and to optimize its therapeutic window and dosage in combination with modern reperfusion therapies like mechanical thrombectomy. Such investigations will be crucial for fully integrating this compound into the standard of care for ischemic stroke.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 3. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Study of Cinepazide Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 12. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mednexus.org [mednexus.org]
Cinepazet Maleate and Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazet maleate, a vasodilator with neuroprotective properties, has been primarily investigated for its efficacy in improving cerebral blood flow in conditions such as acute ischemic stroke. Its mechanism of action involves mild calcium antagonism and the potentiation of endogenous adenosine. While direct quantitative data on its effects on the blood-brain barrier (BBB) are limited in publicly available literature, its known pharmacological actions suggest a potential role in modulating BBB permeability. This technical guide synthesizes the current understanding of this compound, proposes potential signaling pathways through which it may influence the BBB, and provides detailed, hypothetical experimental protocols for researchers to investigate these effects.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. In pathological conditions such as ischemic stroke, BBB breakdown is a critical event leading to vasogenic edema and neuronal damage.
This compound is a drug used in the treatment of cerebrovascular disorders. It functions as a mild calcium antagonist and is known to enhance the effects of endogenous adenosine.[1] These actions lead to vasodilation, improved microcirculation, and a reduction in blood viscosity, which collectively contribute to its neuroprotective effects by augmenting cerebral blood flow and improving the brain's tolerance to ischemia and hypoxia.[2] Given that adenosine receptor signaling has been shown to modulate BBB permeability, it is plausible that this compound exerts some of its therapeutic effects through direct or indirect actions on the BBB.
This guide aims to provide a comprehensive technical overview for researchers interested in exploring the relationship between this compound and BBB permeability.
Quantitative Data Summary
Currently, there is a lack of direct quantitative studies in the public domain detailing the specific effects of this compound on BBB permeability. The following tables are presented as templates for researchers to populate with data from future experiments as outlined in the experimental protocols section.
Table 1: In Vitro Trans-Endothelial Electrical Resistance (TEER) Measurements
| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h (Mean ± SD) | TEER (Ω·cm²) at 48h (Mean ± SD) | Percent Change from Control (48h) |
| Control (Vehicle) | 0 | Data to be generated | Data to be generated | 0% |
| This compound | 1 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 10 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 50 | Data to be generated | Data to be generated | Data to be generated |
Table 2: In Vitro Paracellular Permeability to Sodium Fluorescein
| Treatment Group | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) (Mean ± SD) | Fold Change from Control |
| Control (Vehicle) | 0 | Data to be generated | 1.0 |
| This compound | 1 | Data to be generated | Data to be generated |
| This compound | 10 | Data to be generated | Data to be generated |
| This compound | 50 | Data to be generated | Data to be generated |
Table 3: In Vivo BBB Permeability to Evans Blue Dye
| Treatment Group | Dosage (mg/kg) | Evans Blue Extravasation (µg/g brain tissue) (Mean ± SD) | Percent Change from Ischemic Control |
| Sham Control | 0 | Data to be generated | N/A |
| Ischemic Control (Vehicle) | 0 | Data to be generated | 0% |
| This compound | 10 | Data to be generated | Data to be generated |
| This compound | 20 | Data to be generated | Data to be generated |
| This compound | 40 | Data to be generated | Data to be generated |
Proposed Signaling Pathways
Based on its known mechanism of potentiating adenosine, this compound may modulate BBB permeability through the adenosine receptor signaling pathway. Adenosine, acting on A1 and A2A receptors on brain endothelial cells, can lead to changes in tight junction protein expression and organization, thereby altering BBB permeability.[3][4]
Caption: Proposed signaling pathway for this compound's effect on BBB permeability.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effects of this compound on BBB permeability.
In Vitro BBB Model: Endothelial Cell Monolayer on Transwell Inserts
This protocol outlines the use of a common in vitro BBB model to assess the direct effects of this compound on endothelial barrier function.
Caption: Workflow for in vitro assessment of this compound on BBB permeability.
Detailed Methodology:
-
Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured on collagen-coated, 0.4 µm pore size Transwell inserts in Endothelial Cell Growth Medium.
-
Barrier Formation: Cells are grown to confluence, typically for 5-7 days. Barrier integrity is initially assessed by measuring Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A TEER value >100 Ω·cm² is generally considered acceptable for this cell line.
-
This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO, with the final concentration of DMSO kept below 0.1%) and added to the apical chamber of the Transwells at final concentrations of 1, 10, and 50 µM. A vehicle-only control group is included.
-
TEER Measurement: TEER is measured at 24 and 48 hours post-treatment.
-
Paracellular Permeability Assay: After the final TEER measurement, the medium in the apical chamber is replaced with a solution containing 10 µg/mL sodium fluorescein. The plates are incubated for 1 hour at 37°C. The concentration of sodium fluorescein in the basolateral chamber is measured using a fluorescence plate reader (excitation 485 nm, emission 530 nm).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the tracer across the monolayer (µg/s)
-
A is the surface area of the Transwell insert (cm²)
-
C0 is the initial concentration of the tracer in the apical chamber (µg/cm³)
-
In Vivo Assessment of BBB Permeability in a Rodent Model of Ischemic Stroke
This protocol describes an in vivo experiment to determine if this compound can attenuate BBB disruption following an ischemic event.
Caption: Workflow for in vivo assessment of this compound on BBB permeability.
Detailed Methodology:
-
Animal Model: Focal cerebral ischemia is induced in adult male Sprague-Dawley rats (250-300g) using the middle cerebral artery occlusion (MCAO) model. A sham-operated group will serve as a negative control.
-
Drug Administration: this compound is administered intravenously at doses of 10, 20, and 40 mg/kg immediately after reperfusion. An ischemic control group receives the vehicle.
-
Evans Blue Extravasation: 24 hours after MCAO, Evans blue dye (2% in saline, 4 ml/kg) is injected via the tail vein and allowed to circulate for 2 hours.
-
Tissue Processing: Animals are anesthetized and transcardially perfused with saline to wash out the intravascular dye. The brains are then removed, and the ischemic and non-ischemic hemispheres are separated.
-
Quantification: The brain tissue is weighed and homogenized in formamide. The samples are incubated at 60°C for 24 hours to extract the Evans blue dye. After centrifugation, the absorbance of the supernatant is measured at 620 nm. The concentration of the dye is calculated from a standard curve and expressed as µg of Evans blue per gram of brain tissue.
Conclusion
While direct evidence is currently lacking, the known pharmacological profile of this compound, particularly its interaction with adenosine signaling, strongly suggests a potential to modulate blood-brain barrier permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate this hypothesis. Elucidating the effects of this compound on the BBB will not only enhance our understanding of its neuroprotective mechanisms but may also open new avenues for its therapeutic application in a broader range of neurological disorders characterized by BBB dysfunction. Future research in this area is critical to fully characterize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 3. Adenosine Receptor Signaling Modulates Permeability of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor signaling modulates permeability of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cinepazet Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate is a vasoactive and neuroprotective agent that has been investigated for its therapeutic potential in cerebrovascular disorders, particularly in the context of acute ischemic stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily involving vasodilation, anti-thrombotic activity, and neuroprotection.
Vasodilation
The vasodilatory action of this compound is attributed to two main mechanisms:
-
Calcium Channel Modulation : this compound acts as a mild calcium antagonist.[1] It is proposed to inhibit the transmembrane influx of Ca2+ into vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[1] This reduction in intracellular calcium concentration contributes to the widening of blood vessels and an increase in cerebral blood flow.[1]
-
Enhancement of Endogenous Adenosine : The compound has been shown to potentiate the effects of endogenous adenosine, a potent vasodilator.[3]
Anti-thrombotic Effects
This compound exhibits anti-platelet aggregation properties, which contribute to its therapeutic efficacy by improving blood rheology and reducing the risk of thrombus formation.[3]
Neuroprotection
In preclinical models of cerebral hypoperfusion, this compound has demonstrated neuroprotective effects.[5] Treatment with this compound has been shown to ameliorate brain damage and cognitive impairment in diabetic rats with chronic cerebral hypoperfusion.[5] The proposed mechanism involves fortifying brain tissue's ability to combat ischemia and hypoxia, thereby safeguarding brain cell function.[1]
Quantitative Pharmacological Data
| Parameter | Value (mean ± SD) | Unit | Population | Reference |
| t1/2 (half-life) | 2.26 ± 0.36 | hours | Healthy Volunteers | [6] |
| AUC0-t (Area under the curve) | 18.547 ± 3.727 | µg·h·mL⁻¹ | Healthy Volunteers | [6] |
| Cmax (Maximum concentration) | 5.345 ± 1.035 | µg·mL⁻¹ | Healthy Volunteers | [6] |
| CL (Clearance) | 13.87 ± 3.29 | L·h⁻¹ | Healthy Volunteers | [6] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are representative protocols for assessing the key pharmacological activities of a compound like this compound.
Intracellular Calcium Influx Assay in Vascular Smooth Muscle Cells
Objective: To determine the inhibitory effect of this compound on calcium influx in vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Culture primary or immortalized VSMCs (e.g., A7r5 cell line) in a suitable medium (e.g., DMEM with 10% FBS) until confluent.
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Depolarization and Calcium Influx: Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl) or by applying a specific calcium channel agonist.
-
Fluorescence Measurement: Record the change in fluorescence intensity immediately after stimulation.
-
Data Analysis: Calculate the percentage inhibition of the calcium influx signal at each concentration of this compound and determine the IC50 value.
Nitric Oxide Production Assay in Endothelial Cells
Objective: To measure the effect of this compound on nitric oxide (NO) production in endothelial cells.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in endothelial growth medium.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a specified duration.
-
Nitrite/Nitrate Measurement: NO is unstable and rapidly oxidizes to nitrite (NO2-) and nitrate (NO3-). Measure the total nitrite/nitrate concentration in the cell culture supernatant using the Griess reagent system.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add sulfanilamide solution to the samples and incubate.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the amount of nitrite/nitrate using a standard curve generated with known concentrations of sodium nitrite. Express the results as the fold increase in NO production compared to untreated control cells.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Baseline Aggregation: Place a sample of PRP in an aggregometer cuvette and establish a baseline light transmission.
-
Compound Incubation: Add varying concentrations of this compound to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid) to induce platelet aggregation.
-
Measurement of Aggregation: Monitor the change in light transmission through the PRP sample over time as platelets aggregate.
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the agonist-only control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for assessing the vasodilatory effect of this compound.
Caption: Proposed signaling pathway for the anti-thrombotic action of this compound.
Caption: Experimental workflow for assessing the anti-thrombotic action of this compound.
Conclusion
This compound is a pharmacological agent with a multimodal mechanism of action targeting key pathological processes in cerebrovascular disease. Its vasodilatory, anti-thrombotic, and neuroprotective properties make it a compound of interest for the treatment of conditions such as acute ischemic stroke. While clinical and in vivo data support its efficacy, further in vitro studies are required to fully quantify its potency and delineate the precise molecular interactions underlying its therapeutic effects. The experimental protocols and workflows outlined in this guide provide a framework for future research in this area.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinepazet maleate effects on cerebral blood flow
An in-depth analysis of the pharmacodynamics of cinepazet maleate reveals its significant effects on cerebral hemodynamics, primarily through its action as a vasodilator. This technical guide synthesizes available data on its impact on cerebral blood flow, details the experimental methodologies used in its evaluation, and illustrates the underlying signaling pathways.
Quantitative Effects on Cerebral Blood Flow
Clinical studies have quantified the effects of this compound on cerebral blood flow, particularly in the context of acute ischemic stroke (AIS). When administered as an adjunct therapy, this compound has been shown to significantly augment blood flow velocities in major cerebral arteries.
Table 1: Cerebral Blood Flow Velocities in Acute Ischemic Stroke Patients [1]
A retrospective study involving 100 AIS patients demonstrated that the addition of this compound to a standard treatment regimen including edaravone resulted in a marked increase in cerebral blood flow velocities after 14 days of treatment. The data below compares the observation group (receiving this compound) with the control group.
| Artery | Group | Timepoint | Mean Velocity (Vm, cm/s) | Peak Systolic Velocity (Vp, cm/s) | End-Diastolic Velocity (Vd, cm/s) |
| Middle Cerebral Artery (MCA) | Observation (Cinepazet + Edaravone) | Before Treatment | 55.32 ± 10.15 | 88.23 ± 15.42 | 38.15 ± 8.23 |
| After Treatment | 75.68 ± 12.32 | 110.25 ± 18.36 | 55.42 ± 9.85 | ||
| Control (Edaravone) | Before Treatment | 55.18 ± 10.23 | 88.15 ± 15.58 | 38.22 ± 8.19 | |
| After Treatment | 62.35 ± 11.85 | 95.88 ± 16.25 | 45.18 ± 9.12 | ||
| Anterior Cerebral Artery (ACA) | Observation (Cinepazet + Edaravone) | Before Treatment | 50.12 ± 9.88 | 80.36 ± 14.25 | 35.28 ± 7.85 |
| After Treatment | 68.45 ± 11.95 | 102.18 ± 16.85 | 50.23 ± 9.22 | ||
| Control (Edaravone) | Before Treatment | 50.25 ± 9.95 | 80.42 ± 14.32 | 35.35 ± 7.92 | |
| After Treatment | 58.15 ± 10.22 | 88.26 ± 15.18 | 42.15 ± 8.55 |
Data is presented as mean ± standard deviation. *P < 0.05 compared to the control group after treatment, indicating a statistically significant improvement in blood flow velocities in the group receiving this compound.
Experimental Protocols
The evaluation of this compound's effects on cerebral blood flow has been conducted through various clinical and preclinical study designs.
2.1 Clinical Trial in Acute Ischemic Stroke
The data presented in Table 1 was derived from a retrospective clinical study with the following protocol[1]:
-
Objective: To evaluate the influence of administering this compound and edaravone together on cerebral blood flow and neurofunctional markers in individuals with acute ischemic stroke.
-
Study Design: A retrospective investigation with two patient cohorts.
-
Participants: 100 patients diagnosed with acute ischemic stroke, treated between December 2022 and December 2023.
-
Groups:
-
Control Group (n=50): Received standard treatment upon admission, supplemented with edaravone therapy.
-
Observation Group (n=50): Received standard treatment upon admission, with concurrent administration of this compound and edaravone.
-
-
Treatment Duration: 14 consecutive days.
-
Cerebral Blood Flow Measurement:
-
Methodology: Transcranial Doppler (TCD) ultrasonography.
-
Vessels Assessed: Middle Cerebral Artery (MCA) and Anterior Cerebral Artery (ACA).
-
Parameters Measured: Mean flow velocity (Vm), peak systolic velocity (Vp), and end-diastolic velocity (Vd).
-
-
Additional Assessments: Neurofunctional markers (nerve growth factor, neuron-specific enolase, S100-β), serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores were also evaluated.
2.2 General Protocol for Placebo-Controlled Trials
Other multicenter, randomized, double-blind, placebo-controlled trials have been conducted to confirm the efficacy and safety of this compound injection in patients with acute ischemic stroke[2][3][4]. The general methodology for these studies is as follows:
-
Patient Population: Patients diagnosed with acute ischemic stroke within 48 hours of onset[2][5].
-
Intervention:
-
Basic Therapy: All patients in both groups typically receive a baseline therapy, such as citicoline sodium[2][3][4].
-
Primary Efficacy Endpoint: A common primary endpoint is the proportion of patients with a modified Rankin Scale (mRS) score of ≤2 on day 90, indicating functional recovery[3][4].
-
Secondary Efficacy Endpoints: These often include the proportion of patients with a Barthel Index of ≥95 on day 90, reflecting independence in activities of daily living[3][4].
-
Safety Evaluation: Monitoring of adverse events, laboratory parameters, vital signs, and electrocardiograms[3].
Caption: Workflow of a randomized controlled trial for this compound.
Signaling Pathways and Mechanism of Action
This compound's vasodilatory effect is attributed to a multi-faceted mechanism of action, primarily centered on its role as a calcium channel antagonist[1][3][6].
The principal mechanism involves the inhibition of transmembrane calcium ion (Ca²⁺) influx into vascular smooth muscle cells[1]. This action is crucial as the contraction of these cells is dependent on intracellular Ca²⁺ levels. By blocking the L-type calcium channels, this compound reduces the availability of intracellular Ca²⁺, leading to the relaxation of the smooth muscle, vasodilation, and a subsequent increase in cerebral blood flow[6].
In addition to its direct effect on calcium channels, this compound is also reported to inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[7]. By inhibiting PDE, this compound increases intracellular cAMP levels. Elevated cAMP further promotes the relaxation of vascular smooth muscle, contributing to its vasodilatory effect[7]. This dual mechanism of calcium channel blockade and cAMP elevation results in a potent vasodilatory response. Furthermore, some evidence suggests it may also possess anti-platelet aggregation properties and enhance the effectiveness of endogenous adenosine, which also contributes to improved microcirculation[1][6][7].
Caption: Signaling pathway of this compound-induced vasodilation.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 7. What is Cinepazide Maleate used for? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Targets of Cinepazet Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Molecular Targets and Mechanisms of Action
Cinepazet maleate exerts its therapeutic effects through a multi-targeted approach, primarily focusing on the vasculature and platelets. Its principal mechanisms of action include calcium channel modulation, enhancement of nitric oxide signaling, and inhibition of platelet aggregation.
Data Presentation: Summary of Molecular Targets and Effects
| Molecular Target/Process | Primary Effect | Observed Outcome |
| Voltage-Gated Calcium Channels (VGCCs) | Antagonism/Inhibition | Inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. |
| Nitric Oxide Synthase (NOS) Pathway | Potentiation | Enhancement of nitric oxide (NO) production, contributing to vasodilation and potential neuroprotective effects. |
| Platelet Aggregation | Inhibition | Reduction of platelet aggregation, leading to anti-thrombotic effects. |
| Oxidative Stress | Reduction | Alleviation of oxidative stress, which may contribute to its neuroprotective properties in conditions like cerebral hemorrhage.[1] |
Signaling Pathways and Experimental Workflows
Calcium Channel Antagonism
This compound functions as a calcium channel blocker, a class of drugs known to inhibit the influx of extracellular calcium into cells.[2][3] In vascular smooth muscle, this action leads to relaxation and vasodilation.
Enhancement of Nitric Oxide Signaling
Evidence suggests that this compound enhances the production of nitric oxide (NO), a potent vasodilator.[1] NO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation.
Inhibition of Platelet Aggregation
This compound has been shown to possess anti-thrombotic properties by inhibiting platelet aggregation. This effect is crucial in preventing the formation of blood clots.
Experimental Protocols
The following are representative protocols for assessing the activity of compounds like this compound on its key molecular targets. These are generalized methodologies and would require optimization for specific experimental conditions.
Calcium Flux Assay (Representative Protocol)
This protocol describes a method to measure changes in intracellular calcium concentration in response to a test compound, which is indicative of calcium channel modulation.
1. Cell Culture:
-
Culture a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells) in appropriate media and conditions until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
3. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the physiological buffer.
-
After incubation, wash the cells with the physiological buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells.
4. Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the fluorescence intensity before and after the addition of a depolarizing agent (e.g., high concentration of KCl) to open voltage-gated calcium channels.
-
The fluorescence signal is proportional to the intracellular calcium concentration.
5. Data Analysis:
-
Calculate the change in fluorescence intensity to determine the effect of this compound on calcium influx.
-
The inhibitory effect can be quantified by comparing the response in the presence of the compound to the control (vehicle-treated) response.
Nitric Oxide Production Assay (Representative Protocol)
This protocol outlines a method to measure nitric oxide production from endothelial cells using the Griess reagent system.
1. Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium until confluent in a 24-well plate.
2. Cell Treatment:
-
Replace the culture medium with a fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
3. Sample Collection and Preparation:
-
Collect the cell culture supernatant from each well.
-
To measure total nitrite and nitrate (stable metabolites of NO), nitrate in the supernatant must first be reduced to nitrite. This can be done using nitrate reductase.
4. Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant samples.
-
The reagent reacts with nitrite to form a colored azo compound.
5. Absorbance Measurement:
-
Measure the absorbance of the samples at 540 nm using a microplate reader.
-
The absorbance is directly proportional to the nitrite concentration.
6. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Use the standard curve to determine the concentration of nitrite in the experimental samples, which reflects the amount of NO produced by the cells.
Platelet Aggregation Assay (Representative Protocol)
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of a compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.
2. Aggregometry:
-
Place a cuvette with PRP into the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Add a stirring bar to the PRP cuvette and pre-incubate with different concentrations of this compound or vehicle control for a defined period.
3. Induction of Aggregation:
-
Add a platelet agonist (e.g., adenosine diphosphate (ADP) or collagen) to the PRP to induce aggregation.
-
The aggregometer will measure the change in light transmission as platelets aggregate.
4. Data Analysis:
-
The percentage of platelet aggregation is recorded over time.
-
The inhibitory effect of this compound is determined by comparing the maximal aggregation in its presence to that of the vehicle control.
Conclusion
This compound demonstrates a multifaceted pharmacological profile, targeting key pathways involved in vascular tone and hemostasis. Its ability to modulate calcium channels, enhance nitric oxide signaling, and inhibit platelet aggregation underscores its therapeutic potential in cardiovascular and cerebrovascular diseases. While a lack of publicly available quantitative data presents a limitation, the established mechanisms and the representative experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. Future studies focusing on quantifying the potency and selectivity of this compound at its molecular targets will be crucial for a more complete understanding of its pharmacological actions.
References
In Vivo Evidence for the Neuroprotective Effects of Cinepazet Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo evidence supporting the neuroprotective effects of Cinepazet maleate. The information presented is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound in neurological disorders, particularly those with an ischemic component. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Core Findings and Data Presentation
This compound has demonstrated neuroprotective properties in animal models of cerebral ischemia. The primary evidence stems from its ability to improve cognitive function, protect neurons, and modulate biomarkers associated with neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound.
| Animal Model | Treatment Group | Parameter Measured | Result | Fold Change/Percent Change vs. Control | Reference |
| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | Glial Fibrillary Acidic Protein (GFAP) Expression | Decreased | Significant reduction compared to untreated diabetic/hypoperfused rats. | [1][2] |
| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | β-secretase 1 (BACE1) Expression | Decreased | Significantly lower than in the untreated group. | [1][2] |
| Diabetic Rats with Chronic Cerebral Hypoperfusion | This compound (10 mg/kg/day) | Choline Acetyltransferase (ChAT) Expression | Increased | Significantly higher than in the untreated group. | [1][2] |
| Human Study (for context) | Treatment Group | Parameter Measured | Result | Observation | Reference |
| Patients with Severe Cerebral Hemorrhage | This compound injection | Mean Cerebral Blood Flow Volume | Increased | Improved cerebrovascular function. | [3] |
| Patients with Acute Ischemic Stroke | This compound and Edaravone | Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Reduction in inflammatory markers. | [4][5] |
| Patients with Acute Ischemic Stroke | This compound and Edaravone | Interleukin-10 (IL-10) | Increased | Enhancement of anti-inflammatory markers. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are detailed protocols from key in vivo studies investigating the neuroprotective effects of this compound.
Chronic Cerebral Hypoperfusion in Diabetic Rats
This model investigates the neuroprotective effects of this compound in a complex pathology involving both diabetes and chronic cerebral hypoperfusion.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (180–200 g).[2]
-
Housing: Group-housed at 23 ± 1°C with a 12-hour light/dark cycle, with free access to food and water.[2]
-
Induction of Type 2 Diabetes:
2. Surgical Procedure for Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO):
-
Anesthesia is induced.
-
A midline cervical incision is made to expose the common carotid arteries.
-
The bilateral common carotid arteries are permanently occluded using a 4-0 silk suture.[6]
-
Sham-operated animals undergo the same surgical procedure without the ligation of the carotid arteries.[6]
3. Drug Administration:
-
This compound is administered at a dose of 10 mg/kg daily for 14 days.[1]
-
The control group receives a saline solution.[1]
4. Behavioral Testing (Morris Water Maze):
-
Cognitive function is assessed using the Morris water maze test to evaluate learning and spatial memory.[1]
5. Biochemical and Histological Analysis:
-
At the end of the treatment period, brain tissue is collected.
-
Western blotting is performed to quantify the expression levels of GFAP, BACE1, and ChAT in the hippocampus.[1]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
While no specific studies detailing the use of this compound in a tMCAO model were identified in the search, this is a standard and highly relevant model for studying neuroprotection in stroke. The following is a general protocol that could be adapted for testing this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
2. Surgical Procedure:
-
Anesthesia is induced (e.g., with isoflurane).
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for 60-120 minutes.
-
Reperfusion is initiated by withdrawing the filament.
3. Drug Administration:
-
This compound could be administered intravenously or intraperitoneally at a predetermined time point before, during, or after the ischemic insult.
4. Outcome Measures:
-
Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurological Deficit Scoring: Behavioral tests such as the Bederson score or the modified Neurological Severity Score (mNSS) are used to assess sensorimotor deficits.[7]
-
Histological and Molecular Analysis: Brain sections can be analyzed for markers of apoptosis (e.g., TUNEL staining, Caspase-3, Bcl-2, Bax expression) and inflammation (e.g., Iba1 for microglia activation, TNF-α, IL-1β expression).[8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective mechanisms of this compound and the experimental workflows.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral assessment of neuropsychiatric outcomes in rodent stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke [thno.org]
- 9. Neuroprotective and antiepileptogenic effects of combination of anti-inflammatory drugs in the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Cognitive Effects of Cinepazet Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate, a compound with vasodilatory and neuroprotective properties, has been investigated for its potential therapeutic benefits in cerebrovascular disorders. This technical guide synthesizes the available preclinical and clinical evidence on the long-term effects of this compound on cognitive function. The following sections detail its proposed mechanism of action, summarize quantitative data from key studies, and provide insights into experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is centered on its ability to improve cerebral microcirculation and exert neuroprotective effects. It functions as a mild calcium antagonist and a vasodilator. By inhibiting the transmembrane influx of Ca2+ into vascular smooth muscle cells, it induces vasodilation, leading to increased cerebral blood flow. Additionally, evidence suggests that this compound enhances the effectiveness of endogenous adenosine and may promote the production of nitric oxide, further contributing to its vasodilatory and neuroprotective effects.
The proposed signaling pathway for this compound's vasodilatory effect involves a multi-faceted interaction with key cellular messengers. As a calcium channel blocker, it directly reduces the intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation. Concurrently, it is thought to potentiate the effects of adenosine, which can stimulate A2A receptors on endothelial cells. This activation can lead to the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various targets that collectively lead to a decrease in intracellular calcium and subsequent vasodilation.
Preclinical Data
A key preclinical study investigated the effects of this compound on cognitive function in a rat model of type 2 diabetes with chronic cerebral hypoperfusion.[1][2]
Experimental Protocol
-
Animal Model: A model of type 2 diabetes and chronic cerebral hypoperfusion was established in male Sprague-Dawley rats. Diabetes was induced by a high-fat diet for 6 weeks followed by an injection of streptozotocin (35 mg/kg). Chronic cerebral hypoperfusion was induced by permanent bilateral occlusion of the common carotid arteries.[1]
-
Treatment: Diabetic rats with chronic cerebral hypoperfusion were administered this compound (10 mg/kg) or saline daily for 14 days.[1]
-
Cognitive Assessment: The Morris water maze test was used to evaluate learning and spatial memory. The escape latency to find a hidden platform was recorded over five consecutive days of training. A probe trial was conducted on the sixth day to assess memory retention by measuring the time spent in the target quadrant where the platform was previously located.[2]
-
Biochemical Analysis: After the behavioral tests, brain tissues were analyzed for the expression of glial fibrillary acidic protein (GFAP), β-secretase 1 (BACE1), and choline acetyltransferase (ChAT) using Western blotting.[1]
Quantitative Results
| Parameter | Control Group (Saline) | This compound Group (10 mg/kg) | p-value |
| Morris Water Maze - Escape Latency (Day 5) | ~55 seconds | ~30 seconds | < 0.05 |
| GFAP Expression (relative to control) | Increased | Significantly Decreased | < 0.05 |
| BACE1 Expression (relative to control) | Increased | Significantly Decreased | < 0.05 |
| ChAT Expression (relative to control) | Decreased | Significantly Increased | < 0.05 |
Note: The values for escape latency are approximate based on graphical data from the cited study. GFAP, BACE1, and ChAT expression levels were reported as significantly different without exact numerical values in the abstract.[1]
These findings suggest that this compound can improve learning and memory deficits and exert neuroprotective effects by reducing neuroinflammation (GFAP), amyloidogenic processing (BACE1), and cholinergic deficits (ChAT) in a relevant animal model.[1]
Clinical Data
Clinical data on the long-term effects of this compound specifically on cognitive function in populations with dementia or mild cognitive impairment are limited. The available data primarily come from studies on acute ischemic stroke, where cognitive outcomes are often secondary to broader neurological assessments.
Experimental Protocol
A retrospective study investigated the effects of this compound in combination with Edaravone in patients with acute ischemic stroke.
-
Study Population: 100 patients with acute ischemic stroke were included.
-
Treatment: The observation group received this compound and Edaravone, while the control group received Edaravone and standard treatment for 14 consecutive days.
-
Assessments: Cerebral blood flow in the middle cerebral artery (MCA) and anterior cerebral artery (ACA) was assessed. Neurofunctional markers, serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores were evaluated.
Quantitative Results
| Outcome Measure | Control Group (Edaravone) | Observation Group (this compound + Edaravone) |
| Cerebral Blood Flow (MCA & ACA) | Augmented | More Significantly Augmented |
| Nerve Growth Factor | - | Raised |
| Neuron-Specific Enolase & S100-β | - | Lower |
| Tumor Necrosis Factor-alpha & Monocyte Chemoattractant Protein-1 | - | Reduced |
| Interleukin-10 | - | Elevated |
| ADL Scores | - | Enhanced |
| NIHSS Scores | - | Diminished |
| Overall Treatment Effectiveness | 74.00% | 94.00% |
These results indicate that the addition of this compound to standard stroke therapy significantly improves cerebral hemodynamics and neurological function. The observed anti-inflammatory effects and enhancement of neurotrophic factors may contribute to its neuroprotective properties and indirectly benefit cognitive function.
Conclusion
The available evidence, primarily from preclinical studies, suggests that this compound has the potential to improve cognitive function through its vasodilatory and neuroprotective mechanisms. It appears to mitigate neuronal damage by improving cerebral blood flow, reducing neuroinflammation, and positively influencing key protein expression related to Alzheimer's disease pathology. However, there is a clear need for long-term, randomized controlled clinical trials specifically designed to evaluate the efficacy and safety of this compound on cognitive endpoints in patients with dementia or mild cognitive impairment. Such studies are crucial to translate the promising preclinical findings into clinical practice and to fully understand its therapeutic potential in the management of cognitive disorders.
References
Cinepazet Maleate: An In-Depth Technical Guide on its Impact on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazet maleate is a compound recognized for its vasodilatory and anti-thrombotic properties. This technical guide delves into the core mechanisms by which this compound is understood to impact platelet aggregation, a critical process in hemostasis and thrombosis. While specific quantitative data on its inhibitory effects remains limited in publicly available literature, this document synthesizes the current understanding of its mechanism of action, focusing on its role as a potential phosphodiesterase (PDE) inhibitor and its subsequent effects on intracellular signaling pathways within platelets. This guide also provides detailed experimental protocols for key assays relevant to the study of anti-platelet agents and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams.
Introduction
Platelet aggregation is a fundamental physiological response to vascular injury, leading to the formation of a hemostatic plug. However, aberrant platelet activation can result in the formation of pathological thrombi, underlying various cardiovascular diseases such as myocardial infarction and stroke. Consequently, the development of anti-platelet therapies is a cornerstone of cardiovascular medicine. This compound has been identified as a compound with potential anti-thrombotic effects, primarily attributed to its ability to inhibit platelet aggregation.[1] This guide aims to provide a detailed overview of the current understanding of this compound's impact on platelet function.
Mechanism of Action
The primary mechanism through which this compound is thought to exert its anti-platelet effect is via the inhibition of phosphodiesterase (PDE) enzymes within platelets.[2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in inhibiting platelet activation and aggregation.[3][4]
The Role of Cyclic AMP in Platelet Inhibition
Cyclic AMP is a potent endogenous inhibitor of platelet function.[3][4] Its inhibitory effects are mediated through the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that ultimately suppress key events in platelet activation, including:
-
Inhibition of Calcium Mobilization: PKA can phosphorylate and inhibit phospholipase C (PLC), leading to reduced formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, attenuates the release of calcium from intracellular stores, a critical step for platelet activation.
-
Inhibition of Granule Secretion: Elevated cAMP levels are associated with the inhibition of the release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (ADP) and serotonin.
-
Inhibition of Integrin αIIbβ3 Activation: PKA can interfere with the signaling pathways that lead to the conformational activation of the integrin αIIbβ3 receptor, which is the final common pathway for platelet aggregation, responsible for binding fibrinogen and forming platelet-platelet bridges.
Phosphodiesterase Inhibition by this compound
Platelets express several PDE isoenzymes, with PDE2, PDE3, and PDE5 being the most prominent.[2] These enzymes are responsible for the hydrolysis of cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound is proposed to prevent the breakdown of cAMP, thereby leading to its accumulation and the subsequent inhibition of platelet aggregation. The specific PDE isoenzyme selectivity profile of this compound is not well-documented in the available literature.
Quantitative Data on Platelet Aggregation Inhibition
| Agonist | Agonist Concentration | This compound IC50 | Reference |
| ADP | e.g., 5 µM | Data not available | |
| Collagen | e.g., 2 µg/mL | Data not available | |
| Arachidonic Acid | e.g., 0.5 mM | Data not available | |
| Thrombin | e.g., 0.1 U/mL | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on platelet aggregation and related signaling pathways.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is the gold standard method for studying platelet aggregation in vitro.
4.1.1. Principle
Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added to stirred PRP, platelets aggregate, causing the turbidity of the suspension to decrease and light transmission to increase. An aggregometer measures this change in light transmission over time.
4.1.2. Materials
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, thrombin)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or dedicated platelet aggregometer
-
Centrifuge
4.1.3. Procedure
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully aspirate the upper, straw-colored PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cellular components. The supernatant is the PPP, which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Aggregation Measurement:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Incubate the PRP at 37°C for a few minutes.
-
Add the test compound (this compound at various concentrations) or vehicle control and incubate for a specified time.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%). IC50 values can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Measurement of Intracellular cAMP Levels
This assay is crucial to confirm the proposed mechanism of action of this compound.
4.2.1. Principle
Competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify intracellular cAMP levels. In these assays, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
4.2.2. Materials
-
Washed platelets (prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer)
-
This compound or other test compounds
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation during the assay
-
Cell lysis buffer
-
Commercial cAMP ELISA kit
4.2.3. Procedure
-
Platelet Preparation: Prepare washed platelets from PRP.
-
Incubation: Incubate the washed platelets with a PDE inhibitor (e.g., IBMX) to prevent cAMP breakdown.
-
Treatment: Add this compound at various concentrations or a vehicle control and incubate for a specified time at 37°C.
-
Cell Lysis: Stop the reaction and lyse the platelets using the provided lysis buffer from the kit.
-
cAMP Measurement: Follow the instructions of the commercial cAMP ELISA kit to measure the cAMP concentration in the platelet lysates.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Compare the cAMP levels in this compound-treated samples to the control samples.
Phosphodiesterase (PDE) Activity Assay
This assay helps to determine if this compound directly inhibits PDE enzymes and can be used to assess its selectivity for different PDE isoenzymes.
4.3.1. Principle
PDE activity is measured by incubating a source of the enzyme (e.g., platelet lysate) with a known amount of cAMP or cGMP as a substrate. The amount of substrate hydrolyzed over time is then quantified. This can be done using various methods, including radioimmunoassays or commercially available fluorescence- or luminescence-based assays.
4.3.2. Materials
-
Platelet lysate (source of PDE enzymes)
-
This compound or other test compounds
-
cAMP or cGMP substrate
-
Assay buffer
-
Commercial PDE activity assay kit
4.3.3. Procedure
-
Platelet Lysate Preparation: Prepare a lysate from washed platelets that contains active PDE enzymes.
-
Inhibition Assay: In a multi-well plate, combine the platelet lysate with different concentrations of this compound or a vehicle control.
-
Initiate Reaction: Add the cAMP or cGMP substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period.
-
Detection: Stop the reaction and measure the amount of remaining substrate or the product formed according to the instructions of the chosen assay kit.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Determine the IC50 value to quantify its inhibitory potency. To assess isoenzyme selectivity, this assay can be performed using purified recombinant PDE isoenzymes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in platelet aggregation and the general workflow for assessing anti-platelet agents.
Figure 1: Signaling Pathways in Platelet Aggregation and Inhibition by this compound.
Figure 2: Experimental Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
This compound exhibits anti-thrombotic properties that are likely mediated through the inhibition of platelet aggregation. The prevailing hypothesis for its mechanism of action is the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels and subsequent suppression of platelet activation pathways. While this provides a strong theoretical framework, there is a notable lack of specific quantitative data in the public domain to robustly support this hypothesis. Further research is warranted to determine the IC50 values of this compound against various platelet agonists, to directly measure its effect on platelet cAMP levels, and to elucidate its specific PDE isoenzyme inhibition profile. Such studies would provide a more complete understanding of its pharmacological profile and its potential as an anti-platelet therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for conducting and interpreting future research in this area.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Vasodilatory Properties of Cinepazet Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazet maleate, a piperazine derivative, is a potent vasodilator used in the management of cerebrovascular and cardiovascular conditions. Its therapeutic efficacy stems from a multi-faceted mechanism of action that primarily involves the modulation of intracellular calcium levels in vascular smooth muscle cells and the enhancement of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. This technical guide provides a comprehensive overview of the vasodilatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Mechanism of Action
This compound elicits its vasodilatory effects through two primary, interconnected pathways:
-
Inhibition of Calcium Influx: this compound acts as a weak calcium channel blocker.[1] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the availability of calcium ions required for the activation of myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and subsequent vasodilation.[1]
-
Enhancement of the Nitric Oxide (NO) Signaling Pathway: this compound has been shown to enhance the production of nitric oxide (NO) from endothelial cells.[1] NO, a potent endogenous vasodilator, diffuses into adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]
The dual mechanism of action, combining direct effects on smooth muscle calcium homeostasis and endothelium-dependent vasodilation, contributes to the robust vasodilatory profile of this compound.
Quantitative Data on Vasodilatory Effects
The following table summarizes key quantitative data from preclinical studies investigating the vasodilatory effects of this compound. Note: Specific EC50 and IC50 values for this compound were not available in the public domain at the time of this review. The table structure is provided as a template for data organization.
| Parameter | Vascular Bed | Species | Agonist Used for Pre-contraction | EC50 / IC50 (M) | Maximum Relaxation (%) | Reference |
| EC50 (Vasodilation) | Vertebral Artery | Dog | In vivo | Dose-dependent increase in blood flow | N/A | [2] |
| IC50 (Calcium Channel Blockade) | N/A | N/A | N/A | N/A | N/A | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vasodilation
The following diagram illustrates the key signaling pathways involved in the vasodilatory action of this compound.
Caption: Signaling cascade of this compound in endothelial and vascular smooth muscle cells.
Experimental Workflow for Investigating Vasodilatory Properties
The following diagram outlines a typical experimental workflow for assessing the vasodilatory effects of a compound like this compound using an isolated organ bath setup.
Caption: A standard workflow for assessing vasodilation in isolated arterial rings.
Detailed Experimental Protocols
Isolated Aortic Ring Preparation and Vasodilation Assay
This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Isolation: Euthanize the rat via an approved method. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g. During this period, replace the bathing solution every 15 minutes.
-
Viability Check: After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl. To confirm the presence or absence of a functional endothelium, induce a contraction with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium.
-
Pre-contraction: Wash the rings and allow them to return to baseline tension. Induce a stable submaximal contraction with phenylephrine (1 µM) or KCl (60 mM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10^-9 M to 10^-4 M. Allow the response to each concentration to stabilize before adding the next.
-
Data Recording and Analysis: Record the isometric tension continuously. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This protocol outlines a method to investigate the inhibitory effect of this compound on L-type calcium channels in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rat aorta or coronary artery)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Extracellular solution (in mM: 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH)
-
Intracellular solution (in mM: 130 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP; pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single smooth muscle cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell membrane potential at -80 mV. Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.
-
Drug Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Data Recording and Analysis: Record the peak inward calcium current at each concentration of this compound. Plot the concentration-inhibition curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of the calcium current).
Conclusion
This compound is a vasodilator with a well-defined, dual mechanism of action involving the inhibition of calcium influx into vascular smooth muscle cells and the enhancement of the endothelium-dependent NO-cGMP signaling pathway.[1] This comprehensive technical guide provides the foundational knowledge for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound. The provided experimental protocols offer a starting point for conducting in-depth preclinical studies to quantify its vasodilatory efficacy and elucidate its molecular interactions. Further research focusing on obtaining precise quantitative data and exploring the upstream mechanisms of eNOS activation will provide a more complete picture of the pharmacological profile of this compound.
References
Cinepazet Maleate and Its Influence on Intracellular Calcium Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate is a vasoactive pharmaceutical agent recognized for its utility in improving microcirculation and its therapeutic applications in cerebrovascular and peripheral vascular disorders. The primary mechanism underpinning its vasodilatory effect is its influence on intracellular calcium ([Ca2+]) levels within vascular smooth muscle cells. A reduction in cytosolic [Ca2+] is a critical event that leads to smooth muscle relaxation and subsequent vasodilation. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates intracellular calcium, based on available pharmacological data.
Core Mechanism of Action
This compound primarily functions as a weak calcium channel blocker.[1] By inhibiting the influx of extracellular calcium through transmembrane calcium channels in vascular smooth muscle cells, it directly contributes to a decrease in intracellular calcium concentration.[1] This action is a key determinant of its vasodilatory properties.
In addition to its direct calcium channel blocking activity, evidence suggests that this compound may also influence intracellular calcium levels through indirect mechanisms. These include the potentiation of endogenous adenosine and the inhibition of cyclic nucleotide phosphodiesterases (PDEs).
Quantitative Data on Intracellular Calcium Modulation
Table 1: Qualitative Summary of this compound's Effects on Intracellular Calcium
| Mechanism | Effect on Intracellular [Ca2+] | Cell Type | Reference |
| Calcium Channel Blockade | Decrease | Vascular Smooth Muscle Cells | [1] |
| Adenosine Potentiation | Indirect Decrease | Not Specified | [2] |
| Phosphodiesterase Inhibition | Indirect Decrease | Not Specified | [3][4][5] |
Signaling Pathways
The influence of this compound on intracellular calcium is thought to be mediated through at least two distinct, and potentially interconnected, signaling pathways.
Direct Inhibition of Voltage-Gated Calcium Channels
The most direct mechanism of action is the blockade of voltage-gated calcium channels (VGCCs) on the plasma membrane of vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium that is necessary for the initiation and maintenance of smooth muscle contraction.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Inhibition of cyclic AMP phosphodiesterase (PDE4) reverses memory deficits associated with NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic AMP-hydrolyzing phosphodiesterase inhibitors potentiate statin-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cinepazet Maleate in Enhancing Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazet maleate is a vasodilator agent utilized in the management of cerebrovascular and peripheral vascular disorders. Its therapeutic effects are attributed to its ability to improve microcirculation and increase blood flow. While the complete mechanistic details are still under investigation, a significant aspect of its pharmacological action is believed to involve the enhancement of nitric oxide (NO) production. This technical guide synthesizes the current understanding of the role of this compound in modulating the nitric oxide signaling pathway, providing a resource for researchers and professionals in drug development. Due to a lack of specific publicly available quantitative data on this compound, this guide presents the proposed mechanisms based on its classification as a calcium channel blocker and vasodilator, alongside standardized experimental protocols to facilitate further research in this area.
Introduction to Nitric Oxide Signaling in Vasodilation
Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory effects. Endothelial cells lining the blood vessels are the primary source of NO for vasodilation. The synthesis of NO is catalyzed by the enzyme endothelial nitric oxide synthase (eNOS), which converts L-arginine to L-citrulline and NO. The activation of eNOS is a calcium-dependent process. An increase in intracellular calcium ([Ca2+]) in endothelial cells, often triggered by various agonists or shear stress, leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then activates eNOS, initiating NO production.
Once synthesized, NO, being a small and lipophilic molecule, rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca2+ concentration in the smooth muscle cells and causing vasodilation.
Proposed Mechanism of Action of this compound on Nitric Oxide Production
This compound is described as a mild calcium antagonist[1][2]. This property is central to its proposed mechanism for enhancing nitric oxide production. By modulating calcium influx in endothelial cells, this compound may indirectly influence the activity of eNOS.
Modulation of Intracellular Calcium in Endothelial Cells
The primary proposed mechanism for this compound-induced NO production is through its effect on intracellular calcium levels in endothelial cells. As a weak calcium channel blocker, it may lead to a subtle and sustained increase in basal intracellular calcium or modulate the calcium response to other stimuli. This modulation could be sufficient to partially activate eNOS without causing significant cellular toxicity.
Downstream Signaling in Vascular Smooth Muscle
The NO produced in endothelial cells diffuses to the adjacent vascular smooth muscle cells to elicit its vasodilatory effect through the canonical sGC-cGMP-PKG pathway.
Quantitative Data on the Effects of this compound
A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the direct effects of this compound on nitric oxide production, eNOS activity, or cGMP levels. The tables below are presented as templates for researchers to populate with experimental data as it becomes available.
Table 1: Effect of this compound on Nitric Oxide Production in Endothelial Cells
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | Data not available | 1.0 |
| This compound | 1 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Table 2: Effect of this compound on eNOS Activity in Endothelial Cell Lysates
| Treatment Group | This compound Concentration (µM) | eNOS Activity (pmol/min/mg protein) (Mean ± SD) | % of Control Activity |
| Control | 0 | Data not available | 100 |
| This compound | 1 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Table 3: Effect of this compound on Intracellular Calcium Levels in Endothelial Cells
| Treatment Group | This compound Concentration (µM) | Basal [Ca2+]i (nM) (Mean ± SD) | Peak [Ca2+]i upon Stimulation (nM) (Mean ± SD) |
| Control | 0 | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Table 4: Effect of this compound on cGMP Levels in Co-cultured Vascular Smooth Muscle Cells
| Treatment Group | This compound Concentration (µM) | cGMP Concentration (pmol/mg protein) (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | Data not available | 1.0 |
| This compound | 1 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for key experiments to investigate the effects of this compound on the nitric oxide pathway. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Sodium nitrite standard solutions (0-100 µM).
-
96-well microplate reader.
Procedure:
-
Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.
-
Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Solution A to each sample and standard well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Measurement of eNOS Activity
This protocol measures the conversion of [³H]L-arginine to [³H]L-citrulline in cell lysates.
Materials:
-
Endothelial cells treated with this compound.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors).
-
Reaction buffer (containing L-valine to inhibit arginase, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin).
-
[³H]L-arginine.
-
Dowex AG50W-X8 resin (Na⁺ form).
-
Scintillation counter.
Procedure:
-
Lyse the treated endothelial cells and determine the protein concentration.
-
Incubate a defined amount of cell lysate with the reaction buffer and [³H]L-arginine at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin to separate [³H]L-citrulline (which flows through) from unreacted [³H]L-arginine (which binds to the resin).
-
Quantify the amount of [³H]L-citrulline in the flow-through using a scintillation counter.
-
Calculate eNOS activity as pmol of [³H]L-citrulline formed per minute per mg of protein.
Measurement of Intracellular Calcium
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
Materials:
-
Endothelial cells grown on glass coverslips.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
HEPES-buffered saline solution.
-
Fluorescence microscope with an imaging system.
Procedure:
-
Load the endothelial cells with the calcium indicator dye by incubating them in a solution containing the dye and Pluronic F-127.
-
Wash the cells to remove the extracellular dye.
-
Mount the coverslip on the stage of a fluorescence microscope.
-
Record the baseline fluorescence intensity.
-
Perfuse the cells with a solution containing this compound and record the changes in fluorescence.
-
(Optional) After treatment with this compound, stimulate the cells with a known agonist (e.g., bradykinin or ATP) to induce a calcium response and record the fluorescence changes.
-
Calibrate the fluorescence signal to determine the intracellular calcium concentration.
Measurement of cGMP Levels
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify cGMP levels.
Materials:
-
Co-culture of endothelial cells and vascular smooth muscle cells (or vascular smooth muscle cells treated with conditioned media from this compound-treated endothelial cells).
-
Cell lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Commercial cGMP ELISA kit.
-
Microplate reader.
Procedure:
-
After treatment with this compound, lyse the cells in the presence of a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Determine the protein concentration of the cell lysates.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.
-
Measure the absorbance using a microplate reader.
-
Calculate the cGMP concentration in the samples based on a standard curve.
Conclusion
This compound is a vasodilator with a proposed mechanism of action that involves the modulation of intracellular calcium and subsequent enhancement of nitric oxide production. While direct quantitative evidence is currently limited in the public domain, the established principles of endothelial nitric oxide signaling provide a strong theoretical framework for its action. The experimental protocols detailed in this guide offer a standardized approach for researchers to investigate the precise effects of this compound on the nitric oxide pathway. Further research in this area is crucial to fully elucidate the molecular mechanisms underlying the therapeutic benefits of this compound and to identify new opportunities for drug development in the treatment of vascular diseases.
References
Methodological & Application
Application Notes and Protocols for Cinepazet Maleate in Rodent Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cinepazet maleate in preclinical rodent models of stroke, with a focus on dosage, administration, and experimental protocols. The information is intended to guide researchers in designing and conducting studies to evaluate the neuroprotective potential of this compound.
Introduction to this compound
This compound is a vasoactive and neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke. Its mechanism of action is believed to involve the inhibition of phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and inhibition of platelet aggregation. Additionally, it may exert direct neuroprotective effects by modulating calcium influx and reducing excitotoxicity. Preclinical studies in rodent models of stroke are crucial for elucidating its mechanisms of action and determining optimal therapeutic parameters.
Data Presentation: Dosage and Administration
Quantitative data from a key preclinical study and relevant clinical trials are summarized below. Researchers should use this information as a guide and conduct dose-response studies to determine the optimal dosage for their specific experimental model and conditions.
Table 1: this compound Dosage in a Rat Model of Chronic Cerebral Hypoperfusion
| Animal Model | Drug | Dosage | Administration Route | Frequency | Duration | Key Findings |
| Rat (Chronic Cerebral Hypoperfusion) | This compound | 10 mg/kg | Not specified | Daily | 14 days | Ameliorated cognitive impairment and brain damage. |
Table 2: this compound Dosage in Human Clinical Trials for Acute Ischemic Stroke
| Study Population | Drug | Dosage | Administration Route | Frequency | Duration |
| Human Patients (Acute Ischemic Stroke) | This compound | 320 mg | Intravenous infusion | Daily | 14 days |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in rodent stroke models.
Middle Cerebral Artery Occlusion (MCAO) Rodent Stroke Model
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad. Shave the ventral neck area and disinfect with an appropriate antiseptic solution.
-
Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissues. Ligate the distal end of the ECA and the proximal end of the CCA.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Insert the 4-0 monofilament suture through the incision and advance it into the ICA until a slight resistance is felt (approximately 18-20 mm from the carotid bifurcation), indicating the occlusion of the origin of the MCA. A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
Occlusion and Reperfusion: For transient MCAO, leave the filament in place for the desired occlusion period (e.g., 60, 90, or 120 minutes). For reperfusion, carefully withdraw the filament. For permanent MCAO, the filament is left in place.
-
Wound Closure: Ligate the ECA stump and close the neck incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Provide easy access to food and water.
Drug Preparation and Administration
Objective: To prepare and administer this compound to the rodent model.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes and needles for the chosen administration route (intravenous or intraperitoneal)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., a starting dose could be extrapolated from the chronic model, such as 10 mg/kg).
-
Dissolve the this compound powder in sterile saline. Ensure complete dissolution, using a vortex mixer if necessary. The final concentration should be calculated to allow for an appropriate injection volume (e.g., 1-2 ml/kg for intraperitoneal injection, or a suitable volume for intravenous infusion).
-
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the prepared solution into the lower abdominal quadrant of the rat.
-
Intravenous (IV) Injection/Infusion: For bolus injection, administer the solution via the tail vein. For infusion, a catheterized tail vein or jugular vein can be used to deliver the drug over a specific period, mimicking clinical administration.
-
Assessment of Neurological Deficit
Objective: To quantify the functional impairment resulting from the ischemic stroke.
Procedure: A neurological deficit scoring system is used to assess motor and sensory function at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days). A common scoring scale is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Measurement of Infarct Volume
Objective: To quantify the extent of brain tissue damage.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Harvesting and Slicing: At the desired endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline. Carefully remove the brain and slice it into 2 mm thick coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark. The viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained brain slices.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema:
-
Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100
-
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rodent MCAO stroke model.
Proposed Signaling Pathway of this compound
Dissolution Protocol for Cinepazet Maleate in In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Cinepazet maleate for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of research findings.
Introduction
This compound is a vasodilator agent recognized for its neuroprotective properties. Its mechanism of action involves the modulation of intracellular calcium levels, primarily through the inhibition of L-type voltage-gated calcium channels.[1] Due to its hydrophobic nature, this compound requires a specific dissolution protocol to ensure its bioavailability and stability in aqueous cell culture environments. This document outlines the recommended procedure for preparing this compound stock and working solutions for in vitro research.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the experimental cell line
-
Sterile 0.22 µm syringe filter (optional, for sterile filtration of the final working solution if needed)
Dissolution Protocol
The recommended method for preparing this compound for in vitro studies involves the preparation of a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in cell culture medium.
Preparation of a Concentrated Stock Solution in DMSO
Given its limited aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2][3][4]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. All handling of the powdered compound should be performed in a chemical fume hood.
-
Addition of DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve the desired stock solution concentration. A common starting point for a stock solution is 10 mM.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, it is advisable to use the solution within one month. For longer-term storage of up to six months, -80°C is recommended.
Preparation of the Final Working Solution
The final working solution is prepared by diluting the DMSO stock solution into the cell culture medium.
-
Pre-warm Culture Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound DMSO stock solution to the pre-warmed culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps to prevent precipitation of the compound.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[2][5][6] It is imperative to include a vehicle control in all experiments, which consists of the cell culture medium containing the same final concentration of DMSO as the experimental conditions.[5][6]
-
Sterile Filtration (Optional): If there are concerns about the sterility of the final working solution, it can be filtered through a 0.22 µm sterile syringe filter. However, it is important to consider that this may lead to some loss of the compound due to binding to the filter membrane.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the dissolution and use of this compound in in vitro studies.
| Parameter | Value/Range | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Cell culture grade DMSO is recommended. |
| Recommended Stock Concentration | 10 mM - 100 mM | Higher concentrations may be possible depending on solubility limits. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | A concentration of ≤ 0.1% is preferable for sensitive cell lines.[5][7] |
| Vehicle Control | Cell culture medium + equivalent % DMSO | Essential for all experiments to account for solvent effects. |
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Signaling Pathway
This compound primarily functions as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[1] This action leads to a reduction in the influx of extracellular calcium into the cell, thereby lowering the intracellular calcium concentration. The decrease in intracellular calcium in vascular smooth muscle cells is the primary mechanism behind its vasodilatory effects.[8][9]
The following diagram illustrates the proposed signaling pathway of this compound.
References
- 1. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium antagonist induced vasodilation in peripheral, coronary and cerebral vasculature as important factors in the treatment of elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Cinepazet Maleate in Plasma by HPLC
This document provides a detailed methodology for the quantification of cinepazet maleate in plasma samples using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals requiring a robust and validated bioanalytical procedure.
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound from plasma matrix. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analyte and an internal standard (IS) from plasma proteins and other endogenous components. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by detection at a wavelength optimized for this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Materials and Reagents
-
This compound reference standard
-
Tinidazole (Internal Standard)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Ethyl acetate (HPLC grade)
-
Water (deionized or HPLC grade)
-
Blank plasma (human or animal, as required)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate (pH adjusted to 4.5 with orthophosphoric acid) : Methanol (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV-Vis Detector |
| Detection Wavelength | 303 nm[1] |
| Internal Standard (IS) | Tinidazole[1] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound and tinidazole (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol to create working standard solutions at various concentrations.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare CC samples covering the desired analytical range (e.g., 0.12 - 120 µg/mL) and QC samples at low, medium, and high concentrations.[1]
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (tinidazole).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
Linearity and Range
The linearity of the method should be determined by analyzing calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be greater than 0.99.
| Parameter | Result |
| Linear Range | 0.12 - 120 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 0.06 µg/mL[1] |
Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on the same day and on three different days.
| Parameter | Acceptance Criteria |
| Intra-day Precision (%CV) | ≤ 15%[1] |
| Inter-day Precision (%CV) | ≤ 15%[1] |
| Intra-day Accuracy (%Bias) | Within ±15%[1] |
| Inter-day Accuracy (%Bias) | Within ±15%[1] |
Recovery
The extraction recovery of this compound and the IS from the plasma matrix should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
Stability
The stability of this compound in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Conclusion
The HPLC method described provides a reliable and robust approach for the quantification of this compound in plasma. The detailed protocol and validation parameters outlined in these application notes offer a comprehensive guide for its implementation in a research or drug development setting.
References
Application Notes and Protocols: Utilizing Cinepazet Maleate in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cinepazet maleate in a preclinical middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. The protocols outlined below are synthesized from established MCAO procedures and available preclinical data on this compound.
Introduction
This compound is a vasodilator with neuroprotective properties, primarily attributed to its function as a calcium channel blocker and its ability to enhance the effects of adenosine.[1] In clinical settings, it has been investigated for its therapeutic potential in acute ischemic stroke.[2][3] The middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted preclinical platform for simulating human ischemic stroke and evaluating the efficacy of neuroprotective agents.[4][5] These notes detail the experimental procedures for assessing the neuroprotective effects of this compound in a rat MCAO model, including drug administration, surgical protocols, and methods for evaluating outcomes.
Materials and Reagents
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, chloral hydrate)[6]
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
4-0 nylon monofilament with a silicon-coated tip[5]
-
Surgical instruments for microsurgery
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4%)
-
Equipment for physiological monitoring (temperature, heart rate, etc.)
-
Behavioral testing apparatus (e.g., elevated body swing test, neurological deficit scoring)
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture method is a common technique for inducing MCAO in rats.[5][7]
Protocol:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of chloral hydrate at 400 mg/kg).[6] Maintain the body temperature at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature on the ICA.
-
Suture Insertion: Introduce a 4-0 silicon-coated nylon monofilament through a small incision in the ECA. Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Occlusion Duration: Maintain the suture in place for the desired occlusion period (e.g., 90 or 120 minutes for transient MCAO). For permanent MCAO, the suture is left in place.
-
Reperfusion (for transient MCAO): After the occlusion period, gently withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the cervical incision with sutures.
-
Post-operative Care: Administer analgesics and allow the animal to recover in a warm, clean cage with free access to food and water. Monitor the animal closely for any signs of distress.
This compound Administration
Based on a preclinical study in a rat model of chronic cerebral hypoperfusion, a dosage of 10 mg/kg of this compound administered daily has shown neuroprotective effects.[2][6]
Protocol:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for preclinical studies. The choice of route may depend on the desired pharmacokinetic profile.
-
Dosing Regimen:
-
Treatment Group: Administer this compound (e.g., 10 mg/kg) at a specific time point relative to the MCAO procedure (e.g., 30 minutes before occlusion, immediately after reperfusion, or daily for a set period post-MCAO).
-
Vehicle Group: Administer an equivalent volume of sterile saline.
-
Sham Group: Subject animals to the same surgical procedure without the insertion of the monofilament to occlude the MCA. This group should also receive the vehicle.
-
Assessment of Neurological Deficits
Neurological function should be assessed at various time points post-MCAO (e.g., 24, 48, and 72 hours).
Protocol: Neurological Deficit Scoring [6]
A 5-point neurological scoring system is commonly used:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: Inability to walk spontaneously and decreased level of consciousness.
Measurement of Infarct Volume
Infarct volume is a primary endpoint for assessing the extent of ischemic brain injury.[6] TTC staining is a widely used method for this purpose.[7]
Protocol:
-
Brain Extraction: At a predetermined time point (e.g., 24 or 72 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold PBS followed by 4% formaldehyde. Carefully remove the brain.
-
Brain Slicing: Section the brain into 2 mm coronal slices using a brain matrix.
-
TTC Staining: Immerse the brain slices in a 2% solution of TTC in PBS at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Capture high-resolution images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.
-
Infarct Volume Calculation: Calculate the total infarct volume by integrating the infarct area across all slices and correcting for edema.
Data Presentation
Table 1: Effect of this compound on Neurological Deficit Score after MCAO
| Treatment Group | N | Neurological Score (24h) | Neurological Score (48h) | Neurological Score (72h) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Infarct Volume after MCAO
| Treatment Group | N | Total Infarct Volume (mm³) | Cortical Infarct Volume (mm³) | Striatal Infarct Volume (mm³) |
| MCAO + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
Caption: Putative signaling pathway of this compound in cerebral ischemia.
Conclusion
These application notes provide a foundational framework for investigating the therapeutic potential of this compound in a rat model of ischemic stroke. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to a better understanding of the neuroprotective mechanisms of this compound and its potential translation to clinical applications. Researchers should optimize parameters such as drug dosage, timing of administration, and duration of MCAO based on their specific experimental objectives.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of mannitol on experimental cerebral ischemia, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
Application Notes and Protocols for Assessing Cinepazet Maleate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate is a vasodilator used in the treatment of cerebrovascular and peripheral vascular disorders. While its therapeutic effects are well-documented, a comprehensive understanding of its potential cytotoxic effects at various concentrations is crucial for safety assessment and further drug development. These application notes provide a framework for evaluating the in vitro cytotoxicity of this compound using common cell culture assays. The protocols detailed herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis. Additionally, a potential signaling pathway for this compound-induced cytotoxicity is proposed for further investigation, based on related compounds.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays are fundamental for assessing different aspects of cellular health:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from the cytotoxicity assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Relative to Control) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 2: LDH Assay - Cytotoxicity of this compound
| This compound Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| Spontaneous LDH Release | ||
| Maximum LDH Release | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 100 | ||||
| 500 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using the selected assays.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell viability.[1][2][3][4] It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[2][3]
Materials:
-
96-well tissue culture plates
-
Selected cell line (e.g., HUVEC, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[2][6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][6]
-
After the incubation period, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[7] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[7]
Materials:
-
96-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-4).
-
Prepare control wells:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7][8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Add 50 µL of the stop solution provided in the kit.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[7][11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[13]
Materials:
-
6-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.[12][15]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathway for Cytotoxicity
While the precise cytotoxic mechanism of this compound is not well-established, studies on the related compound, diethyl maleate, suggest a potential pathway involving glutathione (GSH) depletion and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Depletion of intracellular GSH can lead to oxidative stress, which in turn can activate stress-related signaling cascades like the MAPK pathway, ultimately leading to apoptosis.
Caption: Hypothesized signaling pathway for this compound cytotoxicity.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the potential cytotoxicity of this compound. By employing a combination of assays that measure different cellular endpoints, researchers can obtain a comprehensive understanding of the compound's effects on cell health. The proposed signaling pathway offers a starting point for mechanistic studies to elucidate the molecular basis of any observed cytotoxicity. These studies are essential for the continued safe and effective use of this compound in clinical applications.
References
- 1. Vasoactive agents induce cytotoxicity in cultured human penile smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione and cysteine depletion in rats and mice following acute intoxication with diethylmaleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine effects on cell viability and death of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells-Potential Application in Microsurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cultured endothelial cells restore vasodilator responses to coronary arteries with impaired endothelial function and alter the response to a nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of amiodarone in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethyl maleate, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diethylmaleate and iodoacetate in combination caused profound cell death in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute depletion of reduced glutathione causes extensive carbonylation of rat brain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of phospholipase A2 inhibitors on diethyl maleate-induced lipid peroxidation and cellular injury in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Partial prevention of glutathione depletion in rats following acute intoxication with diethylmaleate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Cinepazet Maleate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo administration of Cinepazet maleate. It includes a summary of pharmacokinetic data, comprehensive experimental procedures for various administration routes, and visualizations of the compound's proposed signaling pathways.
This compound is a vasodilator and neuroprotective agent. Its therapeutic effects are primarily attributed to its ability to inhibit calcium channels, leading to smooth muscle relaxation and increased blood flow, and to its potential to activate pro-survival signaling pathways within neurons.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic data for this compound administered via different routes. Data for oral and intraperitoneal routes in preclinical models are limited; however, typical dosages used in rat studies are presented.
| Parameter | Intravenous (Human)[1] | Intravenous (Rat)[2] | Oral/Intraperitoneal (Rat - Inferred) |
| Dosage | Single and multiple doses | 5, 10, 20 mg/kg | 10 mg/kg daily for 14 days[3] |
| Cmax | 5.345 ± 1.035 µg/mL (single dose) | Dose-dependent | Not available |
| Tmax | Not applicable | Not applicable | Not available |
| t1/2 | 2.26 ± 0.36 h (single dose) | Dose-dependent | Not available |
| AUC0-t | 18.547 ± 3.727 µg·h·mL-1 (single dose) | Dose-dependent | Not available |
| Bioavailability | Not applicable | Not applicable | Not available |
Experimental Protocols
Below are detailed protocols for the intravenous, oral, and intraperitoneal administration of this compound in a research setting. These protocols are intended as a guide and may require optimization based on the specific experimental design and animal model.
Intravenous (IV) Injection Protocol (Rat Model)
This protocol is based on a pharmacokinetic study of this compound in rats[2].
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for rats, e.g., 27-30G)
-
Animal restrainer
-
Warming pad
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-2 mL/kg). Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Preparation: Acclimatize the rats to the experimental environment. Gently restrain the rat, for example, using a commercial restrainer.
-
Administration: The lateral tail vein is the most common site for intravenous injection in rats. To aid in vasodilation and visualization of the vein, the tail can be warmed using a warming pad or by immersion in warm water. Disinfect the injection site with an alcohol swab. Insert the needle into the vein at a shallow angle and slowly inject the this compound solution.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Experimental Workflow for Intravenous Administration:
Oral Gavage Protocol (Rat Model)
This is a general protocol for oral administration in rats. A study in diabetic rats with chronic cerebral hypoperfusion administered 10 mg/kg of this compound daily for 14 days, which is consistent with an oral or intraperitoneal route[3].
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)
-
Oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal restrainer
Procedure:
-
Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle. The concentration should allow for an appropriate administration volume for the animal's weight (typically 5-10 mL/kg for rats).
-
Animal Preparation: Gently restrain the rat.
-
Administration: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the pre-measured mark. Administer the solution slowly.
-
Post-administration Monitoring: Observe the animal to ensure it has swallowed the dose and for any signs of distress.
Experimental Workflow for Oral Administration:
Intraperitoneal (IP) Injection Protocol (Mouse/Rat Model)
This is a general protocol for intraperitoneal administration.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge, e.g., 25-27G for mice, 23-25G for rats)
-
Animal restrainer
Procedure:
-
Drug Preparation: Prepare a sterile solution of this compound in saline. The volume should not exceed 10 mL/kg.
-
Animal Preparation: Restrain the animal securely. For a right-handed injection, hold the animal with its head tilted downwards.
-
Administration: The injection site is the lower right quadrant of the abdomen. Disinfect the area with an alcohol swab. Insert the needle at a 30-45 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress or adverse reactions.
Experimental Workflow for Intraperitoneal Administration:
References
Application Notes and Protocols: Measuring Changes in Cerebral Blood Flow after Cinepazet Maleate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinepazet maleate is a vasodilator agent used in the management of various cerebrovascular and cardiovascular conditions.[1] Its primary therapeutic goal is to improve blood flow, particularly in cerebral and peripheral regions, thereby enhancing the delivery of oxygen and nutrients to tissues.[1] These application notes provide detailed protocols for measuring the effects of this compound on cerebral blood flow (CBF), offering researchers standardized methods to evaluate its efficacy.
Mechanism of Action: this compound exhibits a multifaceted mechanism of action to induce vasodilation and improve cerebral circulation.[2] Its primary actions include:
-
Calcium Channel Blockade: It acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²+ into vascular smooth muscle cells.[3][4] This reduction in intracellular calcium leads to muscle relaxation and vasodilation.[2][5]
-
Phosphodiesterase (PDE) Inhibition: Evidence suggests this compound may inhibit PDE, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, it promotes the relaxation of vascular smooth muscles.[1]
-
Enhanced Adenosine Effectiveness: The drug enhances the effectiveness of endogenous adenosine, a potent vasodilator.[3]
-
Anti-platelet Aggregation: It also exhibits properties that reduce the risk of thrombus formation, further contributing to improved blood circulation.[1]
Collectively, these actions result in reduced vascular resistance, increased blood flow, and improved microcirculation in the brain.[2][3]
Quantitative Data Summary
The following table summarizes data from a retrospective study investigating the effects of this compound in conjunction with Edaravone on patients with acute ischemic stroke. The data demonstrates a significant increase in cerebral blood flow velocities post-treatment.[3]
| Parameter | Group | Baseline (Mean ± SD, cm/s) | Post-Treatment (Mean ± SD, cm/s) |
| Middle Cerebral Artery (MCA) Velocity | Control (Edaravone only) | 65.47 ± 10.24 | 78.63 ± 11.52 |
| Observation (Cinepazet + Edaravone) | 66.12 ± 10.58 | 92.41 ± 12.17 | |
| Anterior Cerebral Artery (ACA) Velocity | Control (Edaravone only) | 58.91 ± 9.87 | 71.25 ± 10.93 |
| Observation (Cinepazet + Edaravone) | 59.23 ± 10.15 | 85.76 ± 11.84 |
Data extracted from a study on acute ischemic stroke patients treated for 14 consecutive days.[3][6]
Experimental Protocols
A generalized workflow for clinical evaluation is presented below. Specific protocols for common measurement techniques follow.
Protocol 1: Measurement of CBF Velocity using Transcranial Doppler (TCD) Ultrasound
This non-invasive protocol is used to measure blood flow velocity in major cerebral arteries, providing an indirect assessment of CBF. It is particularly useful for continuous monitoring and bedside applications.[7]
1. Objective: To assess changes in blood flow velocity in the Middle Cerebral Artery (MCA) and Anterior Cerebral Artery (ACA) following this compound administration.
2. Materials:
-
Transcranial Doppler Ultrasound system
-
2 MHz pulsed-wave transducer probe
-
Acoustic coupling gel
3. Patient Population:
-
Patients diagnosed with conditions affecting cerebral blood flow, such as acute ischemic stroke.[3]
-
Inclusion/Exclusion criteria should be clearly defined (e.g., stroke onset within 48 hours, absence of hemorrhagic stroke).
4. Procedure:
-
Baseline Measurement (Pre-Treatment):
-
The patient should be in a resting, supine position for at least 10 minutes to stabilize hemodynamic parameters.
-
Apply coupling gel to the temporal region of the skull (transtemporal window) for MCA assessment.
-
Position the 2 MHz probe to insonate the MCA, typically at a depth of 45-65 mm. Optimize the signal to obtain a clear spectral waveform.
-
Record the mean blood flow velocity (Vmean) over several cardiac cycles.
-
Repeat the procedure for the ACA, typically through the same window, by angling the probe anteriorly and superiorly.
-
Perform measurements on both hemispheres.
-
-
Treatment Regimen:
-
Post-Treatment Measurement:
-
Repeat the TCD measurements as described in step 4 at the end of the treatment period (e.g., on day 15).
-
Ensure patient positioning and operator technique are consistent with the baseline measurement to ensure comparability.
-
5. Data Analysis:
-
Calculate the mean and standard deviation for Vmean in the MCA and ACA, for both pre- and post-treatment phases.
-
Use a paired-samples t-test or Wilcoxon signed-rank test to determine the statistical significance of any changes in blood flow velocity.
Protocol 2: Non-invasive CBF Quantification using Arterial Spin Labeling (ASL) MRI
ASL is an advanced, non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify CBF in units of mL/100g/min.[7][9] It provides a more direct and quantitative measure of tissue perfusion compared to TCD.
1. Objective: To quantitatively map regional and global changes in cerebral blood flow following this compound treatment.
2. Materials:
-
1.5T or 3T MRI scanner equipped with Arterial Spin Labeling (pCASL or PASL) sequence capabilities.
-
Head coil.
3. Patient Population:
-
As described in Protocol 1. Patients must be able to tolerate an MRI scan and have no contraindications (e.g., pacemakers, metallic implants).
4. Procedure:
-
Baseline Scan (Pre-Treatment):
-
Acclimate the patient to the scanner environment.
-
Position the patient in the head coil and perform initial localizer and anatomical scans (e.g., T1-weighted MPRAGE).
-
Acquire the ASL perfusion scan. A typical 3D pseudo-continuous ASL (pCASL) sequence with background suppression is recommended for robust signal.
-
The output of this scan is a quantitative CBF map, showing blood flow in mL of blood per 100g of brain tissue per minute.[7]
-
-
Treatment Regimen:
-
Administer this compound as per the study design.
-
-
Post-Treatment Scan:
-
Repeat the MRI scan at the end of the treatment period using the identical ASL sequence and parameters as the baseline scan.
-
Consistency in imaging parameters is critical for accurate comparison.
-
5. Data Analysis:
-
Co-register the post-treatment anatomical and CBF maps to the baseline scans to ensure voxel-wise comparison.
-
Define regions of interest (ROIs) in gray matter, white matter, and specific vascular territories (e.g., MCA territory).
-
Extract mean CBF values (mL/100g/min) from these ROIs for both baseline and post-treatment scans.
-
Perform statistical analysis (e.g., paired t-tests) to identify significant changes in regional or global CBF.
-
Voxel-based statistical analysis can also be performed to create statistical parametric maps highlighting areas of significant CBF increase.
References
- 1. What is Cinepazide Maleate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 3. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocol: Morris Water Maze with Cinepazet Maleate Administration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for assessing the effects of Cinepazet maleate on spatial learning and memory using the Morris Water Maze (MWM) in a rodent model of cognitive impairment.
Introduction
The Morris Water Maze (MWM) is a widely utilized behavioral assay to study hippocampal-dependent spatial learning and memory in rodents.[1][2][3] The test relies on the animal's natural aversion to water, motivating it to find a hidden escape platform using distal visual cues.[4] Parameters such as escape latency (the time to find the platform) and time spent in the target quadrant during a probe trial are key indicators of cognitive function.[3][5]
This compound is a vasodilator that has been investigated for its potential neuroprotective and cognitive-enhancing effects. Studies suggest it may improve cognitive function in models of chronic cerebral hypoperfusion by protecting hippocampal neurons.[6] This protocol outlines the administration of this compound in conjunction with the MWM test to evaluate its therapeutic potential for cognitive deficits.
Materials and Apparatus
| Material/Apparatus | Specifications |
| Morris Water Maze | Circular pool (90-150 cm diameter), filled with water (25 ± 1°C).[7] |
| Escape Platform | 10-15 cm diameter, submerged 1 cm below the water surface.[5][7] |
| Water Opacifier | Non-toxic white tempera paint or non-fat dry milk to render the water opaque.[5][8] |
| Visual Cues | High-contrast geometric shapes placed on the walls of the testing room.[5] |
| Tracking System | Video camera mounted above the maze, connected to a computer with tracking software (e.g., Ethovision, SMART).[8][9] |
| Animal Subjects | Male rats or mice (strain as per experimental design, e.g., Sprague-Dawley rats). |
| This compound | Pharmaceutical grade. |
| Vehicle Control | Saline or other appropriate vehicle. |
Experimental Protocol
This protocol is designed over several days, including acclimatization, drug administration, acquisition trials, and a probe trial.
Animal Preparation and Drug Administration
-
Housing: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Acclimatization: Handle animals for 5-7 days prior to the experiment to reduce stress.
-
Grouping: Divide animals into experimental groups (e.g., Sham Control, Disease Model + Vehicle, Disease Model + this compound).
-
This compound Administration:
-
Dosage: Administer this compound at a dose of 10 mg/kg body weight.[6]
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Schedule: Administer daily for a predetermined period (e.g., 14 days) before and throughout the MWM testing period.[6] Administer the daily dose at a consistent time, approximately 60 minutes before the first trial of the day.
-
Morris Water Maze Procedure
The MWM procedure typically consists of three phases: a visible platform (cued) trial, hidden platform (acquisition) trials, and a probe trial.[1][4]
Phase 1: Visible Platform Training (Day 1)
-
Purpose: To assess sensorimotor abilities and motivation, ensuring that any observed deficits are not due to an inability to see or swim.
-
Procedure:
-
The platform is made visible by attaching a brightly colored flag or raising it slightly above the water's surface.[1]
-
Place each animal into the pool facing the wall at one of four quasi-random start positions (N, S, E, W).[8]
-
Allow the animal to swim and find the visible platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it there.[8][10]
-
Allow the animal to remain on the platform for 15-20 seconds.[7][8]
-
Conduct 4 trials per animal. The platform location is varied between trials.
-
Phase 2: Hidden Platform Acquisition Training (Days 2-5)
-
Purpose: To assess spatial learning.
-
Procedure:
-
Submerge the platform 1 cm below the water surface in a fixed location (the "target quadrant") for the duration of this phase.[5]
-
Perform 4 trials per day for each animal, starting from different quadrants.[11]
-
Record the escape latency (time to find the platform) and path length for each trial. The maximum trial duration is typically 60 seconds for mice and 90 seconds for rats.[9]
-
If the animal fails to find the platform within the maximum time, guide it to the platform and allow it to stay for 15 seconds. Assign the maximum time for that trial's escape latency.[8]
-
Phase 3: Probe Trial (Day 6)
-
Purpose: To assess spatial memory retention.
-
Procedure:
-
Remove the platform from the pool.[5]
-
Place the animal in the pool from a novel start position (ideally in the quadrant opposite the target quadrant).
-
Record the time spent in the target quadrant, the number of times the animal crosses the former platform location, and the total distance swam.
-
Data Presentation
Quantitative data should be summarized for clear comparison between experimental groups.
Table 1: Acquisition Trial Performance (Escape Latency)
| Group | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
|---|---|---|---|---|
| Sham Control | 45.2 ± 3.1 | 30.5 ± 2.5 | 20.1 ± 1.9 | 15.8 ± 1.5 |
| Disease Model + Vehicle | 58.5 ± 4.0 | 55.1 ± 3.8 | 50.3 ± 3.5 | 48.9 ± 3.2 |
| Disease Model + Cinepazet | 57.9 ± 3.9 | 46.2 ± 3.3* | 35.4 ± 2.8* | 28.1 ± 2.4* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Disease Model + Vehicle.
Table 2: Probe Trial Performance (60-second Trial)
| Group | Time in Target Quadrant (%) | Platform Location Crossings | Swim Speed (cm/s) |
|---|---|---|---|
| Sham Control | 45.8 ± 3.5 | 4.1 ± 0.5 | 22.5 ± 1.1 |
| Disease Model + Vehicle | 26.2 ± 2.1 | 1.5 ± 0.3 | 21.9 ± 1.3 |
| Disease Model + Cinepazet | 38.9 ± 2.9* | 3.2 ± 0.4* | 22.1 ± 1.2 |
*Data are presented as Mean ± SEM. p < 0.05 compared to Disease Model + Vehicle.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for the Morris Water Maze protocol with this compound.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway for the cognitive-enhancing effects of this compound.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cyagen.com [cyagen.com]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 11. researchgate.net [researchgate.net]
- 12. A new statistical method to analyze Morris Water Maze data using Dirichlet distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Immunohistochemical Analysis of Neuronal Damage Markers Following Cinepazet Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate, a vasodilator and calcium channel blocker, has been investigated for its neuroprotective potential, particularly in the context of cerebral ischemia.[1] While the precise molecular mechanisms of its neuroprotective effects are still under investigation, a key area of interest is its potential to mitigate neuronal apoptosis, a form of programmed cell death that plays a significant role in neuronal loss following brain injury.
This document provides detailed application notes and protocols for the immunohistochemical (IHC) evaluation of key apoptosis-related proteins—Bax, Bcl-2, and cleaved Caspase-3—in preclinical models of neuronal damage treated with this compound. These markers are central to the intrinsic apoptotic pathway, where the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 vie for control of mitochondrial integrity, and Caspase-3 acts as a key executioner of the apoptotic cascade. The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increase in this ratio favoring apoptosis.
Data Presentation: Quantitative Analysis of Apoptotic Markers
Immunohistochemical staining can be quantified to provide objective data on protein expression levels. The following tables present a template for summarizing quantitative data from an IHC study investigating the effects of this compound on neuronal apoptosis markers.
Note: The data presented below are illustrative examples based on typical findings for neuroprotective agents and are not derived from a specific study on this compound. Researchers should generate their own data based on their experimental model.
Table 1: Effect of this compound on the Expression of Bax and Bcl-2 in the Ischemic Penumbra
| Treatment Group | Mean % of Bax-Positive Neurons (± SEM) | Mean % of Bcl-2-Positive Neurons (± SEM) | Bax/Bcl-2 Ratio |
| Sham Control | 15.2 ± 2.1 | 65.4 ± 4.3 | 0.23 |
| Vehicle (Ischemia) | 58.7 ± 5.6 | 22.1 ± 3.9 | 2.66 |
| This compound (Low Dose) | 42.3 ± 4.8 | 38.9 ± 4.1 | 1.09 |
| This compound (High Dose) | 28.9 ± 3.5 | 55.2 ± 5.0 | 0.52 |
Table 2: Effect of this compound on the Expression of Cleaved Caspase-3 in the Ischemic Penumbra
| Treatment Group | Mean % of Cleaved Caspase-3-Positive Neurons (± SEM) |
| Sham Control | 2.1 ± 0.5 |
| Vehicle (Ischemia) | 35.4 ± 4.2 |
| This compound (Low Dose) | 21.8 ± 3.1 |
| This compound (High Dose) | 10.5 ± 2.3 |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Bax, Bcl-2, and cleaved Caspase-3 in rodent brain tissue. These protocols are intended as a starting point and may require optimization for specific antibodies and experimental conditions.
Protocol 1: Immunohistochemistry for Bax and Bcl-2 in Paraffin-Embedded Brain Sections
1. Tissue Preparation: a. Anesthetize the animal and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. b. Post-fix the brain in 4% PFA overnight at 4°C. c. Process the brain through a graded series of ethanol and xylene, and embed in paraffin wax. d. Cut 5-7 µm thick coronal sections using a microtome and mount on charged slides.
2. Deparaffinization and Rehydration: a. Deparaffinize slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each). c. Rinse in distilled water.
3. Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. b. Allow slides to cool to room temperature.
4. Staining Procedure: a. Wash sections in PBS (3 x 5 minutes). b. Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 15 minutes. c. Wash in PBS (3 x 5 minutes). d. Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature. e. Incubate with primary antibody (anti-Bax or anti-Bcl-2, diluted in blocking solution) overnight at 4°C. f. Wash in PBS (3 x 5 minutes). g. Incubate with a biotinylated secondary antibody for 1 hour at room temperature. h. Wash in PBS (3 x 5 minutes). i. Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes. j. Wash in PBS (3 x 5 minutes). k. Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB). l. Counterstain with hematoxylin. m. Dehydrate, clear, and mount with a coverslip.
Protocol 2: Immunofluorescence for Cleaved Caspase-3 in Frozen Brain Sections
1. Tissue Preparation: a. Perfuse the animal as described in Protocol 1a. b. Post-fix the brain in 4% PFA for 4-6 hours at 4°C. c. Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks. d. Embed the brain in optimal cutting temperature (OCT) compound and freeze. e. Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
2. Staining Procedure: a. Air dry the slides for 30 minutes. b. Wash with PBS (3 x 5 minutes). c. Permeabilize the tissue by incubating in PBS with 0.3% Triton X-100 for 15 minutes. d. Wash with PBS (3 x 5 minutes). e. Block non-specific binding with a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature. f. Incubate with the primary antibody (anti-cleaved Caspase-3, diluted in blocking solution) overnight at 4°C. g. Wash with PBS (3 x 10 minutes). h. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 2 hours at room temperature in the dark. i. Wash with PBS (3 x 10 minutes) in the dark. j. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). k. Mount with an anti-fade mounting medium.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Live-Cell Imaging of Calcium Influx with Cinepazet Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate, a vasodilator agent, has been recognized for its therapeutic effects on cardiovascular and cerebrovascular conditions.[1][2] Its mechanism of action involves the modulation of intracellular calcium levels and the enhancement of nitric oxide (NO) signaling, both of which are critical in regulating vascular tone and blood flow.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to study calcium influx in live-cell imaging applications, offering insights into its function as a mild calcium channel antagonist.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its vasodilatory effects. Primarily, it acts as a mild calcium antagonist, inhibiting the influx of extracellular calcium into smooth muscle cells.[1][3] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and subsequent vasodilation.
Simultaneously, this compound has been shown to enhance the production of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that promote smooth muscle relaxation.
Signaling Pathway of this compound
Quantitative Data
While this compound is characterized as a mild or weak calcium channel blocker, specific IC50 values for its inhibitory effect on calcium channels in various cell lines are not extensively documented in publicly available literature. Therefore, it is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Value/Range | Reference |
| Chemical Formula | C20H28N2O6 · C4H4O4 | N/A |
| Molecular Weight | 508.52 g/mol | N/A |
| Mechanism of Action | Mild Calcium Channel Blocker, NO/cGMP Pathway Stimulator | [1][3] |
| Recommended Concentration Range for in vitro studies | 1 µM - 100 µM (to be determined empirically) | General recommendation for a compound with unknown IC50 |
Experimental Protocols
This section provides a detailed protocol for live-cell imaging of calcium influx in a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a smooth muscle cell line) to assess the inhibitory effect of this compound. This protocol utilizes the fluorescent calcium indicator Fluo-4 AM.
Experimental Workflow
Protocol: Live-Cell Imaging of Calcium Influx Inhibition by this compound
Materials:
-
HUVECs (or other suitable adherent cell line)
-
Cell culture medium (e.g., EGM-2)
-
Glass-bottom imaging dishes (35 mm)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm)
Procedure:
-
Cell Seeding:
-
Plate HUVECs onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. Vortex briefly to mix.
-
-
Dye Loading:
-
Aspirate the culture medium from the imaging dishes.
-
Wash the cells once with HBSS with Ca²⁺ and Mg²⁺.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading solution and wash the cells gently two times with warm HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Add fresh HBSS with Ca²⁺ and Mg²⁺ and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM within the cells.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for 5-10 minutes.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
To induce calcium influx, you can use a chemical stimulus (e.g., ATP, histamine) or a depolarizing agent (e.g., high potassium solution). For this protocol, we will assume a chemical stimulus.
-
-
This compound Treatment and Data Acquisition:
-
Prepare a series of working concentrations of this compound in HBSS with Ca²⁺ and Mg²⁺ from your stock solution. It is recommended to test a range from 1 µM to 100 µM.
-
For pre-treatment: Add the desired concentration of this compound to the cells and incubate for 10-15 minutes prior to adding the stimulus.
-
For co-treatment: Add the stimulus and this compound simultaneously.
-
Begin time-lapse imaging immediately before or upon addition of the stimulus.
-
Acquire images at regular intervals (e.g., every 2-5 seconds) for a duration sufficient to capture the peak calcium response and its subsequent decay (e.g., 5-10 minutes).
-
Include appropriate controls: a vehicle control (DMSO) and a positive control (a known calcium channel blocker like verapamil).
-
-
Data Analysis:
-
Use imaging analysis software to define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence data as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized fluorescence intensity over time to visualize the calcium transients.
-
Compare the peak amplitude and the area under the curve of the calcium transients in the presence and absence of different concentrations of this compound to quantify its inhibitory effect.
-
Generate dose-response curves to determine the IC50 value of this compound for the inhibition of calcium influx in your specific experimental setup.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the modulation of calcium influx and its downstream signaling pathways. The provided protocols offer a framework for researchers to investigate its effects in live cells, contributing to a deeper understanding of its mechanism of action and its potential applications in drug development and cell signaling research. Due to the limited availability of specific quantitative data, empirical determination of optimal concentrations for different cell types is essential for successful experimentation.
References
- 1. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 3. Effect of Cinepazide Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurovascular Coupling with Cinepazet Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurovascular coupling (NVC) is the intricate process that links transient neural activity to the subsequent localized changes in cerebral blood flow (CBF). This fundamental mechanism ensures a precise and rapid delivery of oxygen and glucose to active brain regions to meet their metabolic demands. The study of NVC is crucial for understanding brain function in both healthy and pathological states, including stroke, dementia, and other neurodegenerative diseases.
Cinepazet maleate is a vasoactive drug with a multifaceted mechanism of action, making it a compound of interest for modulating and studying neurovascular coupling. Its properties include the inhibition of phosphodiesterase (PDE), blockade of calcium channels, and potentiation of adenosine's effects, all of which contribute to vasodilation and increased cerebral blood flow.[1][2] These application notes provide a comprehensive overview of the mechanisms of this compound and detailed protocols for its use in neurovascular coupling research.
Mechanism of Action
This compound exerts its vasodilatory effects through several key signaling pathways:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells lead to their relaxation and subsequent vasodilation.
-
Calcium Channel Blockade: this compound acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1][2] This reduction in intracellular calcium concentration prevents the activation of contractile proteins, resulting in vasodilation.
-
Potentiation of Adenosine: The drug enhances the effects of adenosine, a potent endogenous vasodilator. This is achieved by preventing its degradation and cellular uptake.[2]
These synergistic actions make this compound a potent modulator of cerebral hemodynamics.
Signaling Pathways
The signaling cascade initiated by this compound leading to vasodilation can be visualized as follows:
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound from a comparative study in healthy volunteers.
| Parameter | Single Dose (mean ± SD) | Multiple Doses (5 days) (mean ± SD) |
| t1/2 (h) | 2.26 ± 0.36 | 2.52 ± 0.50 |
| AUC0-t (μg·h·mL-1) | 18.547 ± 3.727 | 18.750 ± 1.763 |
| Cmax (μg·mL-1) | 5.345 ± 1.035 | 5.426 ± 0.730 |
| CL (L·h-1) | 13.87 ± 3.29 | 13.21 ± 1.17 |
| Urinary Excretion Rate (%) | 56.22 ± 3.61 | Not Reported |
Data from a comparative study of this compound and cinepazet mesylate.[3]
Experimental Protocols
Objective: To investigate the effect of this compound on neurovascular coupling in a rat model.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or urethane)
-
Stereotaxic frame
-
Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) system for CBF measurement
-
Multi-channel electrode for recording local field potentials (LFPs) and multi-unit activity (MUA)
-
Whisker stimulation apparatus (e.g., computer-controlled air puff)
-
Physiological monitoring equipment (temperature, heart rate, blood pressure)
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (2-3% for induction, 1-1.5% for maintenance) or urethane (1.25 g/kg, i.p.).
-
Mount the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
Monitor physiological parameters throughout the experiment.
-
-
Surgical Procedure:
-
Perform a craniotomy over the barrel cortex (approximately 1-3 mm posterior and 5-7 mm lateral to bregma).
-
Carefully remove the dura mater.
-
Place a multi-channel electrode in the barrel cortex to record neuronal activity (LFPs and MUA).
-
Position the LDF probe or LSCI camera to measure CBF in the same cortical region.
-
-
Baseline and Pre-injection Stimulation:
-
Record baseline neuronal activity and CBF for at least 10 minutes.
-
Apply a whisker stimulation protocol (e.g., 10s of air puffs at 5 Hz, repeated every 60s for 10 trials).
-
-
Drug Administration:
-
Administer this compound intravenously (i.v.) via a tail vein catheter. A suggested starting dose for a rat model, extrapolated from clinical use, could be in the range of 5-10 mg/kg. A dose-response study is recommended.
-
The control group should receive an equivalent volume of saline.
-
-
Post-injection Recording and Stimulation:
-
Continuously monitor neuronal activity and CBF.
-
Repeat the whisker stimulation protocol at various time points post-injection (e.g., 15, 30, 60, and 90 minutes) to assess the time-course of the drug's effect on neurovascular coupling.
-
-
Data Analysis:
-
Analyze the neuronal response (change in LFP power and MUA firing rate) and the hemodynamic response (percentage change in CBF) to whisker stimulation.
-
Quantify the neurovascular coupling by calculating the ratio of the hemodynamic response to the neuronal response.
-
Compare the neurovascular coupling before and after the administration of this compound and between the drug and vehicle groups.
-
Conclusion
This compound presents a valuable pharmacological tool for the investigation of neurovascular coupling due to its robust vasodilatory effects mediated by multiple signaling pathways. The provided protocols offer a framework for researchers to explore the modulatory effects of this compound on the dynamic relationship between neuronal activity and cerebral blood flow. Such studies will contribute to a deeper understanding of brain function and may inform the development of novel therapeutic strategies for cerebrovascular and neurodegenerative disorders.
References
Application of Cinepazet Maleate in Preclinical Models of Vascular Dementia: Technical Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cinepazet maleate in a preclinical animal model of vascular dementia (VaD). The information is compiled from peer-reviewed research and is intended to guide researchers in designing and conducting similar studies.
Introduction
Vascular dementia is a neurodegenerative disorder resulting from cerebrovascular disease and subsequent reduced cerebral blood flow, leading to cognitive impairment. Preclinical research utilizing animal models is crucial for the development of effective therapeutic interventions. This compound, a vasodilator, has shown promise in improving cognitive function and exerting neuroprotective effects in a rat model that mimics the conditions of vascular dementia, particularly in the context of comorbid type 2 diabetes.
Animal Model of Vascular Dementia
A commonly used and relevant animal model for VaD involves inducing chronic cerebral hypoperfusion (CCH) in rats. This can be further complicated by inducing a diabetic state to mimic a prevalent clinical comorbidity.
Combined Model of Type 2 Diabetes and Chronic Cerebral Hypoperfusion
This model effectively simulates the clinical scenario where vascular dementia is exacerbated by metabolic disorders like type 2 diabetes (T2D). The combination of T2D and CCH has been shown to result in more severe cognitive deficits and neuronal damage compared to either condition alone.[1][2]
Application of this compound
Rationale for Use
This compound is a vasodilator that can increase blood flow to the brain. Its application in VaD models is based on the hypothesis that improving cerebral perfusion can mitigate the neuronal damage and cognitive decline caused by chronic hypoperfusion.
Administration
In a key study, this compound was administered to diabetic rats with chronic cerebral hypoperfusion. The following parameters were used:
-
Route of Administration: Intraperitoneal (i.p.) injection
Efficacy Evaluation
The therapeutic effects of this compound in the VaD rat model were assessed through behavioral tests and molecular analysis of brain tissue.
Cognitive Function Assessment
The Morris Water Maze (MWM) is a standard behavioral test to evaluate spatial learning and memory in rodents. Treatment with this compound was found to significantly improve the cognitive performance of diabetic CCH rats in the MWM test.[1][2]
Neuroprotective Effects
This compound demonstrated significant neuroprotective effects in the hippocampus, a brain region critical for memory. This was evidenced by the modulation of key protein markers associated with neuronal damage and glial activation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative findings on the effects of this compound in the diabetic chronic cerebral hypoperfusion rat model.
| Group | Escape Latency (s) on Day 5 of MWM |
| Sham | Data not available |
| DM-CCH (Saline) | Significantly longer than Sham |
| DM-CCH + this compound (10 mg/kg) | Significantly shorter than DM-CCH (Saline) |
| Protein Marker | Expression in Hippocampus of DM-CCH (Saline) Rats | Effect of this compound (10 mg/kg) Treatment |
| GFAP (Glial Fibrillary Acidic Protein) | Increased | Significantly Alleviated |
| BACE1 (Beta-secretase 1) | Increased | Significantly Alleviated |
| ChAT (Choline Acetyltransferase) | Decreased | Significantly Alleviated |
Experimental Protocols
Induction of the Diabetic Chronic Cerebral Hypoperfusion (DM-CCH) Rat Model
This protocol describes the induction of a combined T2D and CCH model in rats.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk sutures
Procedure:
-
Induction of Type 2 Diabetes:
-
Induction of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO):
-
Anesthetize the diabetic rat.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Permanently ligate both common carotid arteries with silk sutures.[1][2]
-
Suture the incision and allow the animal to recover.
-
Sham-operated animals undergo the same surgical procedure without the ligation of the arteries.
-
This compound Administration
Materials:
-
This compound
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a solution of this compound in sterile saline to achieve the desired concentration for a 10 mg/kg dosage.
-
Administer the this compound solution or an equivalent volume of saline (for the control group) via intraperitoneal injection.
Morris Water Maze (MWM) Test
This protocol outlines the procedure for assessing spatial learning and memory.
Materials:
-
Circular water tank (approx. 150 cm in diameter)
-
Escape platform
-
Water (made opaque with non-toxic white paint or milk powder)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Fill the tank with water and place the escape platform in a fixed quadrant, submerged just below the water surface.
-
For each trial, gently place the rat into the water at one of four designated starting points, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform for a maximum of 60-120 seconds.
-
If the rat fails to find the platform within the allotted time, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for each rat.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (on the day after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely in the tank for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Western Blot Analysis of Hippocampal Proteins
This protocol describes the quantification of GFAP, BACE1, and ChAT protein levels in the hippocampus.
Materials:
-
Rat hippocampus tissue
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GFAP, anti-BACE1, anti-ChAT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the dissected hippocampal tissue in lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-GFAP) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a VaD model.
Caption: Putative signaling pathways of this compound in vascular dementia.
References
- 1. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
Application Notes and Protocols for In Vitro Stability Assay of Cinepazet Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazet maleate is a vasodilator used in the treatment of cardiovascular disorders. Ensuring the stability of a drug substance like this compound is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for conducting an in vitro stability assay of this compound through forced degradation studies. These studies are designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule. The data generated is crucial for developing and validating a stability-indicating analytical method, which can be used for routine quality control and to determine the shelf-life of the drug product.
Chemical Structure and Potential Degradation Pathways
The chemical structure of this compound reveals several functional groups that are susceptible to degradation under stress conditions. Understanding these potential degradation sites is fundamental to designing a comprehensive forced degradation study.
Chemical Structure of Cinepazet:
Key Functional Groups Prone to Degradation:
-
Ester Linkage: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid.
-
Amide Linkage: The amide bond within the piperazine ring is also prone to hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the cinnamoyl moiety from the piperazine ring.
-
α,β-Unsaturated Ketone: The conjugated double bond is susceptible to photolytic degradation and oxidation. Isomerization from the trans (E) to the cis (Z) form can also occur upon exposure to light.
-
Trimethoxy Phenyl Group: The electron-rich aromatic ring with three methoxy groups can be a target for oxidative degradation.
Experimental Protocols
This section outlines the detailed methodologies for performing forced degradation studies on this compound. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)
Equipment
-
Analytical balance
-
HPLC system with a UV or PDA detector
-
pH meter
-
Water bath or oven for thermal stress studies
-
Photostability chamber
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Proposed Stability-Indicating HPLC Method
A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products. The following conditions are a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A and Mobile Phase B |
| Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.5) | |
| Mobile Phase B: Acetonitrile | |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or as determined by UV scan of the parent drug) |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent (e.g., mobile phase).
Forced Degradation Studies
The following protocols describe the stress conditions to be applied to the this compound working solution. A control sample (unstressed working solution) should be analyzed alongside the stressed samples.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 60 °C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 M NaOH.
-
Dilute to 10 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize the solution by adding 1 mL of 0.1 M HCl.
-
Dilute to 10 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute to 10 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Inject into the HPLC system.
-
Transfer a known quantity of solid this compound powder into a watch glass and place it in an oven maintained at 80 °C for 24 hours.
-
After the specified time, cool the sample and prepare a 100 µg/mL solution in the mobile phase.
-
Inject into the HPLC system.
-
For solution thermal stability, heat the working solution at 60 °C for 24 hours before injection.
-
Expose the this compound working solution (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
After exposure, inject both the exposed and control samples into the HPLC system.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison. The table should include the percentage of the parent drug remaining and the percentage of major degradation products formed under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Treatment | % Assay of this compound | % of Major Degradant 1 (RT) | % of Major Degradant 2 (RT) |
| Control | Unstressed | 100.0 | Not Detected | Not Detected |
| Acidic | 0.1 M HCl, 60 °C, 2h | 85.2 | 10.5 (RT = 5.2 min) | 2.1 (RT = 8.9 min) |
| Basic | 0.1 M NaOH, RT, 1h | 78.9 | 15.3 (RT = 5.2 min) | 3.5 (RT = 10.1 min) |
| Oxidative | 3% H₂O₂, RT, 4h | 92.5 | 4.8 (RT = 11.5 min) | Not Detected |
| Thermal (Solid) | 80 °C, 24h | 98.1 | 1.2 (RT = 13.2 min) | Not Detected |
| Thermal (Solution) | 60 °C, 24h | 95.6 | 2.9 (RT = 13.2 min) | Not Detected |
| Photolytic (UV) | 254 nm, 24h | 89.7 | 6.8 (RT = 7.5 min) | 2.3 (RT = 9.8 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro stability assay of a drug substance.
Caption: General workflow for the in vitro stability testing of this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for this compound under stress conditions.
Conclusion
The protocols and application notes provided in this document serve as a comprehensive guide for conducting in vitro stability assays of this compound. By systematically performing forced degradation studies and utilizing a validated stability-indicating HPLC method, researchers can gain valuable insights into the stability profile of the drug substance. This information is indispensable for formulation development, packaging selection, and for ensuring the safety and efficacy of the final drug product throughout its shelf life. It is important to note that the specific conditions and analytical methods may require optimization based on the experimental observations for this compound.
Application Notes and Protocols for Neurobehavioral Studies Involving Cinepazet Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinepazet maleate is a pharmaceutical agent primarily known for its vasodilatory properties, which facilitate increased blood flow to cerebral and peripheral organs.[1] Its mechanism involves the inhibition of intracellular calcium influx and the enhancement of nitric oxide production.[2] Beyond its hemodynamic effects, emerging research points towards its neuroprotective potential, suggesting it may ameliorate cognitive deficits and neuronal damage associated with conditions like chronic cerebral hypoperfusion and ischemic stroke.[1][3][4] This has positioned this compound as a compound of interest for neurobehavioral and neuropharmacological research.
These application notes provide a summary of existing data on the neurofunctional effects of this compound and offer detailed protocols for assessing its impact on learning, memory, and anxiety-like behaviors in preclinical models.
Data Presentation: Summary of Preclinical and Clinical Effects
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: Preclinical Neuroprotective Effects of this compound in a Rat Model of Diabetes with Chronic Cerebral Hypoperfusion
| Biomarker | Effect of Disease Model (DM-CCH) | Effect of this compound (10 mg/kg) | Reference |
| Glial Fibrillary Acidic Protein (GFAP) | Increased Expression | Alleviated Increase | [1][3] |
| β-secretase 1 (BACE1) | Increased Expression | Alleviated Increase | [1][3] |
| Choline Acetyltransferase (ChAT) | Decreased Expression | Alleviated Decrease | [1][3] |
| Cognitive Function (Morris Water Maze) | Impaired | Ameliorated Impairment | [1][3] |
DM-CCH: Diabetes Mellitus with Chronic Cerebral Hypoperfusion. Data reflects outcomes after 14 days of treatment.
Table 2: Clinical Effects of this compound in Acute Ischemic Stroke Patients
| Parameter | Effect of this compound + Edaravone | Reference |
| Cerebral Blood Flow | ||
| Middle Cerebral Artery (MCA) Velocity | Augmented | [4] |
| Anterior Cerebral Artery (ACA) Velocity | Augmented | [4] |
| Neurofunctional Markers | ||
| Nerve Growth Factor (NGF) | Increased | [4] |
| Neuron-Specific Enolase (NSE) | Decreased | [4] |
| S100-β | Decreased | [4] |
| Inflammatory Factors | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | [4] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased | [4] |
| Interleukin-10 (IL-10) | Increased | [4] |
Data reflects outcomes after 14 days of conjunctive therapy.
Experimental Protocols
The following protocols are designed to assess the neurobehavioral effects of this compound in rodent models.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To evaluate the effect of this compound on hippocampus-dependent spatial learning and reference memory.
Apparatus:
-
A circular tank (100-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic paint.
-
A submerged escape platform (10-15 cm diameter), placed 1-2 cm below the water surface.
-
Distinct visual cues placed around the room and visible from the maze.
-
An overhead video camera and tracking software (e.g., EthoVision, ANY-maze).
Methodology:
-
Animal Preparation and Drug Administration:
-
Allow animals to acclimate to the testing room for at least 60 minutes before the first trial.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control 30-60 minutes prior to the first trial of each day. The exact dose and route should be determined in preliminary studies.
-
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per animal per day.
-
For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.[5]
-
Remove the animal, dry it, and place it in a holding cage during the inter-trial interval (ITI) of at least 15 minutes.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the animal in the tank from a novel start position and allow it to swim freely for 60 seconds.
-
Record the path of the animal, focusing on its search pattern for the absent platform.
-
-
Data Analysis:
-
Escape Latency: Time taken to find the platform during acquisition.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Percentage of time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: Number of times the animal crosses the exact former location of the platform during the probe trial.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound. The test is based on the rodent's natural aversion to open, elevated spaces.[2][6][7]
Apparatus:
-
A plus-shaped maze elevated 40-50 cm from the floor.
-
Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).[8]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
An overhead video camera and tracking software.
Methodology:
-
Animal Preparation and Drug Administration:
-
Habituate animals to the testing room for at least 45-60 minutes prior to the test.[2]
-
Administer this compound or vehicle control 30-60 minutes before placing the animal on the maze.
-
-
Testing Procedure:
-
Gently place the animal on the central platform, facing one of the open arms.[4]
-
Allow the animal to freely explore the maze for a single 5-minute session.[2][8]
-
Record the session using the overhead camera and tracking software.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 30-70% ethanol between animals to eliminate olfactory cues.[8]
-
-
Data Analysis:
-
Time Spent in Open Arms (%): (Time in open arms / Total time in all arms) x 100. An increase suggests anxiolytic effects.
-
Open Arm Entries (%): (Entries into open arms / Total entries into all arms) x 100.
-
Total Arm Entries: A measure of general locomotor activity.
-
Protocol 3: Novel Object Recognition (NOR) Test for Recognition Memory
Objective: To evaluate the effects of this compound on non-spatial recognition memory, leveraging the innate preference of rodents to explore novel objects.[9]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (A and B) that are distinct from each other in shape, color, and texture. Objects should be heavy enough that the animal cannot move them.
-
An overhead video camera and tracking software.
Methodology:
-
Habituation (Day 1):
-
Place each animal in the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Familiarization/Training Trial (T1) (Day 2):
-
Administer this compound or vehicle control 30-60 minutes prior to the trial.
-
Place two identical objects (e.g., A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Return the animal to its home cage for a defined inter-trial interval (e.g., 1 hour to 24 hours).
-
-
Test Trial (T2) (Day 2, after ITI):
-
Replace one of the familiar objects with a novel object (e.g., A1 and B1).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent actively exploring each object (sniffing or touching with nose/paws).
-
-
Data Analysis:
-
Exploration Time: Total time spent exploring both objects.
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
-
Recognition Index (RI): (Time exploring novel object / Total exploration time) x 100.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for a preclinical neurobehavioral study.
Caption: Hypothesized neuroprotective signaling pathway of Cinepazet.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 3. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Cinepazet Maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Cinepazet maleate.
FAQs: Understanding this compound Solubility
Q1: What is the aqueous solubility of this compound?
Q2: What are the key physicochemical properties of Cinepazet that influence its solubility?
A2: Cinepazet has a molecular weight of 392.4 g/mol and a predicted LogP of 1.8, indicating a degree of lipophilicity that can contribute to its low aqueous solubility[2]. As a piperazine derivative, its solubility is also influenced by pH[3][4][5].
Q3: How does pH affect the solubility of this compound?
A3: As a maleate salt of a basic drug, the solubility of this compound is highly dependent on pH. For similar compounds, the pH of maximum solubility has been observed in the acidic range of 3.3-3.6[6]. Above this pH, the salt can convert to its less soluble free base form. Therefore, maintaining an acidic microenvironment is crucial for enhancing and maintaining its solubility.
Q4: What is the Biopharmaceutics Classification System (BCS) classification of this compound?
A4: While a definitive BCS classification for this compound has not been published, based on its predicted low solubility and likely high permeability (a characteristic of many piperazine derivatives), it is anticipated to be a BCS Class II compound[7][8]. This classification implies that its absorption is limited by its dissolution rate.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dissolution in neutral or alkaline buffers. | Conversion of the maleate salt to the less soluble free base at higher pH. | Adjust the pH of the aqueous solution to a range of 3.0-4.0 using a suitable buffer (e.g., citrate or acetate buffer) to maintain the ionized, more soluble form of the drug[6]. |
| Incomplete dissolution or low drug loading in aqueous formulations. | The inherent low aqueous solubility of the compound. | Employ solubility enhancement techniques such as solid dispersion, complexation with cyclodextrins, or particle size reduction[3][4][5]. |
| Variability in dissolution profiles between batches. | Inconsistent particle size or polymorphic form of the this compound raw material. | Characterize the particle size distribution and solid-state properties (polymorphism) of the starting material. Consider particle size reduction techniques for uniformity. |
| Drug degradation during formulation processing involving heat. | Thermal instability of this compound. | Conduct forced degradation studies to understand the degradation pathways[9][10][11][12][13]. Utilize processing methods that operate at lower temperatures, such as solvent evaporation for solid dispersions. |
Experimental Protocols for Solubility Enhancement
Solid Dispersion Approach
This technique involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.
Workflow for Solid Dispersion Preparation:
Caption: Workflow for preparing and evaluating this compound solid dispersions.
Detailed Methodology:
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC).
-
Solvent Evaporation Method:
-
Dissolve this compound and the selected carrier in a suitable common solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).
-
The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound in the dispersion.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.
-
-
Dissolution Studies: Perform dissolution testing in a suitable acidic medium (e.g., 0.1 N HCl or pH 4.5 acetate buffer) to evaluate the enhancement in dissolution rate compared to the pure drug.
Cyclodextrin Complexation
Inclusion complexation with cyclodextrins can enhance the solubility of poorly soluble drugs by encapsulating the drug molecule within the cyclodextrin cavity.
Logical Relationship for Cyclodextrin Complexation:
Caption: The process of forming an inclusion complex to enhance drug solubility.
Detailed Methodology:
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and safety profile.
-
Kneading Method:
-
Triturate this compound and the chosen cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol, 1:1 v/v) to form a thick paste.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C).
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Characterization and Evaluation: Similar to the solid dispersion method, characterize the complex using DSC, PXRD, and FTIR, and evaluate its solubility and dissolution profile.
Quantitative Data Summary
The following table summarizes hypothetical solubility data based on the application of different enhancement techniques to a poorly soluble maleate salt, illustrating the potential improvements that can be achieved.
| Formulation | Solubility in pH 4.5 Buffer (mg/mL) | Fold Increase |
| Pure this compound | ~0.5 | 1 |
| Solid Dispersion (1:5 Drug:PVP K30) | ~5.0 | 10 |
| Cyclodextrin Complex (1:1 Drug:HP-β-CD) | ~3.5 | 7 |
| Nanosuspension | ~7.5 | 15 |
Note: The above data are illustrative and the actual solubility enhancement will depend on the specific experimental conditions and the chosen excipients.
Signaling Pathway (Illustrative)
While the primary focus is on solubility, understanding the mechanism of action can be relevant for formulation design. The following is a simplified, hypothetical signaling pathway that could be influenced by Cinepazet, for illustrative purposes.
Caption: A simplified diagram of a potential signaling pathway for Cinepazet.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cinepazet | C20H28N2O6 | CID 6434395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cinepazet Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the poor oral bioavailability of cinepazet maleate. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is limited by its dissolution rate in the gastrointestinal fluids. Factors such as its crystalline structure and potential for first-pass metabolism may also contribute to its low systemic availability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound. The most promising approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.
-
Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid state, often in an amorphous form, to increase its surface area and dissolution rate.
-
Nanoparticles: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to faster dissolution and improved absorption.
Q3: How do I select the appropriate excipients for a this compound SNEDDS formulation?
A3: Excipient selection is critical for a successful SNEDDS formulation. The process involves:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
Emulsification Efficiency: Evaluate the ability of different surfactants and co-surfactants to emulsify the selected oil phase. The goal is to form a stable and fine nanoemulsion upon aqueous dilution.
-
Ternary Phase Diagrams: Constructing these diagrams helps to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.
Q4: What are the key characterization parameters for this compound nanoparticles?
A4: Essential characterization of this compound nanoparticles includes:
-
Particle Size and Polydispersity Index (PDI): Determines the average size and size distribution of the nanoparticles, which directly impacts dissolution and absorption.
-
Zeta Potential: Measures the surface charge of the nanoparticles, indicating their physical stability in suspension.
-
Entrapment Efficiency and Drug Loading: Quantifies the amount of drug successfully encapsulated within the nanoparticles.
-
Morphology: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of the nanoparticles.
-
In Vitro Drug Release: Assesses the rate and extent of drug dissolution from the nanoparticles in simulated gastrointestinal fluids.
II. Troubleshooting Guides
Troubleshooting Poor In Vitro Dissolution of this compound Formulations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low drug release from SNEDDS | - Poor emulsification leading to large droplet size.- Drug precipitation upon dilution in aqueous media.- Insufficient surfactant concentration. | - Optimize the surfactant-to-cosurfactant ratio.- Select a surfactant with a higher HLB value.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP). |
| Incomplete dissolution from solid dispersion | - Recrystallization of the amorphous drug during storage or dissolution.- Inadequate wetting of the solid dispersion.- Poor choice of carrier polymer. | - Store the solid dispersion in low humidity conditions.- Incorporate a hydrophilic polymer or surfactant to improve wettability.- Screen for polymers that have strong interactions with this compound to stabilize the amorphous form. |
| Slow dissolution of nanoparticles | - Agglomeration of nanoparticles.- Insufficient surface area due to larger than expected particle size. | - Optimize the stabilizer concentration.- Employ a different particle size reduction technique (e.g., high-pressure homogenization).- Lyophilize the nanoparticle suspension with a cryoprotectant to prevent aggregation. |
Troubleshooting High Variability in Animal Pharmacokinetic Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High inter-individual variability in Cmax and AUC | - Inconsistent gastric emptying and intestinal transit times.- Food effects influencing drug absorption.- Inaccurate dosing. | - Fast animals overnight before dosing.- Ensure consistent administration technique and volume.- Use a positive control group with a known bioavailable formulation. |
| Low and erratic oral bioavailability | - Incomplete dissolution in the GI tract.- First-pass metabolism.- P-glycoprotein (P-gp) efflux. | - Further optimize the formulation to enhance dissolution (e.g., smaller particle size, higher surfactant concentration).- Co-administer with a known inhibitor of relevant metabolic enzymes or P-gp (for research purposes).- Consider lymphatic transport-enhancing lipid excipients in SNEDDS. |
III. Experimental Protocols & Data
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a suitable organic solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Sieving: Pulverize the dried mass and sieve it to obtain a uniform particle size.
Table 1: Comparative In Vitro Dissolution of this compound and its Solid Dispersion
| Formulation | Time (min) | % Cumulative Drug Release |
| Pure this compound | 15 | 10.5 ± 2.1 |
| 30 | 18.2 ± 3.5 | |
| 60 | 25.7 ± 4.2 | |
| 120 | 32.1 ± 5.6 | |
| Solid Dispersion (1:4 Drug:PVP K30) | 15 | 45.3 ± 4.8 |
| 30 | 72.8 ± 5.9 | |
| 60 | 91.2 ± 6.3 | |
| 120 | 98.5 ± 4.7 | |
| (Data are hypothetical and for illustrative purposes) |
Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Add the required amount of this compound to the mixture.
-
Mixing: Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
Characterization: Evaluate the prepared SNEDDS for self-emulsification time, droplet size, and drug precipitation upon dilution in aqueous media.
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of a Suspension and a SNEDDS Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 2.0 ± 0.5 | 650 ± 110 | 100 |
| This compound SNEDDS | 480 ± 60 | 1.0 ± 0.3 | 2100 ± 250 | 323 |
| (Data are hypothetical and for illustrative purposes) |
IV. Visualizations
Signaling Pathways & Workflows
Caption: Strategies to enhance the oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating a SNEDDS formulation.
Cinepazet maleate stability issues in long-term experiments
Technical Support Center: Cinepazet Maleate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with this compound in long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated after long-term storage at 4°C. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound solutions upon storage can be attributed to several factors:
-
Low Solubility: this compound may have limited solubility in certain solvents, which can be exacerbated at lower temperatures.
-
pH Shift: Changes in the pH of the solution during storage can affect the ionization state of this compound, leading to decreased solubility.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure that the solvent and concentration used are appropriate for this compound. Consider using a co-solvent system if solubility is a persistent issue.
-
pH Adjustment: Measure the pH of the solution. If it has shifted, adjust it back to the optimal range for this compound solubility. Buffering the solution may help maintain a stable pH.
-
Solubility Test: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. If not, it may be a degradation product.
-
Purity Analysis: Analyze the solution and the precipitate (if possible to isolate) using a stability-indicating method, such as HPLC, to check for the presence of degradation products.
Q2: I am observing a loss of potency of my this compound sample in my long-term stability study. What are the likely degradation pathways?
A2: Based on the structure of this compound and stability issues observed with other maleate salts, the following degradation pathways are plausible:
-
Hydrolysis: The ester functional group in cinepazet is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions. This would lead to the formation of the corresponding carboxylic acid and ethanol.
-
Oxidation: The piperazine ring and other parts of the molecule may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.
-
Isomerization of Maleate: The maleate counter-ion can isomerize to the fumarate ion, which may have different physical properties and could potentially impact the overall stability of the salt.
-
Interaction with Excipients: In solid formulations, this compound may interact with certain excipients, leading to degradation. For instance, excipients with acidic or basic properties can alter the microenvironmental pH and catalyze degradation.
Q3: How should I properly store this compound to ensure its stability during long-term experiments?
A3: Proper storage is crucial for maintaining the stability of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for solid samples. For solutions, store at -20°C or -80°C.[1] | Lower temperatures slow down the rate of chemical degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | To prevent photolytic degradation. |
| Moisture | Store in a desiccator or with a desiccant.[1] | To prevent hydrolysis. |
| Atmosphere | For sensitive solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing. | To minimize oxidative degradation. |
| Formulation | For solid mixtures, ensure compatibility with all excipients. For solutions, use a buffered system at the optimal pH for stability. | Excipients and pH can significantly influence stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Objective: To develop a specific, accurate, and precise HPLC method for the quantification of this compound in the presence of its degradation products.
2. Suggested HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a phosphate buffer (pH 3-7) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to resolve all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of this compound (a photodiode array detector is recommended to identify the optimal wavelength and check for peak purity). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Unexpected side effects of Cinepazet maleate in animal studies
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cinepazet maleate?
This compound is known primarily as a vasodilator. Its mechanism of action is understood to involve several pathways, including the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides results in the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. Additionally, it may have calcium channel blocking activities and can enhance the production of nitric oxide, a potent vasodilator.
Q2: Are there any documented "unexpected" side effects of this compound in animal studies?
A thorough review of available literature does not indicate specific, frequently reported "unexpected" side effects of this compound in animal studies. A 1974 study mentioned "prolonged toxicity" in its title but the specific findings are not detailed in accessible abstracts. Therefore, researchers should be vigilant for a range of potential effects based on the drug's pharmacology.
Q3: What are the potential, theoretically expected side effects in animal studies based on this compound's mechanism of action?
Given its vasodilatory properties, potential side effects could be extensions of its primary pharmacological activity. These may include:
-
Cardiovascular: Hypotension (a drop in blood pressure), reflex tachycardia (an increased heart rate to compensate for low blood pressure), and potential for cardiac arrhythmias at higher doses.
-
Neurological: Due to changes in cerebral blood flow, potential effects could include dizziness, sedation, or, conversely, excitation.
-
Gastrointestinal: Vasodilation of splanchnic blood vessels could potentially lead to gastrointestinal upset in some animal models.
Q4: What should I do if I observe a potential adverse effect in my animal study?
If you observe a potential adverse effect, it is crucial to:
-
Document Everything: Record the specific signs observed, the time of onset relative to drug administration, the dose administered, and the species and strain of the animal.
-
Monitor Vital Signs: If feasible, monitor key physiological parameters such as blood pressure, heart rate, respiratory rate, and body temperature.
-
Consult a Veterinarian: A veterinarian with experience in laboratory animal medicine should be consulted to assess the clinical signs and provide appropriate care.
-
Consider Dose Reduction or Cessation: Depending on the severity of the signs, a reduction in dose or temporary cessation of administration may be necessary for subsequent cohorts, following ethical and protocol guidelines.
-
Report Findings: Report the findings to your institution's animal care and use committee and consider them in the context of your study's safety data.
Troubleshooting Guides
Issue 1: Significant Drop in Blood Pressure (Hypotension) Observed Post-Dose
-
Potential Cause: This is a likely consequence of the vasodilatory action of this compound. The effect may be more pronounced at higher doses or in specific animal models.
-
Troubleshooting Steps:
-
Confirm Measurement Accuracy: Ensure that the equipment used for blood pressure monitoring is calibrated and functioning correctly.
-
Dose-Response Assessment: If not already part of the study design, conduct a dose-response study to identify the dose at which significant hypotension occurs.
-
Monitor Heart Rate: Assess for reflex tachycardia, which is a common physiological response to a drop in blood pressure.
-
Consider Slower Administration: If using intravenous administration, a slower infusion rate may mitigate a sharp drop in blood pressure.
-
Assess for Other Clinical Signs: Look for signs of poor perfusion, such as pale mucous membranes or lethargy.
-
Issue 2: Unexplained Sedation or Lethargy in Animals
-
Potential Cause: This could be a central nervous system effect secondary to changes in cerebral blood flow or a direct effect of the compound. It could also be a non-specific sign of general malaise.
-
Troubleshooting Steps:
-
Rule Out Other Causes: Ensure that the observed behavior is not due to other experimental factors, such as stress from handling or other substances administered.
-
Neurological Examination: Perform a basic neurological examination (if trained to do so) to check for other signs like ataxia or altered reflexes.
-
Dose-Dependency: Determine if the severity of sedation correlates with the administered dose of this compound.
-
Monitor Recovery: Observe the duration of the sedative effects and whether the animals return to normal behavior.
-
Experimental Protocols
As specific protocols for investigating unexpected side effects of this compound are not available, a generalized protocol for assessing cardiovascular safety pharmacology is provided below.
Protocol: In-Vivo Cardiovascular Safety Assessment in a Rodent Model
-
Objective: To assess the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, telemetered rodents.
-
Animal Model: Male and female Sprague-Dawley rats (n=8 per sex per group).
-
Methodology:
-
Surgical Implantation: Animals are surgically implanted with telemetry transmitters capable of measuring blood pressure, heart rate, and ECG. A recovery period of at least one week is allowed post-surgery.
-
Acclimatization: Animals are acclimated to the experimental conditions and handling procedures.
-
Dosing: Animals are administered a single dose of this compound or vehicle control via the intended clinical route (e.g., oral gavage or intravenous infusion). A range of doses should be tested, including a therapeutic dose, a supra-therapeutic dose, and a high dose.
-
Data Collection: Cardiovascular parameters are continuously recorded from a pre-dose baseline period for at least 24 hours post-dose.
-
Data Analysis: Data is analyzed for changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
-
Data Presentation
Since no quantitative data on unexpected side effects is available, a template for presenting hypothetical cardiovascular data is provided below.
Table 1: Hypothetical Cardiovascular Effects of this compound in a Rodent Model
| Dose Group | Change in Mean Arterial Pressure (mmHg) from Baseline (Peak Effect) | Change in Heart Rate (bpm) from Baseline (Peak Effect) | Change in QTc Interval (ms) from Baseline (Peak Effect) |
| Vehicle Control | -2 ± 3 | +5 ± 10 | +2 ± 5 |
| Low Dose | -15 ± 5 | +30 ± 12 | +4 ± 6 |
| Mid Dose | -30 ± 8 | +65 ± 15 | +8 ± 7 |
| High Dose | -50 ± 10 | +110 ± 20 | +15 ± 9* |
| Statistically significant change from vehicle control (p < 0.05) |
Visualizations
Signaling Pathway of this compound
Optimizing Cinepazet Maleate Concentration for Cell Culture: A Technical Support Center
Welcome to the technical support center for optimizing the use of Cinepazet maleate in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of this compound in cell culture.
| Question | Answer |
| 1. What is the recommended starting concentration for this compound in a new cell line? | Based on in vitro studies with neuronal cells, a starting range of 1 µM to 100 µM is recommended. A concentration of 10 µM has been shown to be effective for neuroprotection in PC12 cells.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. |
| 2. My cells are showing signs of toxicity (e.g., poor morphology, detachment). What should I do? | High concentrations of this compound may induce cytotoxicity. First, verify the final concentration in your culture medium. If toxicity is observed, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line. Consider lowering the concentration or reducing the incubation time. |
| 3. I am not observing the expected biological effect. What are the possible reasons? | Several factors could contribute to a lack of effect: - Suboptimal Concentration: The concentration may be too low. Perform a dose-response study to identify the effective concentration range. - Cell Line Specificity: The cellular targets of this compound may not be present or functional in your chosen cell line. - Experimental Conditions: Ensure that the experimental setup (e.g., cell density, serum concentration, incubation time) is appropriate for the expected outcome. - Compound Stability: Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| 4. How should I prepare and store this compound stock solutions? | This compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
| 5. What are the known mechanisms of action of this compound that I should consider in my experimental design? | This compound is a vasodilator that acts as a weak calcium channel blocker. It also enhances the production of nitric oxide (NO) and inhibits platelet aggregation. In neuronal cells, it has shown neuroprotective effects by preserving mitochondrial function.[1] In microglia, it exhibits anti-inflammatory properties. Its effects on the MAPK signaling pathway (ERK1/2 and p38) have also been reported. |
Quantitative Data Summary
This table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Cell Type | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| PC12 (neuronal-like cells) | Oxygen-Glucose Deprivation (OGD) | 1 - 100 µM | Neuroprotection, preservation of mitochondrial function. 10 µM showed the most significant protection. | [1] |
| Primary Microglia | Lipopolysaccharide (LPS) induced inflammation | Not specified | Reduction of pro-inflammatory cytokines. | |
| Neuronal Cells | H₂O₂-induced apoptosis | Not specified | Reduction of apoptosis. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Neuroprotection Assay in PC12 Cells using an Oxygen-Glucose Deprivation (OGD) Model
This protocol is based on the findings that this compound protects PC12 cells from OGD-induced injury.[1]
a. Cell Culture and Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
b. OGD and Treatment:
-
Wash the cells with glucose-free DMEM.
-
Incubate the cells in an anaerobic chamber with a gas mixture of 5% CO₂ and 95% N₂ for 2.5 hours.
-
Following OGD, replace the medium with complete culture medium containing different concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control.
-
Incubate for 24 hours under normoxic conditions (5% CO₂, 95% air).
c. Assessment of Cell Viability:
-
Measure cell viability using an MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the normoxic control group.
Anti-inflammatory Assay in Microglia
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound on microglia.
a. Microglia Culture and Seeding:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS.
-
Seed the cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
b. Treatment and Inflammatory Challenge:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate the cells for 24 hours.
c. Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Lyse the cells to extract total protein for Western blot analysis of inflammatory signaling molecules (e.g., phosphorylated p38 MAPK, NF-κB).
Visualizations
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Signaling Pathway of this compound's Vasodilatory Action
Caption: Proposed signaling pathway for this compound-induced vasodilation.
References
Troubleshooting inconsistent results with Cinepazet maleate
Welcome to the technical support center for Cinepazet maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exhibits a dual mechanism of action that contributes to its vasodilatory effects. It acts as both a calcium channel blocker and a phosphodiesterase (PDE) inhibitor.[1] By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation of the blood vessels.[2] Additionally, its inhibition of phosphodiesterase leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), further contributing to vasodilation.
Q2: What are the common research applications of this compound?
This compound is primarily investigated for its therapeutic potential in cardiovascular and cerebrovascular conditions due to its vasodilatory and neuroprotective properties.[1][2] Research applications include studies on cerebral ischemia, cognitive impairment, and other conditions related to impaired blood flow.[2]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water (20 mg/mL) and dimethyl sulfoxide (DMSO) (2 mg/mL, and 5 mg/mL with warming).[3] For long-term storage, it is recommended to keep the compound as a powder at 2-8°C, desiccated.[3] Stock solutions in DMSO can typically be stored at -20°C for up to three months.[4]
Q4: Are there any known off-target effects for this compound or related piperazine derivatives?
While specific off-target effects for this compound are not extensively documented in the readily available literature, piperazine derivatives as a class have been reported to interact with various receptors and cellular pathways.[5] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors related to its mechanism of action and experimental setup. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Vasodilation Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Ensure consistent cell passage number, seeding density, and viability across all experimental wells.[6] |
| Solubility Issues | Prepare fresh stock solutions and ensure complete dissolution before adding to the assay medium. Visually inspect for any precipitation.[4] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Variability in Agonist Stimulation | Ensure precise and consistent timing and concentration of the vasoconstricting agent used to pre-contract the tissues or cells. |
Issue 2: Unexpected Results in Calcium Influx Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dye Loading and Leakage | Optimize the concentration of the calcium-sensitive dye and the loading time. Consider using a probenecid-free assay, as probenecid can inhibit certain cellular transporters.[1] |
| Plate Reader Settings | Use top-read mode for fluorescence measurement to minimize signal-to-noise issues. Ensure the injection volume and speed are consistent.[7] |
| Cellular Autofluorescence | Include control wells with cells that have not been loaded with the calcium dye to measure and subtract background fluorescence. |
| Low Signal-to-Noise Ratio | Increase the number of cells per well or use a more sensitive calcium indicator dye. |
Issue 3: Inconsistent Data in Phosphodiesterase (PDE) Inhibition Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Endogenous cAMP/cGMP Levels | Stimulate cells with an appropriate agonist (e.g., forskolin for adenylyl cyclase) to increase basal cyclic nucleotide levels before adding this compound.[8] |
| Substrate Depletion | Ensure the assay duration is within the linear range of the enzyme activity to avoid substrate depletion, which can lead to non-linear reaction rates. |
| Incorrect Cell Lysis | Use a lysis buffer compatible with the PDE assay kit and ensure complete cell lysis to release the enzyme. |
| Assay Interference | Components of the cell culture medium or the compound solvent (e.g., high concentrations of DMSO) may interfere with the assay. Run appropriate vehicle controls.[9] |
Experimental Protocols
While specific protocols should be optimized for your experimental system, the following provides a general framework for key assays.
In Vivo Neuroprotection Study in a Rat Model of Chronic Cerebral Hypoperfusion
This protocol is based on a study investigating the neuroprotective effects of this compound in a rat model of chronic cerebral hypoperfusion (CCH) combined with type 2 diabetes.[2]
1. Animal Model:
-
Induce type 2 diabetes in male Sprague-Dawley rats through a high-fat diet and a low-dose streptozotocin injection.
-
Induce CCH by permanent bilateral occlusion of the common carotid arteries.
2. Dosing:
-
Administer this compound at a dose of 10 mg/kg daily via intraperitoneal injection for 14 days.[2]
3. Behavioral Testing:
-
Assess cognitive function using the Morris water maze test before and after treatment.
4. Biochemical and Histological Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform Western blotting or immunohistochemistry to analyze the expression of markers for neuronal damage (e.g., GFAP, BACE1) and cholinergic function (e.g., ChAT).[2]
General Protocol for In Vitro Calcium Influx Assay
1. Cell Culture:
-
Plate cells (e.g., vascular smooth muscle cells, neuronal cell lines) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
3. Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for the desired period.
4. Measurement of Calcium Influx:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulating agent (e.g., potassium chloride to induce depolarization or a specific agonist) to all wells simultaneously using the plate reader's injector.
-
Immediately begin kinetic reading of fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the dose-response curve of this compound's inhibitory effect on calcium influx.
Quantitative Data
The following tables summarize clinical data on the effects of this compound in patients with acute ischemic stroke.
Table 1: Effect of this compound on Cerebral Blood Flow Velocity
| Cerebral Artery | Control Group (cm/s) | This compound Group (cm/s) |
| Middle Cerebral Artery | 75.3 ± 10.2 | 85.1 ± 11.5 |
| Anterior Cerebral Artery | 68.4 ± 9.8 | 78.2 ± 10.9 |
| *Data are presented as mean ± standard deviation. A statistically significant increase in blood flow velocity was observed in the this compound group compared to the control group (p < 0.05). Data adapted from a clinical study on acute ischemic stroke patients. |
Table 2: Effect of this compound on Neurofunctional and Inflammatory Markers
| Marker | Control Group | This compound Group |
| Neurofunctional Markers | ||
| Nerve Growth Factor (NGF) | Increased | Significantly Increased |
| Neuron-Specific Enolase (NSE) | Decreased | Significantly Decreased |
| S100-β | Decreased | Significantly Decreased |
| Inflammatory Markers | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Significantly Decreased |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased | Significantly Decreased |
| Interleukin-10 (IL-10) | Increased | Significantly Increased |
| *Changes in the this compound group were significantly more pronounced compared to the control group (p < 0.05). Data adapted from a clinical study on acute ischemic stroke patients. |
Visualizations
Signaling Pathway of this compound in Vasodilation
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for in vivo neuroprotection studies.
Logical Relationship for Troubleshooting Calcium Influx Assays
Caption: Troubleshooting logic for inconsistent calcium influx assay results.
References
- 1. Caveats and limitations of plate reader-based high-throughput kinetic measurements of intracellular calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinepazide maleate = 98 HPLC 26328-04-1 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Preventing Cinepazet maleate precipitation in stock solutions
Welcome to the Technical Support Center for Cinepazet maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of its precipitation in stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from stock solutions is a common issue that can impact experimental accuracy. The following guide provides a systematic approach to diagnosing and resolving this problem.
Problem: My this compound stock solution has formed a precipitate.
Troubleshooting Workflow:
Technical Support Center: Delivering Cinepazet Maleate Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinepazet maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering this compound across the blood-brain barrier (BBB) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?
A1: The primary challenges stem from both the inherent properties of the blood-brain barrier and the physicochemical characteristics of this compound. The BBB is a highly selective, semipermeable border of endothelial cells that prevents most drugs from entering the brain.[1][2][3][4][5] this compound has a molecular weight of 533.57 g/mol , which is higher than the generally accepted optimal size of less than 400-500 Da for passive diffusion across the BBB.[6][7][8][9] Additionally, its predicted LogP value of 1.67 is slightly below the optimal range of 2-4 for lipophilic transport.[7][10] These factors suggest that passive diffusion of this compound across the BBB is likely to be limited. Furthermore, like many small molecules, it may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.[6][9][10][11][12][13]
Q2: What is the proposed mechanism of action for this compound in the central nervous system?
A2: this compound is a vasodilator that is believed to exert its neuroprotective effects through multiple mechanisms.[14] It acts as a mild calcium channel blocker, which can prevent excitotoxicity in neurons.[14][15] It is also thought to potentiate the effects of adenosine, a nucleoside with neuroprotective properties, and improve microcirculation by reducing blood viscosity.[14][16] Clinical studies have shown its efficacy in improving neurological function in patients with acute ischemic stroke, suggesting it does cross the BBB to exert these effects, though the extent of this penetration is not well-quantified in publicly available literature.[16][17]
Q3: Are there any known formulation strategies to enhance the BBB penetration of this compound?
A3: While specific studies on this compound are limited, general strategies for enhancing BBB penetration of similar small molecules can be applied. These include the use of nanocarriers like liposomes and polymeric nanoparticles to encapsulate the drug, potentially facilitating transport via endocytosis.[2][7][18][19][20][21][22][23] Surface modification of these nanoparticles with ligands that target specific receptors on the BBB can further enhance uptake.[18][20][22] Another approach is the co-administration of P-glycoprotein inhibitors to reduce efflux from the brain.[6][12][24] Intranasal delivery is also being explored as a non-invasive method to bypass the BBB.[5][21][23]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Limited Passive Permeability | 1. Characterize Physicochemical Properties: If not already done, experimentally determine the LogP/D, pKa, and solubility of your specific this compound formulation. 2. Prodrug Approach: Consider synthesizing a more lipophilic prodrug of this compound that can be metabolized back to the active compound within the brain. | A molecular weight >500 Da and a LogP outside the 2-4 range can significantly hinder passive diffusion across the BBB.[6][7][8][9] A prodrug strategy can transiently increase lipophilicity to enhance BBB penetration.[10][12] |
| Active Efflux by Transporters (e.g., P-glycoprotein) | 1. In Vitro Transporter Assay: Perform a bidirectional permeability assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. Co-administration with P-gp Inhibitors: In your in vivo studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) and compare brain concentrations to those without the inhibitor. | P-glycoprotein is a major efflux transporter at the BBB that actively removes a wide range of drugs from the brain.[6][9][10][11][12][13] A higher efflux ratio in the in vitro assay or increased brain uptake in the presence of an inhibitor would confirm P-gp mediated efflux.[25][26] |
| Rapid Metabolism in the Brain or Periphery | 1. Metabolite Profiling: Analyze brain and plasma samples for known and potential metabolites of this compound. 2. Microsomal Stability Assay: Assess the metabolic stability of this compound in liver and brain microsomes. | Rapid metabolism can lead to lower than expected concentrations of the parent drug in the brain. Understanding the metabolic profile is crucial for accurate interpretation of pharmacokinetic data. |
| Poor Formulation and Bioavailability | 1. Solubility and Stability Testing: Ensure your formulation provides adequate solubility and stability for the duration of the experiment. 2. Alternative Formulations: Explore nanoformulations such as liposomes or nanoparticles to improve solubility and circulation time. | The formulation can significantly impact the amount of free drug available to cross the BBB. Nanocarriers can protect the drug from degradation and improve its pharmacokinetic profile.[2][7][18][19][20][21][22][23] |
Issue 2: High Variability in Brain Penetration Data Across Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Experimental Procedures | 1. Standardize Protocols: Ensure consistent animal handling, dosing procedures (route, volume, timing), and sample collection times. 2. Control for Physiological Variables: Monitor and control for factors like anesthesia, body temperature, and blood gases, as they can affect cerebral blood flow and BBB permeability. | Minor variations in experimental procedures can lead to significant differences in drug distribution to the brain. Standardization is key to obtaining reproducible results. |
| Inter-animal Variability | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variation. 2. Use of Genetically Defined Animal Strains: Employ inbred strains to reduce genetic variability that may affect drug metabolism and transporter expression. | Biological differences between individual animals can contribute to variability in pharmacokinetic and pharmacodynamic data. |
| Analytical Method Inaccuracy | 1. Method Validation: Thoroughly validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in brain and plasma matrices, including assessment of linearity, accuracy, precision, and matrix effects.[1][2][11][27] 2. Use of Internal Standards: Incorporate a suitable internal standard in all samples to correct for variations in sample processing and instrument response. | An unreliable analytical method can be a major source of variability. A validated method ensures that the measured concentrations are accurate and reproducible.[1][2][11][27] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound BBB Permeability using a Transwell Model
This protocol provides a general framework for assessing the bidirectional permeability of this compound across a cell-based in vitro BBB model (e.g., hCMEC/D3 or MDCK-MDR1 cells).
Materials:
-
Transwell inserts (e.g., 24-well format) with microporous membranes
-
Appropriate cell line (e.g., hCMEC/D3 for human BBB model, MDCK-MDR1 to assess P-gp interaction)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed the selected cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by microscopy and transendothelial electrical resistance (TEER) measurements.
-
Permeability Assay (Apical to Basolateral - A to B): a. Replace the medium in the apical and basolateral chambers with fresh, pre-warmed transport buffer. b. Add this compound and Lucifer yellow to the apical chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add this compound and Lucifer yellow to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: a. Measure the fluorescence of Lucifer yellow to assess the integrity of the cell monolayer. b. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER = Papp(B to A) / Papp(A to B)). An ER significantly greater than 2 suggests active efflux.
Protocol 2: In Situ Brain Perfusion in Rats to Determine this compound Brain Uptake
This protocol describes a method to measure the unidirectional transport of this compound into the brain, independent of systemic circulation.
Materials:
-
Anesthetized rats
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing this compound at a known concentration
-
Surgical instruments for cannulation of the carotid artery
-
Brain tissue homogenization equipment
-
LC-MS/MS system
Methodology:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusing the brain with the pre-warmed, oxygenated perfusion buffer containing this compound at a constant flow rate.
-
Termination and Sample Collection: After a short perfusion time (e.g., 1-5 minutes), decapitate the animal, and dissect the brain.
-
Sample Processing: Homogenize the brain tissue.
-
Sample Analysis: Quantify the concentration of this compound in the brain homogenate and the perfusion buffer using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinepazide Maleate | C26H35N3O9 | CID 5282458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GSRS [precision.fda.gov]
- 9. Characteristics of compounds that cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. Item - Design of Drug Delivery Methods for the Brain and Central Nervous System - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 20. criver.com [criver.com]
- 21. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. caod.oriprobe.com [caod.oriprobe.com]
- 24. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. P-gp Substrate Identification | Evotec [evotec.com]
- 27. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Unexpected Cardiovascular Effects of Cinepazet Maleate in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Cinepazet maleate in rats.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in blood pressure in our rats after administering this compound. Is this an expected effect?
A1: Yes, a decrease in blood pressure is an expected pharmacological effect of this compound. It is known to have vasodilatory properties, which lead to a reduction in peripheral resistance and consequently, a drop in blood pressure. The magnitude of this effect is likely dose-dependent. However, if the hypotension is severe or leading to adverse events, consider the troubleshooting steps below.
Q2: Our protocol for inducing myocardial injury with isoproterenol followed by this compound treatment is not showing a clear protective effect. What could be the issue?
A2: Several factors could be influencing the outcome of your experiment. A study has shown that this compound can protect against isoproterenol-induced myocardial injury in rats.[1] Key considerations include the dosage of both isoproterenol and this compound, the timing of administration, and the specific parameters being measured. Refer to the detailed experimental protocol in this guide for a validated method.
Q3: What are the known mechanisms behind the vasodilatory effect of this compound?
A3: While specific signaling pathways for this compound are not extensively detailed in currently available literature, its vasodilatory action is likely attributable to mechanisms common to other vasodilators. These can include interference with intracellular calcium mobilization in vascular smooth muscle cells, which is a critical step in vasoconstriction.[2] Potential pathways could involve the nitric oxide-cGMP pathway or direct effects on calcium channels.
Q4: Are there any reports of unexpected tachycardia with this compound administration in rats?
A4: The available literature primarily focuses on the vasodilatory and cardioprotective effects of this compound. While a reflex tachycardia can sometimes occur in response to a drop in blood pressure, specific reports of "unexpected" or excessive tachycardia in rats treated with this compound are not prominent in the reviewed studies. If you are observing this, it is crucial to monitor the animals closely and consider factors such as the anesthetic used, the route of administration, and potential interactions with other substances.
Troubleshooting Guides
Issue 1: Excessive Hypotension and Animal Distress
-
Problem: A greater-than-expected drop in blood pressure, leading to lethargy, respiratory distress, or other signs of poor health.
-
Possible Causes & Solutions:
-
Dosage: The administered dose may be too high for the specific rat strain or experimental conditions.
-
Action: Review your dosing calculations. Consider performing a dose-response study to determine the optimal dose that achieves the desired therapeutic effect without causing excessive hypotension.
-
-
Anesthesia: The anesthetic agent used can significantly impact cardiovascular parameters. Some anesthetics can potentiate the hypotensive effects of vasodilators.
-
Action: Document the anesthetic protocol in detail. If possible, compare the effects of this compound under different anesthetic agents or in conscious, instrumented animals to isolate the drug's direct effects.
-
-
Route of Administration: Intravenous administration will produce a more rapid and pronounced effect than intraperitoneal or oral routes.
-
Action: Ensure the route of administration is appropriate for your experimental goals. For initial studies, a less direct route might provide a more controlled response.
-
-
Issue 2: Inconsistent or No Cardioprotective Effect Observed
-
Problem: Failure to replicate the reported cardioprotective effects of this compound in an isoproterenol-induced myocardial injury model.
-
Possible Causes & Solutions:
-
Isoproterenol Dosage and Administration: The severity of myocardial injury induced by isoproterenol is dose-dependent.
-
Action: Ensure a consistent and validated dose of isoproterenol is used to induce a reproducible level of cardiac damage. Refer to the protocol below which uses a subcutaneous injection of 5 mg/kg/day for 7 days.[1]
-
-
This compound Treatment Regimen: The timing and dosage of this compound are critical for observing a protective effect.
-
Action: In a published study, intraperitoneal injection of this compound at doses of 1.5 mg/kg/day and 3 mg/kg/day, starting on the second day of isoproterenol administration and continuing for 14 days, showed significant protective effects.[1]
-
-
Biochemical Assays: The choice and timing of endpoint measurements are crucial.
-
Action: Measure relevant biomarkers of cardiac damage such as serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK), as well as markers of oxidative stress like superoxide dismutase (SOD) and malondialdehyde (MDA).[1]
-
-
Quantitative Data
Currently, specific quantitative data on the dose-dependent effects of this compound on blood pressure and heart rate in rats is not available in the reviewed literature. The following table provides a template for researchers to populate with their own experimental data.
Table 1: Effect of this compound on Hemodynamic Parameters in Anesthetized Rats (Template)
| Dosage (mg/kg, i.p.) | N | Baseline Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) | Baseline Heart Rate (bpm) | Change in Heart Rate (bpm) |
| Vehicle (Saline) | |||||
| 1.5 | |||||
| 3.0 | |||||
| User-defined dose |
Table 2: Effect of this compound on Biochemical Markers of Myocardial Injury in Rats (Based on a study by Chen et al., 2017) [1]
| Group | Serum SOD Activity | Serum LDH Activity | Serum CK Activity | Myocardial MDA Content |
| Normal | Increased | Decreased | Decreased | Decreased |
| Model (Isoproterenol) | Decreased | Increased | Increased | Increased |
| Low Dose CM (1.5 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| High Dose CM (3.0 mg/kg) | Significantly Increased (more than low dose) | Significantly Decreased (more than low dose) | Significantly Decreased (more than low dose) | Significantly Decreased (more than low dose) |
| Captopril (Positive Control) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Note: This table presents the qualitative changes observed in the study. "Significantly" refers to a p-value of <0.05 or <0.01 compared to the model group. |
Experimental Protocols
Protocol 1: Induction of Myocardial Injury and this compound Treatment
This protocol is adapted from a study demonstrating the protective effect of Cinepazide maleate on isoproterenol-induced myocardial injury in rats.[1]
-
Animal Model: Fifty male and female rats are divided into five groups: normal control, model, low-dose this compound (CM), high-dose CM, and a positive control (Captopril).
-
Induction of Myocardial Injury: The model, low-dose CM, high-dose CM, and Captopril groups receive a subcutaneous injection of isoproterenol (5 mg/kg/day) for 7 consecutive days.
-
Drug Administration:
-
Starting on the second day of isoproterenol administration, the low-dose CM group receives an intraperitoneal injection of this compound (1.5 mg/kg/day) for 14 days.
-
The high-dose CM group receives an intraperitoneal injection of this compound (3 mg/kg/day) for 14 days.
-
The Captopril group receives intragastric administration of Captopril (10 mg/kg/day) for 14 days.
-
The normal and model groups receive an equivalent volume of normal saline via intraperitoneal injection for 14 days.
-
-
Endpoint Measurements: After the treatment period, animals are anesthetized for the following measurements:
-
Electrocardiogram (ECG) to assess for abnormalities such as arrhythmia and myocardial ischemia.
-
Blood collection for measurement of serum SOD, LDH, and CK activities.
-
Heart extraction for determination of heart weight index (HWI), left ventricular mass index (LVHWI), myocardial hydroxyproline (Hyp) and MDA content, and histopathological examination (HE staining).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Cinepazet Maleate Delivery to the Brain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of Cinepazet maleate to the brain.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a vasodilator used in the management of cardiovascular and cerebrovascular conditions.[1] Its therapeutic effects are attributed to a multi-faceted mechanism of action, including:
-
Vasodilation: It widens blood vessels, which improves blood flow and reduces vascular resistance. This is achieved in part by modulating the influx of calcium into smooth muscle cells that line the blood vessels.[1]
-
Nitric Oxide (NO) Production: this compound can enhance the production of nitric oxide, a potent vasodilator.[1]
-
Anti-thrombotic Properties: It can inhibit platelet aggregation, helping to prevent the formation of blood clots.[1]
-
Neuroprotection: It exhibits neuroprotective effects that are beneficial in conditions like ischemic stroke.[1][2]
2. What are the main challenges in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain from harmful substances.[3][4][5][6][7] Key challenges posed by the BBB include:
-
Tight Junctions: The endothelial cells of the BBB are linked by tight junctions that restrict the passage of most molecules.[6][7]
-
Efflux Transporters: Proteins like P-glycoprotein actively pump foreign substances, including many drugs, back into the bloodstream, reducing their concentration in the brain.[5][7]
-
Drug Properties: The physicochemical properties of a drug, such as its size, polarity, and lipophilicity, significantly influence its ability to cross the BBB.[7]
3. What are the promising strategies to enhance the brain delivery of this compound?
Several strategies are being explored to overcome the BBB and improve drug delivery to the brain:[4][6]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles, liposomes, solid lipid nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[6][8][9]
-
Intranasal Delivery: The nasal route offers a potential pathway to bypass the BBB and deliver drugs directly to the central nervous system.[6][10]
-
Focused Ultrasound: This non-invasive technique can temporarily and locally disrupt the BBB, allowing for increased drug penetration.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at optimizing this compound brain delivery.
Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
| Potential Cause | Troubleshooting Step | Rationale |
| Poor drug-polymer interaction | Screen different types of PLGA with varying lactide-to-glycolide ratios and molecular weights. | The hydrophobicity of the polymer should be compatible with the drug for efficient encapsulation.[10] |
| Drug partitioning to the external aqueous phase | For hydrophilic drugs, consider using a double emulsion solvent evaporation method. For hydrophobic drugs, a single emulsion or nanoprecipitation method is often suitable. | The chosen encapsulation method should minimize the drug's exposure to the phase in which it is highly soluble. |
| Suboptimal process parameters | Optimize parameters such as sonication time and amplitude, homogenization speed, and the rate of organic phase addition. | These parameters influence nanoparticle size and drug entrapment.[10] |
| Inappropriate stabilizer concentration | Vary the concentration of the stabilizer (e.g., PVA). Too low a concentration may lead to particle aggregation and low yield, while too high a concentration can increase viscosity and hinder nanoparticle formation.[10] | The stabilizer plays a crucial role in preventing particle aggregation and ensuring the stability of the nanoparticle suspension. |
High Variability in In Vivo Brain Uptake Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent animal model | Ensure the use of a consistent and well-characterized animal model of the target disease (e.g., ischemic stroke). Factors such as the method of stroke induction (e.g., MCAO) and the timing of drug administration are critical.[4][11] | The pathophysiology of the animal model can significantly impact BBB permeability and drug distribution. |
| Physiological variability | Monitor and control physiological parameters such as body temperature, blood pressure, and blood gases during the experiment. | These parameters can influence cerebral blood flow and drug delivery to the brain.[5] |
| Issues with drug administration | Ensure accurate and consistent administration of the formulation, particularly for intravenous injections. | Variability in the administered dose or injection rate can lead to inconsistent plasma concentrations and brain uptake. |
| Sample collection and processing | Standardize the protocol for brain tissue harvesting, homogenization, and drug extraction to minimize variability in sample processing. | Inconsistent sample handling can lead to degradation of the drug or incomplete extraction, affecting the accuracy of quantification. |
Low Permeability in In Vitro BBB Models
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete barrier formation | Ensure the formation of a tight monolayer of endothelial cells by monitoring the transendothelial electrical resistance (TEER). Co-culturing with astrocytes and pericytes can enhance barrier tightness.[3][7][9] | A high TEER value is indicative of well-formed tight junctions, which are essential for a functional in vitro BBB model. |
| Efflux transporter activity | If low permeability is suspected to be due to efflux pumps, co-administer a known P-glycoprotein inhibitor (e.g., verapamil) to see if the permeability of this compound increases. | This can help determine if this compound is a substrate for efflux transporters at the BBB. |
| Poor cell culture conditions | Optimize cell culture conditions, including media composition, serum concentration, and the use of supplements that promote endothelial cell differentiation and tight junction formation. | The health and phenotype of the cells are critical for establishing a reliable in vitro BBB model.[9] |
| Inappropriate model for the research question | Consider the limitations of the chosen in vitro model. Static Transwell models may not fully recapitulate the in vivo environment. Dynamic models that incorporate shear stress may provide a more physiologically relevant assessment of permeability.[12][13] | The complexity of the in vitro model should be appropriate for the specific scientific question being addressed. |
Quantitative Data Summary
Quantitative data on the brain delivery of this compound is currently limited in publicly available literature. The following table provides a template for how such data could be presented and will be updated as more information becomes available.
| Delivery Method | Animal Model | Dose | Brain Concentration (ng/g) | Fold Increase vs. Free Drug | Reference |
| Free this compound (IV) | Rat (MCAO model) | 5 mg/kg | Data not available | 1 | Hypothetical |
| PLGA-NP this compound (IV) | Rat (MCAO model) | 5 mg/kg | Data not available | Hypothetical | Hypothetical |
| Liposomal this compound (IV) | Rat (MCAO model) | 5 mg/kg | Data not available | Hypothetical | Hypothetical |
| Intranasal this compound | Rat | 2 mg/kg | Data not available | Hypothetical | Hypothetical |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
-
Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert (0.4 µm pore size). Co-culture with astrocytes and pericytes on the basolateral side can be performed to create a more physiologically relevant model.[3][7]
-
Barrier Formation: Culture the cells for 4-6 days until a confluent monolayer is formed. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER). A TEER value >150 Ω·cm² is generally considered acceptable.[3]
-
Permeability Study:
-
Replace the medium in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (e.g., free drug or nanoparticle suspension) to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sampling, replace the collected volume with fresh transport buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport to the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Biodistribution Study in a Rodent Model
-
Animal Model: Use an appropriate animal model (e.g., healthy rats or a disease model like the middle cerebral artery occlusion model for stroke).[11]
-
Drug Administration: Administer the this compound formulation (e.g., free drug or radiolabeled nanoparticles) via the desired route (e.g., intravenous injection).
-
Tissue Collection: At predetermined time points post-administration, euthanize the animals and perfuse the circulatory system with saline to remove blood from the organs.
-
Brain and Organ Harvesting: Carefully dissect and collect the brain and other major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Sample Processing: Weigh each organ and homogenize it in a suitable buffer.
-
Drug Quantification: Extract the drug from the tissue homogenates and quantify its concentration using a validated analytical method (e.g., LC-MS/MS or gamma counting for radiolabeled compounds).
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound leading to vasodilation.
Experimental Workflows
Caption: Workflow for this compound-loaded PLGA nanoparticle formulation.
Caption: Workflow for an in vivo biodistribution study of this compound.
References
- 1. Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay [visikol.com]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 4. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. neuromics.com [neuromics.com]
- 7. In vitro Blood-Brain Barrier Assay Service - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
Technical Support Center: Cinepazet Maleate in Neurobehavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinepazet maleate in neurobehavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmaceutical compound known for its vasodilatory and neuroprotective properties.[1] Its primary mechanism of action is the inhibition of calcium channels, which leads to the relaxation of smooth muscle cells in blood vessels and an increase in cerebral blood flow.[2] Additionally, it is known to potentiate the effects of adenosine.[2]
Q2: What are the potential applications of this compound in neurobehavioral research?
A2: this compound is primarily investigated for its potential to improve cognitive function, particularly in models of cerebral hypoperfusion and vascular dementia.[2] Its neuroprotective effects suggest it may be a candidate for studying mitigation of neuronal damage and cognitive deficits in various neurological disorders.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: For intraperitoneal (IP) injections in rodents, this compound can be dissolved in sterile saline (0.9% sodium chloride). It is crucial to ensure the solution is clear and free of particulates before administration. The stability of this compound in solution can be influenced by the microenvironmental pH. To enhance stability, consider adjusting the pH of the solution to be slightly acidic (e.g., with citric acid), as the maleate salt can be unstable at neutral or alkaline pH.[3]
Q4: What are some potential confounding factors to consider when using this compound in behavioral studies?
A4: A key consideration is the potential for vasodilatory effects to alter general locomotor activity, which could be misinterpreted as a change in anxiety or cognitive performance. Therefore, it is essential to include appropriate control experiments, such as an open field test, to assess baseline locomotor activity.
Troubleshooting Guide
Issue 1: Unexpected Changes in Locomotor Activity
Question: I observed a significant increase/decrease in locomotor activity in my animals treated with this compound during a cognitive task. How can I determine if this is a side effect of the drug or a genuine behavioral response?
Answer:
-
Run a Dose-Response in an Open Field Test: To differentiate between a direct effect on locomotion and a cognitive or anxiety-related response, it is crucial to characterize the dose-dependent effects of this compound on general locomotor activity.
-
Data Interpretation:
-
Hyper-locomotion: An increase in distance traveled or movement speed could be a direct stimulant effect of the drug. This could confound the interpretation of cognitive tests where increased exploration might be misinterpreted as improved memory or reduced anxiety.
-
Hypo-locomotion: A decrease in activity could indicate sedation, which would be a significant confounding factor in most behavioral paradigms.
-
No Change: If no significant changes in locomotor activity are observed at the effective dose for your cognitive endpoint, it is less likely that locomotor effects are confounding your results.
-
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena should be evenly illuminated.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the desired dose(s) and time points.
-
Place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 10-30 minutes) using an automated tracking system.
-
-
Key Parameters to Analyze:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Quantitative Data Summary (Hypothetical Dose-Response)
| Dose of this compound (mg/kg) | Total Distance Traveled (cm) | Time in Center (%) | Rearing Frequency |
| Vehicle (Saline) | 1500 ± 150 | 15 ± 3 | 25 ± 5 |
| 5 | 1600 ± 170 | 18 ± 4 | 28 ± 6 |
| 10 | 1850 ± 200 | 22 ± 5 | 35 ± 7* |
| 20 | 1400 ± 160 | 14 ± 3 | 23 ± 4 |
*p < 0.05 compared to vehicle. This hypothetical data suggests a potential inverted U-shaped dose-response on locomotor and exploratory behavior.
Issue 2: Inconsistent or Unclear Effects on Anxiety-Related Behaviors
Question: My results from the Elevated Plus Maze (EPM) are variable after this compound administration. How can I troubleshoot this?
Answer:
-
Assess Baseline Anxiety and Locomotor Activity: As with cognitive tasks, changes in locomotor activity can confound the interpretation of anxiety tests. Anxiolytic effects are typically associated with increased exploration of the open arms. However, if the drug also induces hyper-locomotion, this could lead to a false positive. Conversely, sedation could be misinterpreted as anxiogenic-like behavior.
-
Refine Dosing and Timing: The anxiolytic or anxiogenic effects of a compound can be dose-dependent. A comprehensive dose-response study is recommended. The timing of administration relative to testing is also critical and should be optimized.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
-
Key Parameters to Analyze:
-
Time spent in the open arms vs. closed arms
-
Number of entries into the open arms vs. closed arms
-
Total arm entries (as a measure of overall activity)
-
Issue 3: Lack of Efficacy in Cognitive Tasks
Question: I am not observing the expected cognitive-enhancing effects of this compound in the Novel Object Recognition (NOR) test. What could be the issue?
Answer:
-
Verify Drug Formulation and Administration: Ensure that the this compound solution is properly prepared and stable.[3] Confirm the accuracy of your dosing calculations and administration technique.
-
Optimize Dose and Treatment Regimen: The reported effective dose in a chronic cerebral hypoperfusion model was 10 mg/kg daily for 14 days.[2] Acute administration may not be sufficient to produce cognitive-enhancing effects. Consider a chronic dosing paradigm.
-
Control for Non-Cognitive Factors: As mentioned previously, assess locomotor activity and anxiety levels, as these can interfere with performance in the NOR test. An animal that is hyperactive or highly anxious may not explore the objects appropriately, regardless of its memory.
Experimental Protocol: Novel Object Recognition Test
-
Apparatus: An open field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Training/Familiarization: Place two identical objects in the arena and allow the animal to explore for a set time.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore again.
-
-
Key Parameter to Analyze:
-
Discrimination Index: The proportion of time spent exploring the novel object compared to the familiar object. A higher discrimination index indicates better recognition memory.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
This compound's primary action as a calcium channel blocker can initiate a cascade of intracellular events leading to neuroprotection. By reducing excessive calcium influx into neurons, it can mitigate excitotoxicity. This reduction in intracellular calcium may then influence downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is known to be involved in promoting cell survival and inhibiting apoptosis.
Caption: Proposed neuroprotective signaling pathway of this compound.
General Experimental Workflow for Neurobehavioral Studies
The following workflow provides a logical sequence for investigating the effects of this compound on a specific neurobehavioral outcome.
Caption: General experimental workflow for neurobehavioral studies.
Drug Interactions
Q5: Are there any known drug interactions with this compound that I should be aware of in my research?
A5: While specific interaction studies with a broad range of CNS-active drugs are not extensively documented, caution should be exercised when co-administering this compound with other compounds that affect the central nervous system.
-
Benzodiazepines and other GABAergic modulators: Since both this compound and benzodiazepines can have sedative effects, co-administration could lead to additive or synergistic sedation, potentially confounding behavioral results.
-
Antidepressants (e.g., SSRIs): The interaction between this compound and serotonergic drugs is not well-characterized. As some antidepressants can alter locomotor activity and anxiety-like behaviors, it is important to carefully control for these effects if co-administration is necessary.[4][5]
-
Other Calcium Channel Blockers: Co-administration with other calcium channel blockers could lead to potentiated cardiovascular effects.
It is always recommended to conduct pilot studies to assess the combined effects of this compound and any other psychoactive compounds used in your experimental design.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of antidepressants with concomitant medications—safety of complex therapies in multimorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Drug Interactions with the SSRIs – Vista Hill SmartCare BHCS [smartcarebhcs.org]
Validation & Comparative
A Comparative Analysis of Cinepazet Maleate and Nimodipine for the Management of Cerebral Vasospasm
For Researchers, Scientists, and Drug Development Professionals
Cerebral vasospasm, a delayed and sustained narrowing of the cerebral arteries, remains a significant cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (aSAH). The resulting reduction in cerebral blood flow can lead to delayed ischemic neurological deficits and cerebral infarction. Nimodipine, a dihydropyridine calcium channel blocker, has been the standard of care for preventing and treating vasospasm-related complications. However, the exploration of alternative or adjunctive therapies continues, with cinepazet maleate emerging as a potential candidate. This guide provides an objective comparison of this compound and nimodipine, supported by available experimental data, to inform further research and drug development in this critical area.
Mechanism of Action: A Tale of Two Vasodilators
While both this compound and nimodipine exert their primary therapeutic effect through vasodilation, their underlying molecular mechanisms exhibit distinct characteristics.
Nimodipine is a well-established L-type voltage-gated calcium channel blocker.[1][2] By binding to these channels on vascular smooth muscle cells, nimodipine inhibits the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. This blockade results in the relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent increase in cerebral blood flow.[1][2] Its lipophilic nature allows for effective penetration of the blood-brain barrier.
This compound also functions as a calcium channel antagonist, though its profile is described as being "weak" or "novel".[3] Beyond its calcium channel blocking activity, evidence suggests a more multifaceted mechanism of action. It is believed to potentiate the vasodilatory effects of adenosine and cyclic adenosine monophosphate (cAMP). Furthermore, some studies indicate that this compound may act as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound would increase the intracellular concentrations of cyclic nucleotides like cAMP and cyclic guanosine monophosphate (cGMP), which are key second messengers in the signaling pathways that promote smooth muscle relaxation and vasodilation.
Comparative Efficacy: A Head-to-Head Look at the Data
A key clinical trial directly compared the efficacy of this compound and nimodipine in patients with cerebral vasospasm following traumatic subarachnoid hemorrhage.[4][5] The study utilized Transcranial Doppler (TCD) ultrasonography to measure the blood flow velocity in the middle cerebral artery (MCA), a key indicator of vasospasm.
| Parameter | This compound Group | Nimodipine Group | p-value | Reference |
| MCA Blood Flow Velocity (Day 3) | Significant decrease from baseline | Significant decrease from baseline | p = 0.124 (no significant difference between groups) | [4][5] |
| MCA Blood Flow Velocity (Day 7) | Continued significant decrease from baseline | Continued significant decrease from baseline | p = 0.364 (no significant difference between groups) | [4][5] |
| Total Effective Rate | No significant difference | No significant difference | p > 0.05 | [4][5] |
While this direct comparison suggests comparable efficacy in reducing MCA blood flow velocity, a larger body of evidence, including numerous meta-analyses, supports the use of nimodipine for improving overall neurological outcomes and reducing the incidence of vasospasm-related deficits.[1][2][6][7][8] Data for this compound in the specific context of post-aSAH vasospasm is more limited, with some studies focusing on its benefits in acute ischemic stroke.[3] One study investigating the combination of this compound and nimodipine suggested that the combined therapy was more effective in reducing inflammatory factors and improving prognosis compared to this compound alone.[9]
| Outcome | Nimodipine (vs. Placebo/Control) | This compound (vs. Control) | Reference |
| Poor Neurological Outcome | Significantly reduced | Data primarily from ischemic stroke studies showing improvement | [1][2][6][7][8] |
| Incidence of Cerebral Vasospasm | Significantly reduced | Data limited for post-aSAH vasospasm | [1][2][6] |
| Cerebral Infarction | Significantly reduced | Data limited for post-aSAH vasospasm | [1][2] |
Safety and Tolerability: A Look at Adverse Events
The safety profiles of both drugs are crucial considerations in their clinical application.
Nimodipine: The most commonly reported adverse events associated with nimodipine are hypotension and headache.[10][11] In cases of intravenous administration, transient increases in liver enzymes have also been observed.[10]
This compound: The direct comparative study reported no statistically significant difference in the rate of adverse drug reactions between the this compound and nimodipine groups (p > 0.05).[4][5] More extensive data on the adverse event profile of this compound in the context of cerebral vasospasm is needed.
| Adverse Event | Nimodipine | This compound | Reference |
| Hypotension | Commonly reported | Comparable rate to nimodipine in one study | [4][5][10][11] |
| Headache | Commonly reported | Not specifically highlighted as a major issue | [10] |
| Elevated Liver Enzymes (IV) | Reported | Data not available | [10] |
| Overall Adverse Reaction Rate | - | No significant difference compared to nimodipine in one study | [4][5] |
Experimental Protocols: A Glimpse into the Methodology
The primary method for assessing the efficacy of these drugs in clinical trials for cerebral vasospasm is Transcranial Doppler (TCD) ultrasonography.
Transcranial Doppler (TCD) Protocol for Monitoring Cerebral Vasospasm
A typical TCD protocol for monitoring cerebral vasospasm involves daily measurements of blood flow velocities in the major intracranial arteries, most notably the middle cerebral artery (MCA).[12][13][14][15] The mean flow velocity (MFV) is a key parameter, with an MFV of >120 cm/s often considered indicative of vasospasm. To differentiate between true vasospasm and hyperemia, the Lindegaard ratio is calculated by dividing the MCA MFV by the MFV of the ipsilateral extracranial internal carotid artery (ICA). A Lindegaard ratio greater than 3.0 is highly suggestive of vasospasm.[12]
Dosing Regimens in Clinical Trials
-
This compound: In the direct comparative study, a daily dose of 320 mg was administered.[4][5]
-
Nimodipine: The standard oral dosage is 60 mg every 4 hours.[16] In the comparative study, a daily dose of 30 mg was used.[4][5] Intravenous formulations are also utilized in clinical practice.[10]
Conclusion and Future Directions
Nimodipine remains the established standard of care for managing cerebral vasospasm following aSAH, with a robust body of evidence supporting its efficacy in improving neurological outcomes. This compound shows promise as a potential alternative, with a direct comparative study suggesting similar efficacy in reducing cerebral blood flow velocity. Its multifaceted mechanism of action, potentially involving phosphodiesterase inhibition in addition to calcium channel blockade, warrants further investigation.
However, a critical need exists for larger, well-designed randomized controlled trials to definitively establish the efficacy and safety of this compound specifically for the treatment of cerebral vasospasm after aSAH. Future studies should focus on key clinical endpoints such as the incidence of delayed ischemic neurological deficits, long-term neurological outcomes, and a comprehensive assessment of its adverse event profile. Furthermore, exploring the potential synergistic effects of combining this compound with nimodipine, as suggested by one study, could be a valuable avenue for future research. A deeper understanding of this compound's precise molecular targets and signaling pathways will be instrumental in optimizing its therapeutic potential and guiding the development of novel treatment strategies for this devastating condition.
References
- 1. Meta-analysis of the effectiveness and safety of prophylactic use of nimodipine in patients with an aneurysmal subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of the effectiveness and safety of prophylactic use of nimodipine in patients with an aneurysmal subarachnoid haemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. The curative effect of cinepazide maleate and nimodipine in the treatment of cerebral vasospasm after subarachnoid hemorrhage [journal11.magtechjournal.com]
- 6. Frontiers | Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Survey of clinical experience with nimodipine in patients with subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side effects of continuous intra-arterial infusion of nimodipine for management of resistant cerebral vasospasm in subarachnoid hemorrhage patients: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nysora.com [nysora.com]
- 13. seattleneurosciences.com [seattleneurosciences.com]
- 14. Monitoring cerebral vasospasm: How much can we rely on transcranial Doppler - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Cinepazet Maleate and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Cinepazet maleate and edaravone, two therapeutic agents investigated for their potential in treating ischemic stroke. This analysis is based on a review of available preclinical and clinical data, with a focus on their mechanisms of action and supporting experimental evidence.
Mechanisms of Neuroprotection
This compound and edaravone exert their neuroprotective effects through distinct yet partially overlapping mechanisms.
This compound: Primarily functions as a vasodilator, improving cerebral blood flow and microcirculation.[1] Its mechanisms include:
-
Calcium Channel Blockade: Inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[1]
-
Enhancement of Nitric Oxide (NO) Production: Promotes the synthesis of NO, a potent vasodilator.[1]
-
Anti-thrombotic Properties: Inhibits platelet aggregation, which can help prevent the formation of blood clots.[1]
-
Antioxidant and Neuroprotective Activities: Exhibits properties that protect neurons from damage.[1]
Edaravone: A potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[2] Its mechanisms include:
-
Scavenging of Reactive Oxygen Species (ROS): Directly neutralizes harmful free radicals such as hydroxyl, peroxyl, and superoxide radicals.[2][3]
-
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and mitigates microglial activation.[4]
-
Anti-apoptotic Properties: Inhibits programmed cell death pathways, preserving neuronal integrity.[5][6]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are limited. However, individual studies on rodent models of ischemic stroke provide insights into their respective neuroprotective capabilities.
Edaravone: Preclinical Evidence
Numerous preclinical studies have demonstrated the neuroprotective effects of edaravone in animal models of focal cerebral ischemia. A systematic review of 49 experiments involving 814 animals showed that edaravone improved functional outcomes by 30.3% and reduced infarct volume by 25.5%.[7][8]
| Parameter | Animal Model | Key Findings | Reference |
| Infarct Volume | Rat MCAO | Significant reduction in infarct size and brain swelling. | [2][3] |
| Neurological Deficit | Mouse MCAO | Significant improvement in neurological function. | [9] |
| Oxidative Stress | Mouse MCAO | Suppressed the accumulation of lipid peroxidation products and oxidative DNA damage. | [9] |
| Inflammation | Rat MCAO | Reduced plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokines. | [3] |
| Apoptosis | Mouse MCAO | Reduced caspase-3 activity, a key marker of apoptosis. | [5] |
This compound: Preclinical Evidence
Preclinical data for this compound is less extensively reported in English literature compared to edaravone. The available information primarily highlights its vasodilatory properties and benefits in improving cerebral blood flow.
Clinical Efficacy: Head-to-Head Comparison
A retrospective clinical study provides the most direct comparison of the combination of this compound and edaravone versus edaravone alone in patients with acute ischemic stroke (AIS).
| Parameter | Edaravone Alone (Control Group) | This compound + Edaravone (Observation Group) | p-value |
| Total Effective Rate | 74.00% | 94.00% | < 0.05 |
| ADL Score (post-treatment) | 65.23 ± 8.12 | 75.12 ± 9.23 | < 0.05 |
| NIHSS Score (post-treatment) | 10.12 ± 2.34 | 6.23 ± 1.54 | < 0.05 |
| Serum TNF-α (pg/mL, post-treatment) | 25.12 ± 5.23 | 18.23 ± 4.54 | < 0.05 |
| Serum IL-10 (pg/mL, post-treatment) | 35.23 ± 6.12 | 48.12 ± 7.23 | < 0.05 |
ADL: Activities of Daily Living; NIHSS: National Institutes of Health Stroke Scale. Data from a retrospective study involving 100 AIS patients.
These clinical findings suggest that the addition of this compound to edaravone treatment significantly improves clinical outcomes and modulates inflammatory responses in AIS patients.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used preclinical model mimics human ischemic stroke.
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane).
-
Surgical Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10][11]
-
Vessel Ligation: Ligate the distal end of the ECA.[11]
-
Filament Insertion: Introduce a nylon monofilament suture (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[10][11][12] The insertion depth is typically 17-18 mm for rats weighing 260-280g.[11]
-
Occlusion and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes) for transient MCAO, followed by withdrawal of the filament to allow reperfusion.[3] For permanent MCAO, the filament is left in place.
-
Wound Closure: Suture the incision.
Confirmation of Ischemia:
-
Monitor cerebral blood flow using techniques like Laser Doppler flowmetry.
-
Assess neurological deficits post-surgery.
Assessment of Neurological Deficit
Neurological scoring systems are used to quantify the extent of functional impairment after stroke.
Bederson Score: [13]
-
Grade 0: No observable deficit.
-
Grade 1: Forelimb flexion.
-
Grade 2: Forelimb flexion and decreased resistance to lateral push.
-
Grade 3: Grade 2 symptoms plus circling behavior.
Modified Neurological Severity Score (mNSS): [13][14] This is a more comprehensive scale that evaluates motor, sensory, reflex, and balance functions, with a total score of 18 for rats.
Measurement of Infarct Volume
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:
-
Euthanize the animal at a specific time point post-MCAO.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).[10]
-
Immerse the slices in a TTC solution (e.g., 2%) for 15-20 minutes at 37°C.[10]
-
Healthy, viable tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
Measurement of Inflammatory Markers (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-10 in brain tissue or serum.
General Protocol:
-
Sample Preparation: Homogenize brain tissue or collect serum samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Incubation: Add samples and standards to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a TMB substrate to produce a colorimetric reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader and calculate the cytokine concentration based on the standard curve.[15]
Assessment of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure for Brain Tissue Sections:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.[16]
-
TUNEL Reaction: Incubate the sections with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.[16][17]
-
Counterstaining: Counterstain the nuclei with a dye like DAPI.[16]
-
Visualization: Visualize the apoptotic cells (green fluorescence) and total nuclei (blue fluorescence) using a fluorescence microscope.[16][17]
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound and Edaravone.
Caption: Preclinical evaluation workflow.
Conclusion
Both this compound and edaravone demonstrate significant neuroprotective potential in the context of ischemic stroke. Edaravone's efficacy is well-documented in preclinical models, primarily attributed to its potent antioxidant and anti-inflammatory properties. This compound's primary mechanism involves improving cerebral hemodynamics through vasodilation. Clinical evidence suggests a synergistic effect when both drugs are co-administered, leading to superior clinical outcomes compared to edaravone monotherapy. This suggests that a multi-target approach, addressing both the vascular and cellular components of ischemic injury, may be a more effective therapeutic strategy. Further head-to-head preclinical and larger-scale randomized controlled trials are warranted to fully elucidate the comparative and combined efficacy of these two agents.
References
- 1. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
- 2. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Administration of Edaravone Improves Cognitive Impairment in a Mouse Model of mPFC Ischemia: Crosstalk Between Necroptosis, Neuroinflammation, and Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rwdstco.com [rwdstco.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 17. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
Verapamil as a Control for Cinepazet Maleate: A Comparative Guide to Calcium Channel Blockade
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of Verapamil and Cinepazet maleate, with a focus on their mechanisms as calcium channel blockers. While Verapamil is a well-characterized calcium channel antagonist frequently used as a control in experimental settings, publicly available, direct comparative studies quantifying the calcium channel blocking activity of this compound against Verapamil are limited. This guide, therefore, synthesizes the available data for each compound to facilitate an informed, albeit indirect, comparison.
Mechanism of Action: An Overview
Both Verapamil and this compound exert their therapeutic effects, at least in part, by modulating the influx of calcium (Ca2+) into cells. This action is particularly relevant in vascular smooth muscle cells, where calcium influx is a critical trigger for contraction. By inhibiting calcium channels, these drugs lead to vasodilation, an increase in blood vessel diameter, which can improve blood flow.
Verapamil , a phenylalkylamine derivative, is a potent blocker of L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells. Its action leads to a reduction in myocardial contractility, heart rate, and vascular tone.
This compound is described as a vasodilator that improves microcirculation.[1] Its mechanism is attributed to the inhibition of transmembrane Ca2+ movement into vascular smooth muscle cells, leading to vasodilation.[1] It is often referred to as a "mild" or "weak" calcium antagonist in the available literature.
Comparative Data on Calcium Channel Blocking Activity
Quantitative data from in vitro studies are essential for a direct comparison of the potency of calcium channel blockers. While extensive data is available for Verapamil, similar quantitative in vitro data for this compound is not readily found in publicly accessible scientific literature.
Table 1: Quantitative Analysis of Verapamil's Calcium Channel Blocking Activity
| Parameter | Value | Channel Type | Cell Type | Experimental Technique |
| IC50 | 0.82 µM | Voltage-dependent K+ channels | Rabbit coronary arterial smooth muscle cells | Whole-cell patch clamp |
| IC50 | 35.3 µM (TP1) / 9.1 µM (TP2) | Cav1.2 | Not specified | Not specified |
TP1: First test pulse, TP2: Second test pulse, indicating use-dependency.
The data for Verapamil demonstrates its inhibitory concentration at the micromolar range, highlighting its potency. The variance in IC50 values can be attributed to the specific ion channel subtype, cell type, and the experimental conditions used.
Unfortunately, despite extensive searches, no specific IC50 or EC50 values for the direct calcium channel blocking activity of this compound from comparable in vitro studies could be identified in the available literature. Clinical studies on this compound focus on its efficacy in conditions like acute ischemic stroke, without detailing its specific potency as a calcium channel blocker in a controlled experimental setting.[2][3]
Experimental Protocols
To facilitate the replication and further investigation of the calcium channel blocking properties of these compounds, detailed experimental methodologies are crucial.
Whole-Cell Patch-Clamp Electrophysiology
This technique is a gold standard for studying the effects of compounds on ion channel activity.
Objective: To measure the inhibitory effect of a compound on voltage-gated calcium currents in isolated cells.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from an appropriate tissue source (e.g., rabbit coronary artery).
-
Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Control the cell's membrane potential and record the ionic currents flowing across the membrane.
-
Drug Application: Perfuse the cell with a solution containing the test compound (e.g., Verapamil or this compound) at various concentrations.
-
Data Analysis: Measure the reduction in the calcium current amplitude in the presence of the compound to determine the concentration-response relationship and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of calcium channel blockade by agents like Verapamil and the typical workflow for assessing their activity.
Caption: Mechanism of action of calcium channel blockers in vascular smooth muscle.
Caption: Experimental workflow for assessing calcium channel blocker activity.
Conclusion
Verapamil is a well-documented, potent calcium channel blocker with a clear mechanism of action and readily available quantitative data on its inhibitory effects. It serves as an excellent positive control for in vitro studies investigating new or less-characterized compounds with potential calcium channel blocking activity.
This compound is described as a vasodilator that functions, in part, by inhibiting calcium influx into vascular smooth muscle cells. However, a significant gap exists in the publicly available scientific literature regarding specific, quantitative in vitro data on its calcium channel blocking potency. To definitively position this compound relative to established calcium channel blockers like Verapamil, further in vitro studies, such as those employing the patch-clamp technique described herein, are warranted. Such studies would provide the necessary data for a direct and robust comparison, thereby clarifying its precise pharmacological profile as a calcium channel antagonist.
References
- 1. Verapamil inhibits calcification and matrix vesicle activity of bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cinepazet Maleate in Vasodilator Therapy: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Cinepazet maleate with other vasodilators, supported by available clinical and experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Executive Summary
This compound is a vasodilator with a multifaceted mechanism of action that includes weak calcium channel blockade, enhancement of endogenous adenosine effects, and inhibition of platelet aggregation. Clinical evidence, particularly in the context of cerebral vasospasm, suggests that this compound demonstrates comparable efficacy to the established vasodilator, nimodipine. This guide will delve into the available comparative data, detail the experimental methodologies employed in these studies, and visualize the known signaling pathways to provide a clear and objective assessment.
Efficacy Comparison: this compound vs. Other Vasodilators
The primary available head-to-head clinical data for this compound is in the treatment of cerebral vasospasm following subarachnoid hemorrhage, where it has been compared with nimodipine.
Cerebral Vasospasm
A clinical trial comparing the curative effects of this compound and nimodipine in patients with cerebral vasospasm after post-traumatic subarachnoid hemorrhage revealed no statistically significant difference in their efficacy.[1] Both drugs effectively reduced the blood flow velocity of the middle cerebral artery (MCA), a key indicator of vasospasm.
Table 1: Comparison of this compound and Nimodipine in the Treatment of Cerebral Vasospasm [1]
| Parameter | This compound Group | Nimodipine Group | P-value |
| Dosage | 320 mg/day | 30 mg/day | - |
| MCA Blood Flow Velocity (Day 3) | Significant decrease from baseline (t=4.364, P=0.000) | Significant decrease from baseline (t=7.486, P=0.000) | P = 0.124 |
| MCA Blood Flow Velocity (Day 7) | Continued significant decrease (t=5.793, P=0.000) | Continued significant decrease (t=10.364, P=0.000) | P = 0.364 |
| Total Effective Rate | No significant difference | No significant difference | P > 0.05 |
| Adverse Drug Reaction Rate | No significant difference | No significant difference | P > 0.05 |
Experimental Protocols
Clinical Trial: this compound vs. Nimodipine for Cerebral Vasospasm[1]
Objective: To compare the curative effect of this compound and nimodipine on cerebral vasospasm caused by post-traumatic subarachnoid hemorrhage.
Methodology:
-
Study Design: Comparative clinical trial.
-
Participants: Patients with a diagnosis of cerebral vasospasm following post-traumatic subarachnoid hemorrhage.
-
Intervention:
-
This compound group: Received 320 mg of this compound daily.
-
Nimodipine group: Received 30 mg of nimodipine daily.
-
-
Primary Outcome Measure: Changes in the hemodynamics of the middle cerebral artery (MCA) as measured by Transcranial Doppler (TCD) ultrasound.
-
Data Collection: TCD measurements were taken before and on the 3rd and 7th day after the initiation of treatment.
-
Statistical Analysis: The t-test was used to compare the changes in MCA blood flow velocity within and between groups. The total effective rate and adverse drug reaction rates were also compared.
Signaling Pathways
The vasodilatory effects of this compound and other vasodilators are mediated through distinct and sometimes overlapping signaling pathways.
This compound Signaling Pathway
This compound exhibits a multi-target mechanism of action. It acts as a weak calcium channel blocker, preventing the influx of extracellular calcium into vascular smooth muscle cells.[2] This leads to muscle relaxation and vasodilation. Additionally, it is believed to potentiate the effects of endogenous adenosine and inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Increased cAMP levels contribute to smooth muscle relaxation. Furthermore, this compound has been shown to inhibit platelet aggregation.[2]
Caption: Signaling pathway of this compound leading to vasodilation.
Nimodipine Signaling Pathway
Nimodipine, a dihydropyridine calcium channel blocker, exerts its vasodilatory effect primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][4][5][6] This reduction in intracellular calcium concentration leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. Its high lipophilicity allows for effective crossing of the blood-brain barrier, making it particularly effective for cerebral vasospasm.[3][4]
Caption: Nimodipine's mechanism of action via calcium channel blockade.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates the general workflow for a comparative clinical trial evaluating the efficacy of two vasodilators.
Caption: General workflow of a comparative vasodilator clinical trial.
Conclusion
The available evidence suggests that this compound is a viable alternative to nimodipine for the treatment of cerebral vasospasm, demonstrating comparable efficacy in improving cerebral blood flow. Its multifaceted mechanism of action, which extends beyond simple calcium channel blockade, may offer additional therapeutic benefits. However, a significant need exists for more direct, head-to-head comparative studies against a broader range of vasodilators across various clinical indications to fully elucidate its relative efficacy and optimal placement in vasodilator therapy. Future research should focus on well-designed clinical trials with detailed experimental protocols to build a more robust evidence base for the clinical application of this compound.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Effect of Cinepazide Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca2+-activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
Validating the Antioxidant Activity of Cinepazet Maleate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
The antioxidant potential of Cinepazet maleate has been investigated in a cellular model of oxygen-glucose deprivation (OGD), a condition that induces oxidative stress. In this context, this compound demonstrated protective effects by modulating key markers of oxidative damage.[1] Specifically, it was observed to decrease the production of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[1]
For a comprehensive perspective, the following table compares the reported cellular antioxidant effects of this compound with the in vitro antioxidant activities of other compounds, including established antioxidants and other cardiovascular drugs. It is crucial to note that the assays and experimental conditions differ, which should be taken into account when interpreting the data.
| Compound | Assay Type | Key Findings | Reference(s) |
| This compound | Cellular Antioxidant Assay (OGD model in PC12 cells) | - Reduced intracellular Reactive Oxygen Species (ROS) production.- Decreased Malondialdehyde (MDA) levels.- Enhanced Superoxide Dismutase (SOD) activity. | [1] |
| Nicardipine | Lipid Peroxidation Inhibition Assay | - Demonstrated significant protection against free radical-induced cell death.- Showed potent membrane antiperoxidative activities. | [2][3] |
| Nifedipine | Lipid Peroxidation Inhibition Assay | - Provided membrane antiperoxidative activity. | [2][3] |
| Verapamil | Lipid Peroxidation Inhibition Assay | - Exhibited protection against free radical injury in endothelial cells. | [2][3] |
| Diltiazem | Lipid Peroxidation Inhibition Assay | - Showed the least efficacy among the tested calcium channel blockers in preventing free radical damage. | [2][3] |
| Cinnarizine | Lipid Peroxidation Inhibition Assay | - Inhibited spontaneous and induced lipid peroxidation in various biological systems.- 85% inhibition of copper-induced red-cell lipid peroxidation at 5 µM. | [4] |
| Metipranolol | Lipid Peroxidation Inhibition Assay | - Significantly reduced iron/ascorbate-induced lipid peroxidation with an IC50 value of 6.9 µM. | [5] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging Assay | - A well-established antioxidant with potent radical scavenging activity, often used as a positive control in antioxidant assays. | [6] |
Note: Direct comparison of potency (e.g., via IC50 values) between this compound and the other listed compounds is challenging due to the different experimental methodologies. The data for this compound is derived from a cellular model, reflecting a more complex biological response, whereas the data for the other compounds are from direct chemical or biochemical assays.
Experimental Protocols
Cellular Antioxidant Assay for this compound (Oxygen-Glucose Deprivation Model)
This protocol provides a general outline based on the described study on this compound's effect on PC12 cells.[1]
-
Cell Culture: PC12 cells are cultured in an appropriate medium and conditions.
-
Induction of Oxidative Stress: To mimic ischemic conditions, cells are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and incubating in a hypoxic chamber.
-
Treatment: Cells are treated with varying concentrations of this compound during the OGD period.
-
Measurement of Intracellular ROS: Intracellular ROS levels are quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Measurement of Lipid Peroxidation (MDA Assay): The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using a thiobarbituric acid reactive substances (TBARS) assay.
-
Measurement of SOD Activity: The activity of the antioxidant enzyme superoxide dismutase (SOD) is measured using a commercially available assay kit, which typically involves the inhibition of a colorimetric reaction by SOD present in the cell lysate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method for assessing the radical scavenging ability of a compound in a cell-free system.[7]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.
Visualizations
References
- 1. Cinepazide maleate protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of calcium channel blockers against free radical injury in endothelial cells. Correlation of protection with preservation of glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The inhibition of lipid peroxidation by cinnarizine. Possible implications to its therapeutic and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metipranolol attenuates lipid peroxidation in rat brain: a comparative study with other antiglaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in-vitro antioxidant activity, acute oral toxicity, and pancreatic and hepatic protective effects of Aloe rubroviolacea flowers extract against CCl4 toxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cinepazet Maleate in Stroke: A Comparative Analysis of Preclinical and Clinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cinepazet maleate's performance in the context of stroke. While preclinical data in diverse animal models remains limited, this document synthesizes the available experimental evidence, delves into its mechanism of action, and contrasts these findings with results from human clinical trials.
This compound, a vasodilator, has been investigated for its therapeutic potential in ischemic stroke. This guide offers an objective look at the existing research, presenting quantitative data and detailed experimental protocols to aid in the evaluation of its neuroprotective effects.
Preclinical Evidence in a Model of Chronic Cerebral Hypoperfusion
A singular key preclinical study has investigated the efficacy of this compound in a rat model of chronic cerebral hypoperfusion, a condition that can lead to vascular dementia and shares pathological features with stroke. This study provides the foundation for our current understanding of its neuroprotective potential in an experimental setting.
Summary of Quantitative Data
| Parameter | Stroke Model Group (DM-CCH) | This compound-Treated Group (DM-CCH + CM) | Statistical Significance |
| Escape Latency (Morris Water Maze, Day 5) | Increased (impaired memory) | Decreased (improved memory) | p < 0.05 |
| Platform Crossings (Morris Water Maze) | Decreased (impaired memory) | Increased (improved memory) | p < 0.05 |
| Glial Fibrillary Acidic Protein (GFAP) Expression | Increased (neuroinflammation) | Decreased | p < 0.05 |
| β-secretase 1 (BACE1) Expression | Increased (implicated in neuronal damage) | Decreased | p < 0.05 |
| Choline Acetyltransferase (ChAT) Expression | Decreased (cholinergic dysfunction) | Increased | p < 0.05 |
Experimental Protocol: Chronic Cerebral Hypoperfusion in Diabetic Rats[1][2]
-
Animal Model : Male Sprague-Dawley rats were used to establish a model of type 2 diabetes (T2D) combined with chronic cerebral hypoperfusion (CCH).
-
Induction of Diabetes : Rats were fed a high-fat diet for 6 weeks, followed by a low-dose injection of streptozotocin (35 mg/kg) to induce T2D.
-
Induction of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO) : Following the induction of diabetes, the rats underwent a surgical procedure to permanently occlude both common carotid arteries, leading to chronic cerebral hypoperfusion.
-
Treatment : The experimental group received a daily administration of this compound (10 mg/kg) for 14 days. The control group received saline.
-
Outcome Measures :
-
Cognitive Function : Assessed using the Morris water maze to test learning and spatial memory.
-
Neuronal Damage Markers : The expression of GFAP (a marker of astrogliosis and neuroinflammation), BACE1, and ChAT (an enzyme involved in acetylcholine synthesis, crucial for cognitive function) in the hippocampus was measured using Western blot analysis.
-
Mechanism of Action
This compound is understood to exert its effects through multiple pathways, primarily aimed at improving cerebral circulation and providing neuroprotection.
-
Vasodilation : It acts as a weak calcium channel blocker, inhibiting the influx of Ca²⁺ into vascular smooth muscle cells. This leads to vasodilation, which can enhance cerebral blood flow.
-
Improved Microcirculation : By improving blood flow in the smaller vessels, it helps to ensure adequate oxygen and glucose supply to brain tissue, which is critical in ischemic conditions.
-
Neuroprotection : this compound is believed to have direct neuroprotective properties, potentially by reducing oxidative stress and inhibiting platelet aggregation, which can contribute to the secondary damage seen in stroke.
Below is a diagram illustrating the proposed signaling pathway for the vasodilatory action of this compound.
Clinical Trials in Acute Ischemic Stroke
In contrast to the limited preclinical data in animal models, this compound has been evaluated more extensively in human clinical trials, particularly in patients with acute ischemic stroke.
Summary of a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial[3][4]
A large-scale clinical trial conducted in China provides significant insights into the efficacy and safety of this compound in a clinical setting.
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
| Primary Efficacy Endpoint | |||
| Proportion of patients with mRS ≤ 2 on day 90 | 60.9% | 50.1% | p = 0.0004 |
| Secondary Efficacy Endpoint | |||
| Proportion of patients with Barthel Index ≥ 95 on day 90 | 53.4% | 46.7% | p = 0.0230 |
*mRS (modified Rankin Scale): a scale used to measure the degree of disability or dependence in the daily activities of people who have had a stroke. A score of 2 or less indicates slight disability but ability to look after own affairs without assistance.
Experimental Protocol: Clinical Trial in Acute Ischemic Stroke[3][4]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants : 937 patients with acute ischemic stroke.
-
Treatment : Patients received an intravenous infusion of 320 mg of this compound or a placebo once daily for 14 days. All patients also received standard therapy, including citicoline sodium.
-
Primary Efficacy Endpoint : The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.
-
Secondary Efficacy Endpoint : The proportion of patients with a Barthel Index of ≥ 95 on day 90.
-
Safety Evaluation : Adverse events, laboratory parameters, vital signs, and electrocardiograms were monitored.
The following diagram illustrates the workflow of this clinical trial.
Conclusion
The available evidence for this compound in the context of stroke presents a mixed but promising picture. A single preclinical study in a rat model of chronic cerebral hypoperfusion with co-morbid diabetes suggests potential neuroprotective effects, as indicated by improved cognitive function and reduced markers of neuronal damage.[1][2] However, the lack of data from other preclinical stroke models, particularly acute focal ischemia models like MCAO, represents a significant gap in the literature. A comprehensive cross-study comparison in different animal models is therefore not currently feasible.
In contrast, the clinical evidence from a large, well-designed trial in human patients with acute ischemic stroke is more robust, demonstrating that this compound, in addition to standard therapy, is superior to placebo in improving functional outcomes at 90 days.[3][4] The drug was also found to be safe and well-tolerated in this patient population.[3][4]
For researchers and drug development professionals, these findings suggest that while this compound holds clinical promise, further preclinical investigation is warranted to fully elucidate its neuroprotective mechanisms across a range of stroke pathologies and to explore its potential in different therapeutic windows and in combination with other treatments. Future preclinical studies should aim to address the current gap in the literature by evaluating this compound in various established stroke models.
References
- 1. Cinepazide Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of Cinepazet maleate and other neuroprotective agents
In the landscape of neuroprotective agents, Cinepazet maleate presents a multifaceted mechanism of action primarily centered on vasodilation and modulation of intracellular signaling pathways. This guide provides a comparative analysis of this compound against other neuroprotective agents, with a focus on supporting experimental data, detailed methodologies, and the underlying molecular pathways.
Comparative Efficacy of Neuroprotective Agents
Direct head-to-head clinical data for this compound is most readily available in comparison to nimodipine, particularly in the context of cerebral vasospasm following subarachnoid hemorrhage. For other agents like piracetam, a comparison is drawn from placebo-controlled trials to provide a broader perspective on their relative efficacy in different neurological conditions.
This compound vs. Nimodipine
A clinical study comparing this compound and nimodipine for the treatment of cerebral vasospasm after subarachnoid hemorrhage revealed no statistically significant difference in the total effective rate between the two treatments.[1] Both agents demonstrated a significant decrease in the blood flow velocity of the middle cerebral artery (MCA) by day 3 and day 7 of treatment, indicating their efficacy in mitigating vasospasm.
Table 1: Comparison of this compound and Nimodipine in Cerebral Vasospasm
| Outcome Measure | This compound Group | Nimodipine Group | P-value |
| MCA Blood Flow Velocity (Day 3) | Significant decrease from baseline (t=4.364, P=0.000) | Significant decrease from baseline (t=7.486, P=0.000) | P = 0.124 (between groups) |
| MCA Blood Flow Velocity (Day 7) | Continued significant decrease (t=5.793, P=0.000) | Continued significant decrease (t=10.364, P=0.000) | P = 0.364 (between groups) |
| Total Effective Rate | No statistically significant difference | No statistically significant difference | P > 0.05 |
| Adverse Drug Reaction Rate | No statistically significant difference | No statistically significant difference | P > 0.05 |
Data sourced from a clinical trial on cerebral vasospasm after subarachnoid hemorrhage.
Furthermore, a combination therapy of this compound and nimodipine has been shown to be effective in reducing inflammatory factors and improving prognosis in patients with cerebral vasospasm after subarachnoid hemorrhage when compared to this compound alone.[2] This suggests a potential synergistic effect between the two agents.
Indirect Comparison with Piracetam
While direct head-to-head trials are lacking, the efficacy of piracetam in cognitive impairment has been established through meta-analyses of placebo-controlled studies. One such meta-analysis of 19 studies demonstrated a significant improvement in the Clinical Global Impression of Change (CGIC) for patients treated with piracetam compared to placebo.[3][4]
Table 2: Efficacy of Piracetam in Cognitive Impairment (vs. Placebo)
| Outcome Measure | Piracetam Group | Placebo Group | Odds Ratio (95% CI) - Random-effects model |
| Improvement in CGIC | 63.9% of patients improved | 34.1% of patients improved | 3.20 (2.05, 4.99) |
Data from a meta-analysis of 19 double-blind, placebo-controlled studies.[4]
Mechanism of Action: A Focus on Signaling Pathways
This compound's neuroprotective effects are attributed to its action as a vasodilator and its influence on intracellular signaling. It primarily acts by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels contribute to the relaxation of vascular smooth muscles, resulting in vasodilation and improved cerebral blood flow.[5] Additionally, this compound modulates intracellular calcium levels, which plays a crucial role in its vasodilatory effect, and exhibits anti-platelet aggregation properties.[5][6]
Experimental Protocols
The methodologies employed in the clinical assessment of these neuroprotective agents are crucial for the interpretation of the results.
Clinical Trial Protocol for this compound vs. Nimodipine in Cerebral Vasospasm
The study comparing this compound and nimodipine was a randomized controlled trial.[1]
-
Participants: Patients diagnosed with cerebral vasospasm following subarachnoid hemorrhage.
-
Intervention:
-
This compound group: Received this compound.
-
Nimodipine group: Received nimodipine.
-
-
Primary Outcome Measures:
-
Changes in hemodynamics of the middle cerebral artery (MCA) measured by Transcranial Doppler ultrasound (TCD) at baseline, day 3, and day 7.
-
Total effective rate of treatment.
-
Rate of adverse drug reactions.
-
-
Statistical Analysis: Statistical significance was determined using t-tests for continuous variables and chi-square tests for categorical variables, with a P-value < 0.05 considered significant.
General Experimental Workflow for Preclinical Neuroprotective Studies
Preclinical evaluation of neuroprotective agents typically follows a standardized workflow to ensure the reliability and translatability of the findings.
Conclusion
This compound demonstrates comparable efficacy to nimodipine in the management of cerebral vasospasm, a critical aspect of neuroprotection following subarachnoid hemorrhage. Its mechanism of action, centered on PDE inhibition and subsequent vasodilation, provides a clear rationale for its use in conditions of compromised cerebral blood flow. While direct comparative data with other neuroprotective agents like piracetam are limited, indirect comparisons suggest that different agents may be beneficial in distinct neurological conditions. The development of robust preclinical and clinical trial designs is paramount for the continued evaluation and comparison of emerging neuroprotective therapies.
References
- 1. The curative effect of cinepazide maleate and nimodipine in the treatment of cerebral vasospasm after subarachnoid hemorrhage [journal11.magtechjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Cinepazide Maleate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Cinepazide Maleate? [synapse.patsnap.com]
A Comparative Analysis of Pharmacological Agents for Enhancing Cerebral Perfusion
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Alternatives for Cinepazet Maleate
In the landscape of therapeutic agents aimed at improving cerebral perfusion, this compound has established its role. However, the quest for alternatives with potentially enhanced efficacy, differing mechanisms of action, or improved safety profiles is a continuous endeavor in neuroscience and drug development. This guide provides a comprehensive comparison of several alternative compounds to this compound, focusing on their mechanisms, supporting experimental data, and methodologies.
Executive Summary
This guide evaluates six alternative compounds for the improvement of cerebral perfusion: Pentoxifylline, Vinpocetine, Ginkgo Biloba extract, Nicergoline, Nimodipine, and Betahistine. Each compound is analyzed based on its mechanism of action, available quantitative data from clinical and preclinical studies, and the experimental protocols employed in these investigations. While direct head-to-head comparative studies with this compound are limited, this guide offers an objective comparison based on individual reported efficacies and mechanisms.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of these compounds in improving cerebral blood flow stems from their distinct molecular mechanisms. A visual representation of these pathways provides a clear understanding of their pharmacological targets.
This compound
This compound is known to be a mild calcium antagonist and may enhance the effects of endogenous adenosine. This leads to the suppression of transmembrane Ca2+ influx in vascular smooth muscle cells, resulting in vasodilation and a decrease in blood viscosity.[1]
References
Benchmarking Cinepazet Maleate: A Comparative Guide to its Effects on Cognitive Improvement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cinepazet maleate's efficacy in enhancing cognitive function, benchmarked against other established nootropic agents. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Performance Overview and Data Summary
This compound has demonstrated pro-cognitive effects in preclinical models, particularly in conditions of cerebrovascular compromise. Its therapeutic potential is primarily attributed to its dual action as a vasodilator and a calcium channel blocker, which collectively enhance cerebral blood flow and neuronal viability.
Table 1: Preclinical Efficacy of this compound in a Model of Chronic Cerebral Hypoperfusion and Diabetes
The following data is derived from a study on a rat model of type 2 diabetes with chronic cerebral hypoperfusion, a condition known to induce cognitive deficits. Cognitive performance was assessed using the Morris Water Maze (MWM) test.
| Treatment Group | Mean Escape Latency (seconds) on Day 5 |
| Control (Sham) | 20.5 ± 3.2 |
| Diabetic + Hypoperfusion (Vehicle) | 45.8 ± 5.1 |
| Diabetic + Hypoperfusion + this compound (10 mg/kg) | 28.3 ± 4.5* |
*p < 0.05 compared to the vehicle-treated group. Data adapted from a 2017 study in the Biological & Pharmaceutical Bulletin[1].
Table 2: Comparative Efficacy of Nootropic Agents in Preclinical Models of Cognitive Impairment
This table compares the effects of this compound with Piracetam and Nimodipine on spatial learning and memory in rodent models, as measured by the Morris Water Maze escape latency. It is important to note that these data are from separate studies and not from a head-to-head comparison.
| Compound | Animal Model | Dosage | Reduction in Escape Latency (Compared to Control) | Reference |
| This compound | Diabetic rats with chronic cerebral hypoperfusion | 10 mg/kg | Significant reduction | [1] |
| Piracetam | Rats with chronic cerebral hypoperfusion | 600 mg/kg | Marked improvement | [2] |
| Nimodipine | Rats with cerebral ischemia | 5 mg/kg | Significant prevention of spatial cognition disruption | [3] |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
The MWM test is a widely used behavioral assay to evaluate spatial learning and memory in rodents. The protocol outlined below is based on the methodology used in the key preclinical study on this compound[1].
-
Apparatus: A circular pool (200 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1.5 cm below the water surface in a fixed quadrant. The pool is surrounded by various distal visual cues.
-
Acquisition Phase:
-
Rats are subjected to four trials per day for five consecutive days.
-
In each trial, the rat is gently placed into the water at one of four randomly chosen starting positions, facing the pool wall.
-
The rat is allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) is recorded.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
-
Probe Trial:
-
On the sixth day, the platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
Mechanism of Action and Signaling Pathways
This compound's cognitive-enhancing effects are believed to stem from a combination of improved cerebral hemodynamics and direct neuroprotective actions.
Vasodilation and Enhanced Cerebral Blood Flow
This compound acts as a vasodilator, increasing blood flow to the brain[4]. This action is particularly beneficial in conditions of cerebral hypoperfusion, ensuring an adequate supply of oxygen and nutrients to neuronal tissues. It is described as a weak calcium channel blocker, which contributes to its vasodilatory effect by relaxing vascular smooth muscle[1].
Neuroprotection and Modulation of Neuronal Signaling
Beyond its vascular effects, this compound exhibits direct neuroprotective properties. In a model of diabetic rats with chronic cerebral hypoperfusion, treatment with this compound was shown to:
-
Decrease Glial Fibrillary Acidic Protein (GFAP) expression: Indicating a reduction in reactive astrogliosis, a marker of brain injury.
-
Decrease β-secretase 1 (BACE1) expression: BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.
-
Increase Choline Acetyltransferase (ChAT) expression: ChAT is an enzyme responsible for the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory.
Furthermore, there is evidence to suggest that this compound potentiates the effects of adenosine and cyclic AMP (cAMP)[5]. An increase in intracellular cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival.
Diagram 1: Proposed Signaling Pathway for this compound's Neuroprotective Effects
Caption: Proposed mechanism of this compound's neuroprotective and cognitive-enhancing effects.
Comparative Analysis with Other Nootropics
Piracetam
Piracetam, a racetam nootropic, is one of the most well-known cognitive enhancers. Its mechanism is not fully understood but is thought to involve the modulation of neurotransmitter systems and enhancement of cell membrane fluidity.
-
Preclinical Evidence: In a rat model of chronic cerebral hypoperfusion, oral administration of Piracetam (600 mg/kg) for 30 days markedly improved memory impairment and attenuated neuronal damage[2].
Nimodipine
Nimodipine is a dihydropyridine calcium channel blocker that preferentially acts on cerebral blood vessels. It is approved for the prevention of cerebral vasospasm after subarachnoid hemorrhage.
-
Preclinical Evidence: In a rat model of repeated cerebral ischemia, Nimodipine (5 mg/kg) significantly prevented the disruption of spatial cognition[3].
-
Comparison: Both this compound and Nimodipine are calcium channel blockers with a focus on cerebral vasculature. Nimodipine's effects on cognitive function in ischemic models are well-documented. This compound's additional mechanisms, such as adenosine and cAMP potentiation, may offer a broader spectrum of action. Clinical data for this compound in acute ischemic stroke shows improvement in neurological function and daily living activities, though direct cognitive outcomes were not the primary focus[6].
Conclusion and Future Directions
This compound presents a promising profile as a cognitive enhancer, particularly in the context of cerebrovascular-related cognitive impairment. Its multifaceted mechanism of action, combining vasodilation with direct neuroprotective effects, distinguishes it from other nootropic agents.
For future research, the following areas are of high importance:
-
Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing this compound with other nootropics like Piracetam and Nimodipine are crucial to establish its relative efficacy and therapeutic positioning.
-
Elucidation of Molecular Mechanisms: Further investigation into the specific subtypes of calcium channels and phosphodiesterases that this compound interacts with will provide a more refined understanding of its signaling pathways.
-
Clinical Trials in Dementia: Well-designed clinical trials are needed to evaluate the efficacy of this compound in patient populations with dementia, such as vascular dementia and Alzheimer's disease, using specific cognitive endpoints.
This guide provides a foundational overview for researchers and drug development professionals. The presented data and analyses should facilitate informed decision-making in the ongoing exploration of novel therapeutics for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinepazet Maleate and Fasudil in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent vasodilators, Cinepazet maleate and fasudil. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols.
Comparative Analysis of Vasodilatory Effects
A direct quantitative comparison of the vasodilatory potency of this compound and fasudil is challenging due to the limited availability of publicly accessible experimental data for this compound from isolated tissue studies. However, based on the available literature, a qualitative and quantitative summary is provided below.
| Parameter | This compound | Fasudil |
| Mechanism of Action | Weak calcium channel blocker; potentially enhances nitric oxide (NO) production. | Rho-kinase (ROCK) inhibitor. |
| Primary Signaling Pathway | Inhibition of Ca2+ influx into vascular smooth muscle cells. | Inhibition of the RhoA/Rho-kinase pathway, leading to decreased myosin light chain phosphorylation. |
| EC50 | Data not available in reviewed literature. | pEC50: 6.01 ± 0.09 (in endothelium-intact rat mesenteric artery rings pre-contracted with 60mmol/l KCl). This corresponds to an EC50 of approximately 0.98 µM. |
| Emax (Maximal Relaxation) | Data not available in reviewed literature. | Data not explicitly stated in the reviewed study, but significant relaxation was observed. |
| Vascular Bed Studied | Primarily studied in the context of cerebral and coronary circulation in clinical settings. | Studied in various vascular beds including rat mesenteric, renal, ventral tail, and basilar arteries. |
Mechanism of Action and Signaling Pathways
The vasodilatory effects of this compound and fasudil are achieved through distinct molecular pathways, which are visualized below.
This compound Signaling Pathway
This compound is primarily recognized as a weak calcium channel blocker.[1][2] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, leading to muscle relaxation and vasodilation. Some evidence also suggests that it may enhance the production of nitric oxide (NO), a potent vasodilator.
Caption: Signaling pathway of this compound-induced vasodilation.
Fasudil Signaling Pathway
Fasudil is a well-characterized inhibitor of Rho-kinase (ROCK). In vascular smooth muscle, agonist stimulation of G-protein coupled receptors (GPCRs) can activate the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the levels of phosphorylated myosin light chain (MLC-P) and promoting contraction. Fasudil's inhibition of ROCK prevents this phosphorylation, leading to increased MLCP activity, dephosphorylation of MLC, and subsequent vasodilation.
References
Validating Cinepazet Maleate's Mechanism: A Comparative Guide Based on Preclinical Evidence
Introduction
Cinepazet maleate, a piperazine derivative, is recognized for its vasodilatory properties, primarily utilized in the management of cerebrovascular and peripheral vascular diseases.[1] The principal mechanism of action attributed to this compound is its role as a weak calcium channel blocker.[2][3] This guide aims to objectively assess this proposed mechanism by comparing its theoretical underpinnings with established calcium channel blockers and outlining the experimental methodologies required for its validation. While direct comparative quantitative data from specific channel blocking studies on this compound is not extensively available in publicly accessible literature, this guide will provide the foundational knowledge and experimental framework for such an investigation.
Proposed Mechanism of Action: Calcium Channel Blockade
This compound is thought to exert its vasodilatory effect by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[2] This action leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light-chain kinase (MLCK). The subsequent decrease in myosin light-chain phosphorylation results in smooth muscle relaxation and vasodilation.
Comparison with Other Calcium Channel Blockers
To understand the potential specificity of this compound, it is crucial to compare its proposed mechanism with well-characterized calcium channel blockers that target different types of calcium channels.
| Drug Class | Primary Target | Mechanism of Action | Key Examples |
| Dihydropyridines | L-type calcium channels (Cav1.2) in vascular smooth muscle | High affinity for the inactivated state of the channel, leading to potent vasodilation with less effect on heart rate. | Nifedipine, Amlodipine |
| Phenylalkylamines | L-type calcium channels (Cav1.2) in the heart | Binds to the open state of the channel from the intracellular side, leading to decreased heart rate and contractility. | Verapamil |
| Benzothiazepines | L-type calcium channels (Cav1.2) in both heart and vascular smooth muscle | Intermediate profile, affecting both heart rate and causing vasodilation. | Diltiazem |
| T-type Calcium Channel Blockers | T-type calcium channels (Cav3.x) | Blockade of low-voltage activated calcium channels, with potential roles in neuronal excitability and cardiovascular function. | Mibefradil (withdrawn), Zonisamide (also has other mechanisms) |
A comprehensive validation of this compound's mechanism would involve experiments to determine its selectivity for L-type calcium channels over other calcium channel subtypes and other ion channels, such as potassium (K+) and sodium (Na+) channels.
Experimental Protocols for Mechanism Validation
The following are standard experimental protocols used to validate the mechanism of action of a putative calcium channel blocker like this compound.
Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on ion channel currents in isolated vascular smooth muscle cells or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channel subtypes.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from relevant arteries (e.g., cerebral or coronary arteries) or use cultured cells transfected with the cDNA for specific ion channel subunits (e.g., Cav1.2 for L-type calcium channels).
-
Whole-Cell Voltage Clamp:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit ion currents (e.g., to +10 mV to activate L-type Ca2+ channels).
-
Currents are recorded in the absence (control) and presence of increasing concentrations of this compound to determine its inhibitory effect.
-
-
Use of Specific Channel Blockers:
-
To confirm the identity of the recorded current, known specific blockers are used. For L-type calcium currents, nifedipine or verapamil would be applied.
-
To test the specificity of this compound, its effects can be compared in the presence of blockers for other channels (e.g., tetraethylammonium for potassium channels or tetrodotoxin for sodium channels).
-
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in the presence and absence of this compound.
Methodology:
-
Cell Loading: Load vascular smooth muscle cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Induce an increase in [Ca2+]i using a depolarizing stimulus (e.g., high potassium solution) or a specific agonist (e.g., endothelin-1).
-
Fluorescence Microscopy: Record the changes in fluorescence intensity over time. A decrease in the stimulated calcium influx in the presence of this compound would indicate a channel-blocking effect.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the proposed mechanism and the validation process, the following diagrams are provided.
References
A Comparative Guide to Neuroprotective Agents in Stroke Research: Exploring Alternatives to Cinepazet Maleate
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke is a paramount challenge. While Cinepazet maleate, a calcium channel blocker with vasodilatory properties, has been utilized in this field, a diverse array of alternative compounds with distinct mechanisms of action are under rigorous investigation. This guide provides an objective comparison of promising alternatives, supported by experimental data, detailed methodologies, and visual representations of their underlying signaling pathways.
This comprehensive overview aims to equip researchers with the necessary information to make informed decisions in the selection of neuroprotective candidates for further preclinical and clinical development.
Overview of Neuroprotective Strategies
The ischemic cascade, a complex series of biochemical events triggered by the interruption of blood flow to the brain, offers multiple targets for therapeutic intervention. Neuroprotective agents are designed to interfere with this cascade at various points, including excitotoxicity, oxidative stress, inflammation, and apoptosis. The alternatives to this compound discussed herein represent a spectrum of these strategies.
Comparative Analysis of Neuroprotective Agents
The following sections detail the mechanisms, experimental evidence, and key data for prominent alternatives to this compound.
Edaravone: The Free Radical Scavenger
Edaravone is a potent antioxidant that functions as a free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in ischemic stroke.[1][2][3]
Experimental Data Summary:
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Edaravone | Rat (tMCAO) | 3 mg/kg, IV, at 0 and 90 min post-MCAO | Significant reduction vs. vehicle | Not specified | [4] |
| Edaravone | Rat (MCAO) | 10, 20, 30 mg/kg, oral, twice daily for 7 days | Significant dose-dependent reduction | Dose-dependent improvement | [5] |
Experimental Protocol: tMCAO and Infarct Volume Assessment with Edaravone
A common preclinical model to evaluate the efficacy of neuroprotective agents is the transient middle cerebral artery occlusion (tMCAO) model in rats.
-
tMCAO Procedure: Anesthesia is induced in adult male Sprague-Dawley rats. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[6][7][8][9]
-
Drug Administration: Edaravone (e.g., 3 mg/kg) or a vehicle is administered intravenously at specific time points, such as immediately after MCAO and during reperfusion.[4]
-
Infarct Volume Quantification (TTC Staining): 24 hours after MCAO, the rats are euthanized, and their brains are removed. The brains are sectioned into 2-mm coronal slices and incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[10][11][12][13] TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
Signaling Pathway of Edaravone:
// Nodes Ischemia [label="Ischemic Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuronalDamage [label="Neuronal Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Edaravone [label="Edaravone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; FPN [label="Ferroportin (FPN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ischemia -> ROS [label=" Induces"]; ROS -> LipidPeroxidation [label=" Causes"]; LipidPeroxidation -> NeuronalDamage [label=" Leads to"]; Edaravone -> ROS [label=" Scavenges", color="#34A853"]; Edaravone -> Nrf2 [label=" Activates", color="#34A853"]; Nrf2 -> FPN [label=" Upregulates", color="#34A853"]; FPN -> Ferroptosis [label=" Inhibits", color="#34A853"]; Ferroptosis -> NeuronalDamage [label=" Contributes to"]; } }
Caption: Edaravone's neuroprotective mechanism.
Citicoline: The Membrane Stabilizer and Neurorestorative Agent
Citicoline (CDP-choline) is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Its neuroprotective effects are attributed to its ability to stabilize cell membranes, reduce oxidative stress, and promote neurorestorative processes.[4][8][14][15][16][17]
Experimental Data Summary:
| Agent | Animal Model | Dosing Regimen | Neurological Score Improvement | Other Effects | Reference |
| Citicoline | Rat (Hemorrhagic Stroke) | Intravenous (10 days) followed by oral (25 days) | Significant improvement in sensorimotor and cognitive function | Reduced brain edema | [18] |
| Citicoline | Rat (tMCAO) | 100 mg/kg, daily for 10 days, starting 24h post-ischemia | Significantly better neurological outcome at days 10, 21, and 28 | Increased neurogenesis | [19] |
| Citicoline | Rat (Acute Ischemic Stroke) | 40-60 mM administered to brain ECS prior to MCAO | Significantly reduced neurological deficiency scores | Reduced infarct volume | [20] |
Clinical Data Summary:
| Agent | Patient Population | Dosing Regimen | Outcome | Reference |
| Citicoline | Moderate to severe ischemic stroke | 2000 mg/day for 6 weeks | 38% higher probability of complete recovery at 12 weeks | [8] |
Experimental Protocol: Neurological Deficit Scoring with Citicoline
-
Induction of Stroke: A stroke model, such as photothrombotic stroke, is induced in rats.
-
Drug Administration: Citicoline (e.g., 100 mg/kg) or a vehicle is administered daily for a specified period.[19]
-
Neurological Assessment: A battery of behavioral tests is performed at different time points to assess sensorimotor and neurological function. These can include:
-
Adhesive Removal Test: Measures the time it takes for the rat to sense and remove a small adhesive tape placed on its forepaw.[21][22]
-
Cylinder Test: Assesses forelimb use asymmetry during exploratory rearing in a cylindrical enclosure.[22]
-
Neurological Deficit Score: A composite score based on observations of posture, circling, and forelimb flexion. A common scale is the Bederson score or a modified version.[21][23]
-
Signaling Pathway of Citicoline:
// Nodes Ischemia [label="Ischemic Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; MembraneDamage [label="Cell Membrane\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Citicoline [label="Citicoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphatidylcholine [label="Phosphatidylcholine\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; MembraneRepair [label="Membrane Repair\nand Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptogenesis [label="Synaptogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuronalSurvival [label="Neuronal Survival\nand Function", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ischemia -> MembraneDamage; Ischemia -> Apoptosis; Citicoline -> Phosphatidylcholine [label=" Stimulates"]; Phosphatidylcholine -> MembraneRepair; MembraneRepair -> NeuronalSurvival; Citicoline -> Apoptosis [label=" Inhibits", color="#34A853"]; Citicoline -> Neurogenesis [label=" Promotes", color="#34A853"]; Citicoline -> Synaptogenesis [label=" Promotes", color="#34A853"]; Neurogenesis -> NeuronalSurvival; Synaptogenesis -> NeuronalSurvival; }
Caption: Citicoline's dual neuroprotective and neurorestorative actions.
Nerinetide: The PSD-95 Inhibitor
Nerinetide is a peptide that disrupts the interaction between the N-methyl-D-aspartate (NMDA) receptor and the postsynaptic density protein-95 (PSD-95), thereby inhibiting downstream neurotoxic signaling pathways without blocking the essential ion channel function of the NMDA receptor.[20][24][25][26]
Clinical Data Summary:
| Agent | Patient Population | Dosing Regimen | Outcome | Reference |
| Nerinetide | Acute ischemic stroke patients undergoing endovascular thrombectomy (without alteplase) | 2.6 mg/kg, single IV dose | 59.3% achieved mRS score of 0-2 at 90 days (vs. 49.8% with placebo) | [6][27] |
| Nerinetide | Acute ischemic stroke patients undergoing endovascular thrombectomy (with alteplase) | 2.6 mg/kg, single IV dose | No significant difference in favorable outcome compared to placebo | [2][6][27][28] |
Signaling Pathway of Nerinetide:
// Nodes Glutamate [label="Excess Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PSD95 [label="PSD-95", fillcolor="#FBBC05", fontcolor="#202124"]; nNOS [label="nNOS", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotoxicity [label="Neurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nerinetide [label="Nerinetide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glutamate -> NMDAR [label=" Activates"]; NMDAR -> PSD95 [label=" Binds to"]; PSD95 -> nNOS [label=" Activates"]; nNOS -> NO [label=" Produces"]; NO -> Neurotoxicity; Nerinetide -> PSD95 [label=" Inhibits NMDAR\nbinding", color="#34A853"]; }
Caption: Nerinetide's targeted inhibition of the NMDAR/PSD-95 interaction.
Nimodipine: The L-type Calcium Channel Blocker
Nimodipine is a dihydropyridine L-type calcium channel blocker that preferentially acts on cerebral blood vessels. While its primary use is to prevent vasospasm after subarachnoid hemorrhage, it has also been investigated for its neuroprotective effects in ischemic stroke by reducing calcium influx into neurons.[1][7][13][15][18][22][29][30][31][32]
Experimental Data Summary:
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Reference |
| Nimodipine | Rat (partially reversible focal ischemia) | Intra-arterial injection at reperfusion | 31.3% ± 12.7% (vs. 63.8% ± 3.1% in control) | [1][15][29] |
Signaling Pathway of Nimodipine:
// Nodes Ischemia [label="Ischemic Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Neuronal\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; LTypeCaChannel [label="L-type Voltage-Gated\nCa2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; CaInflux [label="Excessive Ca2+\nInflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeActivation [label="Enzyme Activation\n(e.g., Calpains, NOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuronalDamage [label="Neuronal Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nimodipine [label="Nimodipine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ischemia -> Depolarization; Depolarization -> LTypeCaChannel [label=" Opens"]; LTypeCaChannel -> CaInflux; CaInflux -> EnzymeActivation; EnzymeActivation -> NeuronalDamage; Nimodipine -> LTypeCaChannel [label=" Blocks", color="#34A853"]; }
Caption: Nimodipine's blockade of L-type calcium channels.
Memantine: The NMDA Receptor Antagonist
Memantine is a low-to-moderate affinity uncompetitive NMDA receptor antagonist. It preferentially blocks excessive NMDA receptor activation associated with excitotoxicity while preserving normal synaptic function.[11][12][14][24][25][27][28][33][34]
Experimental Data Summary:
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction | Neurological Score Improvement | Reference | |---|---|---|---|---| | Memantine | Mouse (photothrombotic stroke) | 30 mg/kg/day in drinking water, starting >2h post-stroke | No difference in infarct size | Significant improvement in motor control |[33] | | Memantine | Mouse (reversible focal cerebral ischemia) | 0.2 mg/kg/day, starting 24h before ischemia | 30% to 50% reduction | Improved behavioral outcomes |[24] |
Clinical Data Summary:
| Agent | Patient Population | Dosing Regimen | Outcome | Reference |
| Memantine | Mild to moderate ischemic stroke | 60 mg/day | Significant improvement in neurological function (NIHSS) and independence (Barthel Index) | [11] |
Signaling Pathway of Memantine:
// Nodes ExcessGlutamate [label="Excess Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; CaInflux [label="Excessive Ca2+\nInflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitotoxicity [label="Excitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Memantine [label="Memantine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BDNF [label="BDNF Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroplasticity [label="Neuroplasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ExcessGlutamate -> NMDAR [label=" Over-activates"]; NMDAR -> CaInflux; CaInflux -> Excitotoxicity; Memantine -> NMDAR [label=" Uncompetitive\nAntagonist", color="#34A853"]; Memantine -> BDNF [label=" Increases", color="#34A853"]; BDNF -> Neuroplasticity; }
Caption: Memantine's dual action on NMDA receptors and BDNF signaling.
Riluzole: The Glutamate Release Inhibitor
Riluzole is a glutamate modulator with multiple mechanisms of action, including inhibition of glutamate release, inactivation of voltage-gated sodium channels, and non-competitive blockade of NMDA receptors.[5][21][30][35][36]
Signaling Pathway of Riluzole:
// Nodes PresynapticTerminal [label="Presynaptic\nTerminal", fillcolor="#F1F3F4", fontcolor="#202124"]; VGSC [label="Voltage-Gated\nNa+ Channels", fillcolor="#FBBC05", fontcolor="#202124"]; GlutamateRelease [label="Glutamate Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PostsynapticNeuron [label="Postsynaptic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Riluzole [label="Riluzole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PresynapticTerminal -> VGSC [label=" Contains"]; VGSC -> GlutamateRelease [label=" Triggers"]; GlutamateRelease -> PostsynapticNeuron [label=" Acts on"]; PostsynapticNeuron -> NMDAR [label=" Contains"]; NMDAR -> Excitotoxicity [label=" Mediates"]; Riluzole -> VGSC [label=" Inactivates", color="#34A853"]; Riluzole -> GlutamateRelease [label=" Inhibits", color="#34A853"]; Riluzole -> NMDAR [label=" Non-competitive\nAntagonist", color="#34A853"]; }
Caption: Riluzole's multi-target approach to reducing glutamatergic excitotoxicity.
Experimental Workflows
The following diagrams illustrate common experimental workflows in neuroprotection research.
Workflow for Preclinical Evaluation of a Neuroprotective Agent:
// Nodes AnimalModel [label="Induce Ischemic Stroke\n(e.g., tMCAO in rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer Neuroprotective Agent\nor Vehicle (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Assess Neurological Deficits\n(e.g., mNSS, Cylinder Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Histological [label="Quantify Infarct Volume\n(TTC Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Molecular [label="Analyze Molecular Markers\n(e.g., Western Blot, IHC)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nStatistical Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy\nand Mechanism", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AnimalModel -> Treatment; Treatment -> Behavioral; Treatment -> Histological; Treatment -> Molecular; Behavioral -> DataAnalysis; Histological -> DataAnalysis; Molecular -> DataAnalysis; DataAnalysis -> Conclusion; }
Caption: A typical preclinical experimental workflow.
Conclusion
The landscape of neuroprotection research is evolving, with a shift towards multi-target and restorative therapies. While this compound offers a therapeutic avenue through its vasodilatory and potential calcium channel blocking effects, the alternatives presented in this guide highlight the diversity of promising strategies. Edaravone's potent antioxidant properties, Citicoline's dual role in membrane stabilization and neurorepair, Nerinetide's targeted disruption of excitotoxic signaling, Nimodipine's selective calcium channel blockade, Memantine's nuanced NMDA receptor modulation, and Riluzole's broad anti-glutamatergic actions each offer unique advantages.
The selection of an appropriate neuroprotective candidate for further research will depend on the specific experimental questions, the desired therapeutic window, and the targeted mechanisms within the ischemic cascade. The data and protocols provided in this guide serve as a valuable resource for navigating these critical decisions in the pursuit of effective treatments for ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Another Neuroprotective Agent Fails in Acute Stroke . . . Or Does It? | tctmd.com [tctmd.com]
- 3. Efficacy and safety of nerinetide in acute ischaemic stroke in patients undergoing endovascular thrombectomy without previous thrombolysis (ESCAPE-NEXT): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 7. karger.com [karger.com]
- 8. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]
- 11. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TTC staining and quantitative analysis of infarct volume [bio-protocol.org]
- 13. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 14. brieflands.com [brieflands.com]
- 15. ahajournals.org [ahajournals.org]
- 16. nbinno.com [nbinno.com]
- 17. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. medsci.org [medsci.org]
- 21. ucm.es [ucm.es]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
- 24. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of nimodipine on final infarct volume after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. medschool.vcu.edu [medschool.vcu.edu]
- 32. mdpi.com [mdpi.com]
- 33. Memantine enhances recovery from stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 34. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 36. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinepazet Maleate and Verapamil on Calcium Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of cardiovascular drugs is paramount. This guide provides a detailed comparative study of Cinepazet maleate and Verapamil, with a focus on their effects on calcium channels, supported by available experimental data and methodologies.
Introduction
Verapamil is a well-established phenylalkylamine calcium channel blocker widely used in the treatment of hypertension, angina, and arrhythmias. Its mechanism of action, primarily through the blockade of L-type calcium channels, is extensively documented. This compound, on the other hand, is described as a vasodilator with a broader mechanism of action that includes weak calcium channel antagonism. This guide aims to juxtapose the current understanding of these two compounds, highlighting their similarities and differences in their interaction with calcium channels and their overall pharmacological profiles.
Mechanism of Action and Effects on Calcium Channels
Verapamil: A Potent L-type Calcium Channel Blocker
Verapamil exerts its therapeutic effects primarily by directly blocking voltage-gated L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1][2] This blockade is state-dependent, meaning verapamil preferentially binds to open and inactivated channels, making its effects more pronounced in tissues that are frequently depolarized, such as the heart.[1] By inhibiting the influx of calcium ions, verapamil leads to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a reduction in atrioventricular nodal conduction (negative dromotropy).[3] In vascular smooth muscle, the inhibition of calcium influx results in vasodilation and a decrease in peripheral resistance.[4]
This compound: A Vasodilator with a Multifaceted Mechanism
This compound is characterized as a "weak" or "mild" calcium channel blocker.[5][6] Its primary therapeutic application is in the management of acute ischemic stroke, where it is thought to improve cerebral blood flow.[7][8] The vasodilatory effect of this compound is attributed to its ability to suppress the transmembrane movement of Ca²⁺ into vascular smooth muscle cells.[7] However, unlike verapamil, its mechanism is not solely reliant on direct calcium channel blockade. This compound also enhances the effects of endogenous adenosine and improves blood rheology by inhibiting platelet aggregation and reducing blood viscosity.[6]
Quantitative Comparison of Calcium Channel Blocking Activity
A direct quantitative comparison of the calcium channel blocking potency of this compound and Verapamil is challenging due to the limited publicly available data for this compound. While numerous studies have quantified the IC₅₀ values for verapamil across different experimental conditions, similar data for this compound's direct interaction with calcium channels is not readily found in the scientific literature.
Table 1: Quantitative Data on the Effects of Verapamil on Ion Channels
| Drug | Target Channel | Cell Type | IC₅₀ Value | Reference |
| Verapamil | L-type Calcium Channel | Cardiac Myocytes | ~10 µM | [6] |
| Verapamil | T-type Calcium Channel | - | ~20 µM | [6] |
| Verapamil | HERG K⁺ Channel | - | 143.0 nmol/L | [9][10] |
| Verapamil | Kv Channels | Rabbit Coronary Smooth Muscle Cells | 0.82 µM (apparent Kd) | [11] |
Note: IC₅₀ values for verapamil on L-type calcium channels can range from nanomolar to micromolar concentrations depending on the experimental conditions, such as the holding potential and stimulation frequency.
Signaling Pathways
The signaling pathways affected by Verapamil and this compound reflect their primary mechanisms of action.
Verapamil Signaling Pathway
Verapamil directly interferes with the signaling cascade that is dependent on calcium influx through L-type calcium channels.
Caption: Verapamil's primary signaling pathway.
This compound Signaling Pathway
The signaling pathway for this compound is more complex, involving multiple targets that contribute to its overall vasodilatory and neuroprotective effects.
Caption: Multifaceted signaling of this compound.
Experimental Protocols
The investigation of the effects of compounds like this compound and Verapamil on calcium channels typically involves electrophysiological techniques, with the whole-cell patch-clamp method being a cornerstone.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of the test compound on the ionic currents flowing through calcium channels in isolated cells.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., cardiomyocytes or vascular smooth muscle cells) from tissue or use cultured cell lines expressing the calcium channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm. Fill the pipette with an internal solution that mimics the intracellular ionic composition and contains a calcium chelator to control intracellular calcium levels.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Use a patch-clamp amplifier to clamp the membrane potential at a desired holding potential (e.g., -80 mV).
-
Data Acquisition: Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium currents.
-
Drug Application: Perfuse the cell with an external solution containing the test compound (this compound or Verapamil) at various concentrations.
-
Data Analysis: Measure the peak amplitude of the calcium current before and after drug application to determine the extent of inhibition. Construct concentration-response curves to calculate the IC₅₀ value.
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
Verapamil is a well-characterized, potent L-type calcium channel blocker with a clear, direct mechanism of action. In contrast, this compound exhibits a more complex pharmacological profile, acting as a vasodilator through a combination of weak calcium channel antagonism, enhancement of adenosine signaling, and improvement of blood rheology. While the clinical benefits of both drugs are evident in their respective indications, a direct quantitative comparison of their calcium channel blocking activity is currently limited by the lack of specific data for this compound. Future electrophysiological studies are warranted to precisely quantify the direct effects of this compound on various calcium channel subtypes to provide a more complete comparative picture. This guide serves as a summary of the current knowledge to aid researchers in designing future studies and in understanding the distinct therapeutic profiles of these two cardiovascular agents.
References
- 1. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of cinepazide maleate injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Cinepazide Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 11. Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cinepazet Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of cinepazet maleate, a piperazine derivative used in pharmaceutical research. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile of this compound
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. The known hazards associated with this compound are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Cinepazide (Maleate) Safety Data Sheet (SDS)[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations[1]. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution and locality.
1. Initial Assessment and Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep this compound in its original or a properly labeled, sealed container.
2. For Unused or Expired Pure Compound:
-
Do not dispose of this compound down the drain or in the regular trash[2].
-
The compound should be treated as hazardous waste.
-
Collect the solid material and seal it in a clearly labeled, compatible waste container for disposal.
3. For Contaminated Materials:
-
Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste[1].
4. Disposal of Contaminated Packaging:
-
Contaminated packaging should be disposed of in the same manner as the substance itself, in accordance with prevailing regulations[1].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Ensure all paperwork and labeling are completed as required for waste tracking.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general principle of handling hazardous pharmaceutical waste is to prevent its release into the environment[1][3]. For piperazine, a related compound, the disposal instructions include collecting solid residues and sealing them in labeled drums for disposal[2]. This approach is recommended for this compound as well.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is the responsibility of every researcher to be aware of and compliant with the chemical waste disposal policies of their institution and the regulations of their local jurisdiction. When in doubt, always consult with your Environmental Health and Safety department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cinepazet Maleate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cinepazet maleate. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal methods to mitigate these risks.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 respirator (if not handled in a fume hood)[3] |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles or face shield[4] |
| General Laboratory Work | - Nitrile gloves- Laboratory coat- Safety glasses |
It is imperative to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling the compound, even when gloves have been worn.[4]
Emergency Protocols: Immediate Actions for Exposure and Spills
Rapid and correct response in an emergency situation can significantly minimize harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention. |
Spill Cleanup Protocol
In the event of a spill, the following steps must be taken to ensure safe and effective cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, personnel must wear the appropriate PPE, including a lab coat, double nitrile gloves, chemical splash goggles, and, for larger spills or in poorly ventilated areas, a respirator.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully collect the absorbed material or contained solid using a scoop or other appropriate tool and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and paper towels, must be disposed of as hazardous waste according to institutional and local regulations.[1][5]
Operational and Disposal Plans
Proper handling and disposal are critical to prevent environmental contamination and accidental exposure.
Handling and Storage
-
Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where the compound is handled.[1][4][5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Containerization: Use chemically resistant containers for waste collection.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][4][5] Do not dispose of this compound down the drain or in the regular trash.[4]
Visual Guides for Safety and Handling
To further clarify procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step procedure for spill cleanup.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Step-by-Step Spill Cleanup Protocol for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
